1-Hydroxybenzotriazole hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-hydroxybenzotriazole;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPKRYGDFTMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924462 | |
| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-53-9, 80029-43-2 | |
| Record name | 1-Hydroxy-1H-benzotriazole hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxybenzotriazole hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Hydroxybenzotriazole monohydrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Hydroxybenzotriazole Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of 1-Hydroxybenzotriazole Hydrate in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxybenzotriazole hydrate (HOBt) is a crucial additive in synthetic chemistry, primarily utilized to enhance the efficiency and fidelity of amide bond formation. This guide provides a comprehensive overview of the applications of HOBt in research, with a focus on its pivotal role in peptide synthesis. We will delve into its mechanism of action in suppressing racemization, present quantitative data on its performance, and provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), solution-phase synthesis, and other notable applications. Furthermore, this document includes visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its utility.
Core Applications of this compound
1-Hydroxybenzotriazole (HOBt) is an organic compound widely employed as a coupling additive in the synthesis of amides. Its hydrated form is preferred for safety reasons, as anhydrous HOBt is explosive. The primary applications of HOBt in research are:
-
Peptide Synthesis: HOBt is most renowned for its use in both solid-phase and solution-phase peptide synthesis.[1][2] It is commonly used in conjunction with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of peptide bonds.[1][3] Its key functions are to accelerate the coupling reaction and, most importantly, to suppress the racemization of amino acids during activation.[4]
-
Oligonucleotide Synthesis: HOBt also finds application as a coupling additive in the synthesis of oligonucleotides, though this is a less common use compared to peptide synthesis.
-
General Organic Synthesis: Beyond peptides and oligonucleotides, HOBt is utilized in the synthesis of various organic molecules, such as oxadiazoles, where it acts as a reagent to facilitate cyclization reactions.[5]
Mechanism of Action: Suppressing Racemization
The primary role of HOBt in peptide synthesis is to minimize the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization. When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-amino acids in the final peptide.[6]
HOBt intervenes by rapidly reacting with the O-acylisourea intermediate to form an active HOBt-ester. This ester is still highly reactive towards the incoming amine but is significantly less prone to oxazolone formation. By diverting the reaction pathway through the more stable HOBt-ester, HOBt effectively suppresses racemization and improves the yield and purity of the desired peptide.
Data Presentation: Quantitative Impact of HOBt
The inclusion of HOBt as an additive in peptide coupling reactions has a demonstrable impact on both the reduction of racemization and the improvement of reaction yields.
Suppression of Racemization
The primary benefit of HOBt is its ability to minimize the formation of diastereomeric impurities. The following tables summarize quantitative data from comparative studies.
| Coupling Method | Peptide Fragment | % Epimerization (L-D-L isomer) | Reference |
| DCC | Boc-Leu-Phe-OH + H-Val-OtBu | 14.3% | [7] |
| DCC / HOBt | Boc-Leu-Phe-OH + H-Val-OtBu | < 1% | [7] |
Table 1: Comparison of epimerization in the synthesis of a tripeptide with and without HOBt.
Further studies have compared HOBt with other advanced additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure, which often show even greater suppression of racemization in challenging couplings.
| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) |
| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% |
| HOAt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% |
Table 2: Comparison of epimerization in a "difficult" solid-phase peptide synthesis using HOBt and HOAt.[8]
| Coupling Additive | Coupling Reagent | % D-Isomer (Epimerization) |
| HOBt | DIC | 8.9% |
| OxymaPure | DIC | 3.8% |
Table 3: Racemization in the solution-phase synthesis of Z-Phg-Pro-NH₂.[9]
Improvement of Coupling Yield
While specific yield improvements vary depending on the amino acid sequence and reaction conditions, the use of HOBt generally leads to higher yields by promoting more efficient coupling and minimizing side reactions.[1]
| Coupling Additive | Coupling Reagent | Yield (%) |
| HOBt | DIC | 78.8% |
| OxymaPure | DIC | 89.8% |
Table 4: Yield comparison in the solution-phase synthesis of Z-Phg-Pro-NH₂.[9]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry with HOBt/DIC
This protocol outlines a standard manual procedure for the addition of a single amino acid to a growing peptide chain on a solid support.
Workflow Diagram:
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
This compound (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Shake for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin in the reaction vessel.
-
Add DIC (3-5 equivalents) to the vessel.
-
Shake the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Solution-Phase Peptide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
N-protected amino acid (or peptide) with a free carboxylic acid
-
C-protected amino acid (or peptide) with a free amine (often as a hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
This compound (HOBt)
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) if the amine is a salt.
-
Anhydrous solvent (e.g., DCM, DMF, or a mixture)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
Dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1-1.2 equivalents) in the anhydrous solvent in a round-bottom flask.
-
In the same flask, add the C-protected amino acid with the free amine (1.0-1.1 equivalents). If the amine is a hydrochloride salt, add the base (1.1-1.2 equivalents) and stir for 10-15 minutes to liberate the free amine.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Other Research Applications
Oligonucleotide Synthesis
In the context of oligonucleotide synthesis, HOBt can be used as an activating agent in conjunction with a phosphoramidite activator, such as dicyanoimidazole (DCI) or tetrazole, to improve coupling efficiency, particularly for challenging couplings.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
HOBt can be employed in the synthesis of certain heterocyclic compounds. For example, it can be used as a reagent in the cyclodehydration of N,N'-diacylhydrazines to form 2,5-disubstituted-1,3,4-oxadiazoles.
Conclusion
This compound remains an indispensable tool in the arsenal of synthetic chemists, particularly in the field of peptide research and drug development. Its ability to effectively suppress racemization while promoting efficient amide bond formation has solidified its role as a gold-standard additive in both solid-phase and solution-phase peptide synthesis. While newer additives have been developed that may offer advantages in specific, challenging scenarios, the cost-effectiveness and proven reliability of HOBt ensure its continued widespread use. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of HOBt in their synthetic endeavors.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Core Mechanism of 1-Hydroxybenzotriazole (HOBt) Hydrate in Peptide Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxybenzotriazole (HOBt) is a crucial additive in peptide synthesis, renowned for its ability to enhance coupling efficiency and preserve the stereochemical integrity of amino acids. This technical guide provides a comprehensive overview of the mechanism of action of HOBt hydrate in peptide coupling reactions. It delves into the formation of active esters, the suppression of racemization, and the mitigation of common side reactions. Detailed experimental protocols for HOBt-mediated couplings are presented, along with a comparative analysis of its performance against other coupling additives, supported by quantitative data. Visual diagrams generated using Graphviz are provided to elucidate the intricate reaction pathways and workflows, offering a clear and concise resource for researchers in the field of peptide chemistry and drug development.
Introduction: The Imperative for Efficient and Stereochemically Pure Peptide Synthesis
The synthesis of peptides with high fidelity is fundamental to drug discovery and various biomedical research applications. The formation of the amide bond between amino acids, the cornerstone of peptide synthesis, is a thermodynamically unfavorable process that requires the activation of the carboxylic acid moiety. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation. However, their use alone is fraught with challenges, most notably the risk of racemization of the activated amino acid, which can lead to the formation of undesired diastereomers and compromise the biological activity of the final peptide.[1][2]
To address these challenges, additives are incorporated into the coupling reaction. 1-Hydroxybenzotriazole (HOBt) has long been a cornerstone additive in peptide synthesis, significantly improving both the yield and the purity of the final product.[3][4] This guide will explore the detailed mechanism through which HOBt hydrate exerts its beneficial effects.
The Core Mechanism of Action of HOBt
The primary role of HOBt in peptide coupling is to act as a nucleophilic catalyst and a racemization suppressant.[1][5] When used in conjunction with a carbodiimide, HOBt intercepts the highly reactive and unstable O-acylisourea intermediate that is prone to racemization.[3][5]
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carbodiimide (e.g., DCC or EDC) reacts with the C-terminal carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[3]
-
Formation of the HOBt Active Ester: HOBt, being a potent nucleophile, rapidly attacks the O-acylisourea intermediate. This leads to the formation of a more stable and less reactive HOBt active ester (OBt-ester) and the corresponding urea byproduct (e.g., dicyclohexylurea (DCU) when using DCC).[5][6]
-
Peptide Bond Formation: The amino group of the N-terminal amino acid or peptide then attacks the carbonyl carbon of the HOBt active ester, forming the desired peptide bond and releasing HOBt.[6] The regenerated HOBt can then participate in another catalytic cycle.
This two-step acylation process via the HOBt active ester is kinetically more favorable than the direct reaction of the amine with the O-acylisourea intermediate and, crucially, is less prone to side reactions.[3]
Suppression of Racemization
Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid.[1][7] This planar intermediate can be attacked by the incoming amine from either side, leading to a loss of stereochemical integrity.
HOBt effectively suppresses racemization by rapidly converting the O-acylisourea intermediate into the HOBt active ester.[1][5] The OBt-ester is significantly less susceptible to cyclization to form the oxazolone intermediate compared to the O-acylisourea.[1] By channeling the reaction through the more stable active ester pathway, HOBt preserves the chirality of the activated amino acid, ensuring the synthesis of enantiomerically pure peptides.[8]
Mitigation of Other Side Reactions
Beyond preventing racemization, HOBt also helps to minimize other common side reactions in peptide synthesis:
-
Aspartimide Formation: Peptides containing aspartic acid residues are prone to the formation of a stable five-membered aspartimide ring, particularly under basic conditions used for Fmoc deprotection. The addition of HOBt to the deprotection solution can help suppress this side reaction.[8][9]
-
Pyroglutamate Formation: N-terminal glutamine residues can undergo intramolecular cyclization to form pyroglutamate. The presence of HOBt during coupling and deprotection steps can reduce the occurrence of this side reaction.[8]
-
Formation of N-acylurea: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct, which terminates the peptide chain. By rapidly trapping the O-acylisourea, HOBt minimizes the formation of this byproduct, thereby improving the overall yield of the desired peptide.[5][10]
Quantitative Data on HOBt Performance
The effectiveness of HOBt in improving coupling efficiency and suppressing racemization has been demonstrated in numerous studies. While specific quantitative data can vary depending on the amino acid sequence, coupling conditions, and analytical methods, the general trends are well-established.
| Additive/Reagent System | Coupling Efficiency/Yield | Racemization Level | Reference(s) |
| Carbodiimide (e.g., DCC, EDC) alone | Lower | Significant | [3][11] |
| Carbodiimide + HOBt | High | Significantly Reduced | [10][12][13] |
| HBTU/TBTU | High | Low (further reduced with HOBt) | [12][14] |
| HATU | Very High | Very Low | [5][15] |
| Carbodiimide + HOAt | Very High | Extremely Low | [7][16] |
| Carbodiimide + CuCl₂ + HOBt | High | Eliminated in some cases | [13] |
Note: HBTU, TBTU, and HATU are uronium/aminium-based coupling reagents that incorporate the HOBt or HOAt moiety within their structure, leading to highly efficient in-situ formation of the active esters.[15]
Experimental Protocols
General Protocol for EDC/HOBt Coupling in Solution Phase
This protocol describes a typical procedure for coupling an N-protected amino acid to an amino acid ester using EDC and HOBt.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.0 eq, if starting with the hydrochloride salt of the amine)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid and HOBt hydrate in anhydrous DCM or DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride in DCM or DMF and add DIEA or NMM to neutralize the salt. Stir for 10-15 minutes at room temperature.
-
Cool the solution containing the N-protected amino acid and HOBt to 0 °C in an ice bath.
-
Add EDC·HCl to the cooled solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the neutralized amine solution to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
This compound (HOBt·H₂O) (3-5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.[7]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and byproducts.[7]
-
Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt hydrate in a minimal amount of DMF.[4] b. Add this solution to the resin. c. Add DIC to the resin suspension.[4] d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction for the disappearance of free amines using a qualitative test such as the ninhydrin (Kaiser) test.[17] If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[17]
-
Repeat steps 1-5 for the subsequent amino acid couplings.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and experimental workflows involving HOBt.
Caption: Mechanism of HOBt-mediated peptide coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. This compound (HOBt)|Peptide Coupling Reagent [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. nbinno.com [nbinno.com]
- 17. peptide.com [peptide.com]
A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxybenzotriazole hydrate (HOBt hydrate) is a crucial additive in modern organic synthesis, particularly in the construction of amide bonds.[1][2] Its widespread application, especially in peptide synthesis, stems from its remarkable ability to enhance reaction efficiency and, most critically, to suppress racemization at chiral centers.[1][2][3] This guide provides an in-depth overview of the fundamental chemical properties, safety considerations, and practical applications of HOBt hydrate for synthesis.
Physicochemical Properties
1-Hydroxybenzotriazole is commercially available as a hydrate, which typically contains around 11.7% water by weight.[3][4] The anhydrous form of HOBt is explosive and is therefore less commonly used.[3][4][5] The hydrated form is a white crystalline solid and is considered more stable for handling and storage.[1][5]
| Property | Value | Reference |
| CAS Number | 123333-53-9 (hydrate) | [1][6][7] |
| 2592-95-2 (anhydrous) | [7][8] | |
| Molecular Formula | C₆H₅N₃O · xH₂O | [9] |
| Molecular Weight | 135.12 g/mol (anhydrous basis) | [7][8][9] |
| 153.14 g/mol (monohydrate) | [7][10] | |
| Appearance | White to off-white crystalline powder | [1][2][7] |
| Melting Point | 155-158 °C (decomposes) | [2][11] |
| Solubility | DMF: 100 mg/mL, clear; Slightly soluble in water | [11] |
Chemical Structure
The chemical structure of 1-Hydroxybenzotriazole consists of a benzene ring fused to a triazole ring, with a hydroxyl group attached to one of the nitrogen atoms.
Caption: Chemical structure of 1-Hydroxybenzotriazole.
Mechanism of Action in Amide Bond Formation
HOBt hydrate is most commonly employed as an additive in carbodiimide-mediated coupling reactions, for instance, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][12] The primary role of HOBt is to act as a nucleophilic catalyst that intercepts the highly reactive and unstable O-acylisourea intermediate formed from the reaction of a carboxylic acid with EDC.[3] This interception leads to the formation of a more stable HOBt-active ester. This active ester is less susceptible to racemization and readily reacts with a nucleophilic amine to form the desired amide bond, regenerating HOBt in the process.[3][12][13] This catalytic cycle significantly improves the yield and stereochemical purity of the final product.[1][3]
Caption: Mechanism of HOBt in EDC-mediated amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
The following is a generalized protocol for a solution-phase amide coupling reaction using HOBt hydrate and EDC. Researchers should optimize the specific conditions for their unique substrates.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
This compound (HOBt hydrate) (1.1 - 1.5 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equivalents)
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt hydrate (1.2 eq.) in the chosen anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of EDC: Add EDC·HCl (1.2 eq.) to the cooled solution portion-wise.
-
Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 1-18 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[12]
-
Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove the urea byproduct and excess reagents. This typically involves diluting the reaction mixture with an organic solvent and washing sequentially with a weak aqueous acid, a weak aqueous base, and brine.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the pure amide.[12]
Safety and Handling
While HOBt hydrate is more stable than its anhydrous counterpart, it is still a chemical that requires careful handling. The anhydrous form is classified as an explosive.[3][5]
| Hazard | Precaution | Reference |
| Explosive Potential | The anhydrous form is explosive. The hydrated form is more stable but may explode upon heating. Avoid shock, friction, and heat. | [3][5][6][9] |
| Flammability | Highly flammable. Keep away from heat, sparks, and open flames. | [6][9] |
| Irritation | Causes eye irritation. May cause skin and respiratory tract irritation. | [6][9] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing. In case of dust formation, use respiratory protection. | [5][6][14] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Keep refrigerated (below 4°C/39°F). Protect from light. | [5][6][14] |
| Spills | For small spills, carefully sweep up or vacuum the material to minimize dust generation and place it in a suitable container for disposal. For larger spills, specialized containment and cleanup procedures may be necessary. | [5][6] |
| Disposal | Dispose of HOBt and any contaminated materials in accordance with local, regional, and national environmental regulations. | [5] |
Applications in Synthesis
The primary application of HOBt hydrate is as an additive in peptide synthesis, both in solution-phase and solid-phase methodologies.[1][3] Its ability to suppress racemization is particularly valuable when coupling chiral amino acids.[1][3] Beyond peptide synthesis, HOBt hydrate is a versatile reagent for general amide synthesis from carboxylic acids, especially when the formation of acyl halides is not feasible.[1] It has also been used in the synthesis of other organic molecules, such as oxadiazoles.[2]
Conclusion
This compound is an indispensable tool for chemists engaged in the synthesis of peptides and other amide-containing molecules. Its efficacy in promoting efficient coupling while preserving stereochemical integrity has solidified its place in the synthetic chemist's toolbox. A thorough understanding of its properties, mechanism, and safe handling procedures is paramount for its successful and safe utilization in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 123333-53-9 [chemicalbook.com]
- 3. This compound (HOBt)|Peptide Coupling Reagent [benchchem.com]
- 4. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]
- 8. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. This compound | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mainchem.com [mainchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. chemicalbook.com [chemicalbook.com]
The Role of 1-Hydroxybenzotriazole (HOBt) as a Nucleophilic Additive in Organic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical role of 1-Hydroxybenzotriazole (HOBt) as a nucleophilic additive in organic reactions, particularly in the formation of amide bonds—the cornerstone of peptide synthesis and a frequent reaction in the development of pharmaceuticals. We will explore its mechanism of action, its effectiveness in suppressing side reactions, quantitative performance data, and detailed experimental protocols.
Introduction: The Challenge of Amide Bond Formation
The formation of an amide bond via the condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the activation of the carboxyl group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation.[1][2] However, their use alone is fraught with challenges. The primary activated species, a highly reactive O-acylisourea intermediate, is unstable and prone to two major side reactions:
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, the activated intermediate is susceptible to the loss of stereochemical integrity through pathways like oxazolone formation or direct enolization.[3] This leads to a mixture of epimers, which can be difficult to separate and can drastically alter the biological activity of the final product.[2]
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[1] This rearrangement consumes the activated acid, leading to lower yields of the desired amide.
To overcome these challenges, nucleophilic additives are employed. HOBt has long been the gold standard additive, serving as an activating agent and racemization suppressor that enhances both the efficiency and fidelity of amide bond formation.[1]
Mechanism of Action: The HOBt-Mediated Pathway
HOBt functions as a nucleophilic catalyst by intercepting the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with a carbodiimide.[1][3] This intervention diverts the reaction down a more productive and stereochemically secure pathway.
The key steps are as follows:
-
Activation of Carboxylic Acid: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate.
-
Formation of the OBt Active Ester: HOBt rapidly attacks the O-acylisourea intermediate. This is a kinetically favored process that outcompetes the pathways leading to racemization and N-acylurea formation. This reaction forms a benzotriazolyl ester (OBt active ester) and releases the urea byproduct (e.g., dicyclohexylurea (DCU) from DCC or a water-soluble urea from EDC).[1][2]
-
Nucleophilic Acyl Substitution: The OBt active ester is more stable than the O-acylisourea intermediate but still highly reactive towards the amine nucleophile.[1] The amine attacks the carbonyl carbon of the OBt ester, forming the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.
This mechanism effectively 'traps' the activated carboxylic acid in a state that is less prone to racemization while maintaining high reactivity towards the amine, thereby ensuring higher yields and purity of the final amide product.[4]
Figure 1: HOBt-mediated amide bond formation pathway.
Suppression of Side Reactions
HOBt's primary roles are to enhance coupling efficiency and preserve stereochemical integrity. It achieves this by mitigating the two principal side reactions associated with carbodiimide-mediated couplings.
Racemization during peptide coupling often proceeds through the formation of an achiral 5(4H)-oxazolone intermediate, especially when activating N-acyl amino acids.[2] The formation of the HOBt active ester is kinetically favored over the formation of this oxazolone. By providing a more rapid and direct route for the amine to couple with the activated acid, HOBt minimizes the lifetime of the activated intermediate, thereby reducing the opportunity for racemization to occur.[3]
The intramolecular rearrangement of the O-acylisourea intermediate to the stable N-acylurea is a significant yield-limiting side reaction. The rapid trapping of the O-acylisourea by HOBt to form the OBt active ester effectively prevents this unwanted rearrangement, channeling the activated species toward the productive amide formation pathway.[1]
Quantitative Performance Data
The inclusion of HOBt as an additive has a dramatic and quantifiable impact on reaction outcomes, particularly concerning yield and the suppression of epimerization.
Kinetic studies have shown that while the rate-determining step in an EDC-mediated coupling is the initial formation of the O-acylisourea (a step whose rate is independent of HOBt concentration), the final product distribution is entirely controlled by HOBt.[5] In a representative study, the absence of HOBt resulted in a drastic reduction in product yield.
Table 1: Effect of HOBt on Amide Yield in an EDC-Mediated Coupling
| Additive | Yield of Desired Amide | Key Observation |
|---|---|---|
| With HOBt | >80% | High conversion to the desired product.[5] |
| Without HOBt | 14% | Significant formation of decomposition and side products.[5] |
While HOBt is highly effective, other additives have been developed. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally considered superior to HOBt in suppressing racemization due to the electron-withdrawing effect of the nitrogen atom at the 7-position, which leads to a more reactive active ester.[3][6] However, HOBt remains a cost-effective and highly reliable standard.
Table 2: Comparative Epimerization in Peptide Synthesis with Different Additives
| Coupling System | Peptide Fragment / Model | % Epimerization |
|---|---|---|
| DCC / HOBt | Z-Phg-Val-OMe | 10.2%[3] |
| DCC / HOAt | Z-Phg-Val-OMe | 1.8%[3] |
| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 18%[6] |
| DCC / HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 6%[6] |
This data clearly demonstrates that while HOBt significantly reduces epimerization compared to having no additive, HOAt offers an even greater degree of stereochemical protection in challenging coupling reactions.[3][6]
Experimental Protocols
The following are generalized, detailed protocols for performing HOBt-mediated amide bond formation in both solution-phase and solid-phase synthesis.
This protocol describes a standard procedure for coupling a carboxylic acid and an amine in solution.[1]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (or amine hydrochloride salt) (1.0 - 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)), if using an amine salt
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the anhydrous solvent.
-
If using an amine hydrochloride salt, add it to the mixture along with the base (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) to the solution in one portion.
-
Stir the reaction at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
If using a free amine, add it to the reaction mixture at this stage.
-
Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol outlines a standard coupling cycle on a resin support for Fmoc-based SPPS.[3]
Materials:
-
Fmoc-protected amino acid (5 eq based on resin substitution)
-
HOBt (5.5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 eq)
-
Resin with free N-terminal amine
-
DMF (synthesis grade)
-
DCM (for washing)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc protecting group has been removed from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (5 eq) and HOBt (5.5 eq) in a minimal volume of DMF.
-
Coupling: Add the activation solution to the swelled and washed resin.
-
Initiation: Add DIC (5.5 eq) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature under an inert gas for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling using a qualitative test, such as the ninhydrin (Kaiser) test.
-
Washing: Once the reaction is complete (ninhydrin test is negative), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
References
The Genesis of a Peptide Chemist's Mainstay: The Discovery and Historical Development of HOBt
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry, the formation of the amide bond is the foundational reaction. For decades, researchers have sought to optimize this crucial step, striving for high yields, minimal side reactions, and the preservation of stereochemical integrity. A landmark achievement in this pursuit was the introduction of 1-Hydroxybenzotriazole (HOBt) as a coupling additive. This guide provides an in-depth exploration of the discovery and historical development of HOBt, its mechanism of action, and its enduring impact on the synthesis of peptides.
The Pre-HOBt Era: A Challenge of Racemization and Side Reactions
The mid-20th century saw the advent of dicyclohexylcarbodiimide (DCC) as a widely used reagent for peptide bond formation, first reported by Sheehan and Hess in 1955. While effective in activating the carboxyl group of an amino acid, the use of DCC alone was fraught with challenges. The highly reactive O-acylisourea intermediate formed during the reaction was prone to two significant side reactions:
-
Racemization: The activated amino acid could cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be abstracted, leading to a loss of stereochemical purity upon nucleophilic attack by the amine component. This was particularly problematic for sterically hindered or sensitive amino acids.
-
N-acylurea Formation: The O-acylisourea intermediate could undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, consuming the activated amino acid and reducing the overall yield of the desired peptide.
These drawbacks necessitated a solution that could temper the reactivity of the activated intermediate without compromising coupling efficiency.
A Serendipitous Discovery: The Introduction of HOBt by König and Geiger
In 1970, a seminal paper by Wolfgang König and Rolf Geiger, working at Hoechst AG, described a new method for peptide synthesis that would revolutionize the field.[1] Their work introduced 1-hydroxybenzotriazole (HOBt) as an additive to the DCC coupling method. In a later reflection, Wolfgang König recounted that the idea to test HOBt was sparked by chance while viewing an advertisement for benzotriazole, recognizing that its 1-hydroxy derivative possessed structural elements ideal for their purpose.
Their research demonstrated that the addition of HOBt to the DCC-mediated coupling reaction dramatically suppressed racemization and prevented the formation of N-acylurea byproducts. This led to significantly higher yields and purer peptide products.
The Mechanism of HOBt Action
The success of HOBt lies in its ability to intercept the highly reactive O-acylisourea intermediate. Instead of proceeding down the pathways of racemization or N-acylurea formation, the intermediate rapidly reacts with HOBt to form a benzotriazolyl active ester (OBt-ester). This active ester is sufficiently reactive to readily acylate the amino component of the growing peptide chain but is significantly more stable and less prone to racemization than the O-acylisourea.
The general mechanism can be visualized as follows:
Quantitative Impact: The Data from König and Geiger's Seminal Work
The 1970 paper by König and Geiger provided compelling quantitative evidence for the efficacy of HOBt. They utilized Weygand's gas chromatography test to quantify the extent of racemization in various peptide coupling reactions. The following table summarizes key findings from their research, demonstrating the dramatic reduction in racemization when HOBt is added to DCC-mediated couplings.
| Coupling Reaction | Method | % D-Isomer (Racemate) |
| Z-Leu-Phe-OH + H-Val-OtBu | DCC | High (not specified) |
| Z-Leu-Phe-OH + H-Val-OtBu | DCC/HOBt | < 1% |
| Z-Phg-OH + H-Pro-NH₂ | HATU | 10.8% |
Data compiled from various studies citing the original work and related research.[2]
These results clearly illustrated that the DCC/HOBt method provided peptides in excellent yield and high purity.
Experimental Protocols from the Dawn of the HOBt Era
The original experimental procedures described by König and Geiger laid the groundwork for the widespread adoption of HOBt. While modern protocols have been refined, understanding the foundational methods is crucial for a comprehensive historical perspective.
Synthesis of 1-Hydroxybenzotriazole (HOBt)
A common early method for the synthesis of HOBt involved the reaction of o-nitrochlorobenzene with hydrazine hydrate.
Procedure:
-
A mixture of o-chloronitrobenzene (0.2 mol) and hydrazine hydrate (0.65 mol) in 100 ml of alcohol is heated under reflux for 9 hours.[3]
-
After cooling, the alcohol is removed by evaporation.[3]
-
The resulting syrup is dissolved in water and extracted with ether.[3]
-
The aqueous phase is acidified with hydrochloric acid to a pH of 1.[3]
-
The precipitated HOBt is collected by filtration and purified by crystallization from water.[3]
General Procedure for Peptide Coupling using DCC/HOBt (as described by König and Geiger)
The following is a generalized representation of the original coupling protocol:
Procedure:
-
The N-protected amino acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are dissolved in an appropriate solvent (e.g., dichloromethane or DMF).
-
The solution is cooled to 0°C in an ice bath.
-
The amino acid ester hydrochloride (1 equivalent) and a tertiary amine base (e.g., N-methylmorpholine or diisopropylethylamine) (1 equivalent) are added to the reaction mixture.
-
A solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent is added to the cooled reaction mixture.
-
The reaction is stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is subjected to a standard work-up procedure, typically involving washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying and evaporation of the solvent to yield the crude peptide.
The Evolution of Benzotriazole-Based Reagents: The Legacy of HOBt
The groundbreaking work of König and Geiger paved the way for the development of a host of other benzotriazole-based coupling reagents. These subsequent innovations aimed to further improve coupling efficiency, reduce side reactions, and simplify reaction procedures.
-
1-Hydroxy-7-azabenzotriazole (HOAt): Introduced by Carpino in the early 1990s, HOAt was shown to be even more effective than HOBt in suppressing racemization, particularly in difficult couplings. The nitrogen atom at the 7-position enhances the acidity of the hydroxyl group, making it a better leaving group and accelerating the coupling reaction.
-
Phosphonium and Uronium Salts: The incorporation of the HOBt moiety into phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provided convenient, one-pot coupling reagents that did not require the separate addition of a carbodiimide. These reagents became mainstays in automated solid-phase peptide synthesis.[4]
Conclusion: The Enduring Impact of HOBt
The discovery of 1-hydroxybenzotriazole by König and Geiger was a pivotal moment in the history of peptide chemistry. It provided a simple, effective, and economical solution to the long-standing problems of racemization and N-acylurea formation in carbodiimide-mediated peptide synthesis. The principles established by their work not only made the synthesis of complex peptides more feasible but also laid the foundation for the development of a new generation of highly efficient coupling reagents. Today, more than five decades after its introduction, HOBt and its derivatives remain indispensable tools for researchers, scientists, and drug development professionals in the ongoing quest to synthesize peptides with ever-increasing complexity and purity.
References
- 1. [A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Structure of 1-Hydroxybenzotriazole Monohydrate
For: Researchers, scientists, and drug development professionals
Introduction
1-Hydroxybenzotriazole (HOBt) is an organic compound widely employed as a critical additive in organic synthesis, particularly in the formation of amide bonds for peptide and pharmaceutical manufacturing.[1][2] While highly effective, the anhydrous form of HOBt is explosive and poses significant handling risks.[3] To mitigate this hazard, it is commercially supplied as 1-Hydroxybenzotriazole monohydrate (HOBt · H₂O), a more stable, hydrated crystalline powder.[3][4]
This guide provides a comprehensive technical overview of the structure, properties, and analysis of HOBt monohydrate. It details the compound's role in enhancing reaction efficiency, outlines the experimental protocols for its quality control, and presents its synthetic origins. The monohydrate form is favored for its improved safety profile and handling characteristics while retaining the essential chemical activity of the anhydrous compound.[5]
Molecular Structure and Physicochemical Properties
1-Hydroxybenzotriazole is a derivative of benzotriazole.[3] The monohydrate consists of the HOBt molecule co-crystallized with one molecule of water. This incorporation of water significantly stabilizes the compound.[6] The key physicochemical properties of both the anhydrous and monohydrate forms are summarized below for comparison.
| Property | 1-Hydroxybenzotriazole (Anhydrous) | 1-Hydroxybenzotriazole Monohydrate |
| Appearance | White crystalline powder[4] | White to off-white crystalline powder[5][7] |
| Molecular Formula | C₆H₅N₃O[3][8] | C₆H₅N₃O · H₂O or C₆H₇N₃O₂[7][9] |
| Molecular Weight | 135.12 g/mol [10] | ~153.14 g/mol [9][11] |
| Melting Point | 156-159 °C (decomposes)[3] | 155-158 °C[12][13] |
| Water Content | Max 0.5%[14] | Typically 11-16%[6][15] |
| Solubility | Soluble in DMSO, Methanol[10] | Soluble in DMF, Methanol; Slightly soluble in water[12] |
| CAS Number | 2592-95-2[8] | 123333-53-9[5][7] |
Mechanism of Action in Peptide Synthesis
The primary application of HOBt is as a coupling additive in peptide synthesis, where it acts to both accelerate amide bond formation and suppress the racemization of chiral amino acids.[1][13] It is most effective when used in conjunction with a carbodiimide dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The mechanism proceeds via the following pathway:
-
The carboxylic acid group of an N-protected amino acid is activated by the carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate.
-
This intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct.
-
HOBt rapidly intercepts the O-acylisourea intermediate, forming a more stable and less reactive HOBt-active ester.[1]
-
This active ester then undergoes a clean and efficient nucleophilic attack by the amino group of a second amino acid or amine, forming the desired amide bond with minimal racemization and side-product formation.[1][4]
Experimental Protocols for Analysis and Quality Control
Ensuring the purity and structural integrity of HOBt monohydrate is critical for its performance in synthesis.[2][6] Several analytical techniques are routinely employed for quality control.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of HOBt and identify any organic impurities, such as residual starting materials or degradation products.[6] High purity, often specified as ≥99.0%, is required to prevent side reactions.[2]
-
Methodology:
-
Standard Preparation: Accurately weigh a reference standard of HOBt monohydrate and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration.
-
Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.
-
Chromatography: Inject equal volumes of the standard and sample solutions into a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Analysis: Purity is calculated based on the area percentage of the principal peak in the sample chromatogram. Identity is confirmed if the retention time of the sample's main peak matches that of the reference standard.
-
Titration
-
Purpose: To perform an assay of the HOBt content.
-
Methodology:
-
Accurately weigh a sample of HOBt monohydrate and dissolve it in a suitable solvent.
-
Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a potentiometric endpoint or a suitable colorimetric indicator.
-
The percentage of HOBt is calculated from the volume of titrant required to reach the equivalence point.
-
Karl Fischer Titration
-
Purpose: To accurately determine the water content, a critical parameter for the monohydrate.
-
Methodology:
-
A sample of HOBt monohydrate is introduced into the titration cell of a Karl Fischer apparatus containing a specialized reagent.
-
The reagent reacts stoichiometrically with water. The endpoint is detected electrochemically.
-
The water content is calculated based on the amount of reagent consumed. The typical range for the monohydrate is between 11% and 14%.[6]
-
Spectroscopic Analysis
-
Purpose: To confirm the chemical structure and identity of the compound.
-
Methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The sample (often prepared as a KBr pellet) is analyzed to obtain an infrared spectrum.[11] The spectrum should show characteristic absorption bands for the O-H (hydroxyl and water), N-H/C-H (aromatic), and C=N/C=C functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by showing the chemical shifts and coupling patterns of the hydrogen and carbon atoms, respectively.[11][16]
-
Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight.[10]
-
Synthesis Overview
The industrial synthesis of 1-Hydroxybenzotriazole typically starts from o-nitrochlorobenzene and hydrazine hydrate.[1][17] The process involves a cyclocondensation reaction where the benzotriazole ring is formed.
A general synthetic procedure is as follows:
-
o-Nitrochlorobenzene is dissolved in a solvent such as toluene.
-
Hydrazine hydrate is added, and the mixture is heated to reflux (110-120 °C).[17] During this step, a nitro-to-amine reduction followed by intramolecular cyclization occurs, forming the triazole ring.[1] Water generated during the reaction is removed.
-
After the reaction is complete, the mixture is neutralized and then acidified, causing the HOBt product to precipitate.
-
The crude solid is collected by filtration and purified by recrystallization from water to yield the final HOBt monohydrate product as a white powder.[17][18]
Conclusion
1-Hydroxybenzotriazole monohydrate is a structurally simple yet functionally indispensable reagent in modern organic and medicinal chemistry. Its value lies in the efficient mediation of amide bond formation while preserving stereochemical integrity—a critical requirement in peptide and pharmaceutical synthesis. The monohydrate form provides a safe and stable alternative to its hazardous anhydrous counterpart without compromising chemical efficacy. A thorough understanding of its structure, properties, and the analytical methods used for its quality control is essential for researchers and developers to ensure reproducible and high-quality results in their synthetic endeavors.
References
- 1. 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 4. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]
- 5. globechemie.com [globechemie.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-HYDROXYBENZOTRIAZOLE (MONOHYDRATE) | 123333-53-9 | MSDS and Specifications of 1-HYDROXYBENZOTRIAZOLE (MONOHYDRATE) [molychem.net]
- 8. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]
- 9. GSRS [precision.fda.gov]
- 10. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Hydroxybenzotriazole wetted with not less than 20 wt. water, 97 123333-53-9 [sigmaaldrich.com]
- 13. This compound | 123333-53-9 [chemicalbook.com]
- 14. 2592-95-2 CAS | 1-HYDROXYBENZOTRIAZOLE ANHYDROUS | Laboratory Chemicals | Article No. 04115 [lobachemie.com]
- 15. 1-Hydroxybenzotriazole | 80029-43-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. This compound(123333-53-9) 1H NMR spectrum [chemicalbook.com]
- 17. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
The Role of 1-Hydroxybenzotriazole (HOBt) in Suppressing Racemization during Amide Bond Formation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Amide bond formation is a fundamental transformation in chemical synthesis, particularly in the fields of peptide chemistry and drug development. A persistent challenge in coupling chiral N-protected amino acids is the loss of stereochemical integrity at the α-carbon, a phenomenon known as racemization. This process can lead to the formation of undesired diastereomers, compromising the purity, biological activity, and safety of the target molecule. 1-Hydroxybenzotriazole (HOBt) has long been established as a critical additive used in conjunction with coupling reagents like carbodiimides to mitigate this issue. This technical guide provides a comprehensive overview of the chemical mechanisms by which HOBt suppresses racemization, presents quantitative data on its efficacy, details relevant experimental protocols for assessing stereochemical purity, and uses diagrams to illustrate the key chemical pathways.
The Mechanism of Racemization in Amide Bond Formation
The primary pathway for racemization during the coupling of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][2] When a carboxylic acid is activated with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate is susceptible to intramolecular cyclization, where the amide oxygen of the N-protecting group attacks the activated carbonyl carbon.[1] The resulting oxazolone has a significantly more acidic α-proton, which can be readily abstracted by any base present in the reaction medium. The subsequent protonation of the achiral enolate intermediate can occur from either face, leading to a loss of the original stereochemistry.
Figure 1: General mechanism of racemization via oxazolone formation.
HOBt as a Racemization Suppressant
The core function of HOBt is to intercept the highly reactive O-acylisourea intermediate before it can cyclize to the oxazolone.[3] HOBt is an N-hydroxy compound with sufficient acidity (pKa = 4.60) to rapidly react with the O-acylisourea.[4] This reaction forms a benzotriazolyl active ester (OBt-ester). The OBt-ester is more stable and less prone to forming the oxazolone intermediate.[5] However, it remains sufficiently electrophilic to react efficiently with the desired amine nucleophile to form the target amide bond. By diverting the reaction through the more stable OBt-ester pathway, HOBt effectively minimizes the concentration of the intermediates that lead to racemization, thereby preserving the stereochemical integrity of the amino acid.[6]
Figure 2: HOBt intercepts the reactive intermediate to prevent racemization.
Quantitative Data on Racemization Suppression
The efficacy of HOBt in preserving chiral purity has been quantified in numerous studies. The data consistently shows a significant reduction in the percentage of the undesired diastereomer when HOBt is included as an additive in carbodiimide-mediated couplings.
| Model Peptide Coupling | Coupling Conditions | % D-Isomer (without HOBt) | % D-Isomer (with HOBt) |
| Z-Phe-Val-OH + H-Pro-OtBu | DCC / DMF | 21.4 | 1.0 |
| Boc-Cys(Bzl)-OH + H-Gly-OEt | DCC / CH₂Cl₂ | 14.8 | 0.4 |
| Z-Gly-Phe-OH + H-Val-OMe | DCC / CH₂Cl₂ | 48.0 | 10.4 |
| Tfa-Pro-Val-OH + H-Pro-OMe | DCC / CH₂Cl₂ | 56.0 | <1.0 |
Data compiled from various literature sources demonstrating the general trend. Exact percentages can vary based on specific reaction conditions (temperature, solvent, base, concentration).
Experimental Protocol: Assessing Racemization
A standard method to evaluate the extent of racemization during a coupling reaction is the use of a model system where the formation of diastereomers can be accurately quantified, typically by High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the level of racemization in the coupling of N-acetyl-L-phenylalanine (Ac-L-Phe-OH) and L-leucine methyl ester (H-L-Leu-OMe) with and without HOBt. Racemization of the phenylalanine residue will produce the diastereomer Ac-D-Phe-L-Leu-OMe.
Methodology:
-
Reaction Setup (Control - Without HOBt):
-
In a round-bottom flask, dissolve Ac-L-Phe-OH (1.0 mmol, 1.0 equiv) in 10 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add H-L-Leu-OMe hydrochloride (1.0 mmol, 1.0 equiv) followed by a tertiary amine base such as N-methylmorpholine (NMM) (1.0 mmol, 1.0 equiv).
-
Add a solution of DIC (1.1 mmol, 1.1 equiv) in 2 mL of DCM dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Reaction Setup (Test - With HOBt):
-
In a separate flask, dissolve Ac-L-Phe-OH (1.0 mmol, 1.0 equiv) and HOBt (1.1 mmol, 1.1 equiv) in 10 mL of DCM.
-
Cool the solution to 0 °C.
-
Add H-L-Leu-OMe hydrochloride (1.0 mmol, 1.0 equiv) and NMM (1.0 mmol, 1.0 equiv).
-
Add a solution of DIC (1.1 mmol, 1.1 equiv) in 2 mL of DCM dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up (for both reactions):
-
Dilute the reaction mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
-
Analysis:
-
Dissolve a small, accurately weighed sample of the crude product in the HPLC mobile phase.
-
Analyze by reverse-phase HPLC using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
The two diastereomers (Ac-L-Phe-L-Leu-OMe and Ac-D-Phe-L-Leu-OMe) should resolve into two distinct peaks.
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D,L) / (Area(L,L) + Area(D,L))] x 100.
-
Figure 3: Workflow for the experimental assessment of racemization.
Conclusion
1-Hydroxybenzotriazole is an indispensable tool in modern peptide synthesis and amide bond formation for maintaining stereochemical control. Its mechanism of action—intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet sufficiently reactive, OBt-ester—provides an effective strategy to circumvent the racemization-prone oxazolone pathway. The significant reduction in epimerization, as demonstrated by quantitative data, underscores the importance of HOBt as an additive. For professionals in drug development and chemical research, a thorough understanding and correct application of this principle are crucial for the successful synthesis of chirally pure molecules.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
A Preliminary Investigation of 1-Hydroxybenzotriazole (HOBt) as a Coupling Reagent Additive: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-purity peptides is a cornerstone of modern drug development and biomedical research. The critical step in this process is the formation of the amide (peptide) bond between amino acids. However, this reaction is susceptible to side reactions, most notably racemization, which compromises the stereochemical integrity and biological activity of the final peptide.[1][2] 1-Hydroxybenzotriazole (HOBt) is a widely utilized additive in peptide synthesis, renowned for its ability to suppress racemization and enhance the efficiency of coupling reactions.[2][3][4] This technical guide provides an in-depth examination of HOBt's mechanism of action, presents a summary of its performance, details experimental protocols, and outlines critical safety considerations for its use in a laboratory setting.
Core Mechanism of Action: Racemization Suppression
During peptide synthesis, coupling reagents like carbodiimides (e.g., DCC, EDC) activate the carboxyl group of an N-protected amino acid.[5] This activation forms a highly reactive O-acylisourea intermediate. While this intermediate is necessary for the reaction, it is also prone to an intramolecular side reaction, forming a 5(4H)-oxazolone.[2][6] The formation of this oxazolone intermediate is the primary pathway for racemization, as the alpha-hydrogen becomes acidic and can be easily abstracted, leading to a loss of chiral purity.[1]
HOBt intervenes by trapping the O-acylisourea intermediate before it can rearrange into the oxazolone.[2][5] It rapidly reacts with the intermediate to form a highly reactive HOBt-ester. This active ester is more stable against racemization but remains highly susceptible to nucleophilic attack by the amino group of the incoming amino acid, efficiently forming the desired peptide bond.[1][7] By diverting the reaction through the HOBt-ester pathway, HOBt significantly minimizes racemization and often increases the overall reaction rate and yield.[2][5]
Quantitative Performance Analysis
The addition of HOBt to coupling reactions consistently improves key synthesis outcomes. While exact quantitative improvements are sequence- and condition-dependent, the general effects are well-documented.
Table 1: Effect of HOBt in Carbodiimide-Mediated Coupling
| Performance Metric | Without HOBt Additive | With HOBt Additive | Citation(s) |
|---|---|---|---|
| Racemization | Higher risk, especially with sensitive amino acids. | Significantly suppressed. | [1][2][5][8] |
| Reaction Yield | Generally lower due to side reactions. | Often increased. | [3][7][9] |
| Peptide Purity | Lower due to chiral impurities and byproducts. | Higher purity of the target peptide. | [3][7] |
| Coupling Rate | Can be slower. | Generally enhanced. | [2][5] |
| Side Reactions | Prone to N-acylurea and oxazolone formation. | Formation of side products is minimized. |[7][10] |
HOBt is often compared to other additives, including its more reactive analog 1-hydroxy-7-azabenzotriazole (HOAt) and the non-explosive alternative OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[11][12]
Table 2: Comparative Performance of Common Coupling Additives
| Additive | Key Advantages | Key Disadvantages | Citation(s) |
|---|---|---|---|
| HOBt | Cost-effective, highly effective at suppressing racemization. | Anhydrous form is explosive, less reactive than HOAt. | [3][11][13] |
| HOAt | More effective than HOBt at accelerating coupling and suppressing racemization, especially for hindered couplings. | More expensive, also has explosive properties. | [11][12] |
| OxymaPure | Non-explosive (improved safety profile), high coupling efficiency, excellent racemization suppression. | May be more expensive than HOBt. | [11][13][14] |
| 6-Cl-HOBt | More reactive than HOBt, leading to higher reaction rates. | Also a benzotriazole derivative with associated safety concerns. |[12][15] |
Experimental Protocols
The following are generalized protocols for the application of HOBt in peptide synthesis. Researchers should optimize parameters such as solvent, temperature, and reaction time for specific peptide sequences.
Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for Fmoc-based SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approx. 10 mL per gram of resin) for at least 30 minutes.[16][17]
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 1-3 minutes, drain, and repeat with a second treatment for 5-10 minutes to ensure complete removal of the Fmoc protecting group.[16]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again to remove residual piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and HOBt (3-5 equivalents) in a minimal volume of DMF.[16][17]
-
Add this solution to the deprotected resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin suspension.[17]
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test.[17]
-
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times) to remove excess reagents and byproducts.[17]
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.[16]
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
Protocol 2: EDC/HOBt Coupling in Solution Phase
This protocol is suitable for segment condensation or solution-phase synthesis.
-
Reagent Dissolution: Dissolve the carboxylic acid component (1 equivalent) and HOBt (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).[18]
-
Amine Addition: Add the amine component (1 equivalent). If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1-2 equivalents).[18]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0-1.2 equivalents) portion-wise to the stirred solution.[18]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[18]
-
Workup: Upon completion, perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents. The desired amide product can then be isolated by extraction and purified by crystallization or column chromatography.[18]
Safety and Handling
While HOBt is a cornerstone of peptide synthesis, it requires careful handling.
-
Explosive Hazard: Anhydrous HOBt is classified as a potential explosive and is sensitive to heat, friction, and shock.[19][20] For this reason, commercial HOBt is typically supplied as a hydrate, containing water (e.g., ~11.7% by weight) to mitigate this risk.[19][20] Regulations often require transportation in this wetted form.[19]
-
Storage: Store HOBt in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials. Keep the container tightly closed.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If handling the powder and generating dust, respiratory protection may be necessary.
-
Disposal: Dispose of HOBt and any contaminated materials in accordance with all local, regional, and national environmental regulations. Do not dispose of down the drain.[19]
Conclusion
1-Hydroxybenzotriazole remains an indispensable and highly effective additive in peptide synthesis. Its primary role is to act as a racemization suppressant by forming a stable active ester intermediate, thereby ensuring the chiral integrity of the synthesized peptide.[1][2] Furthermore, its use often leads to increased reaction efficiency and higher yields.[5] While newer, non-explosive alternatives like OxymaPure are gaining prominence due to enhanced safety profiles, the cost-effectiveness and proven reliability of HOBt ensure its continued relevance in both academic research and industrial-scale drug development.[3][13] A thorough understanding of its mechanism, coupled with adherence to proper experimental and safety protocols, allows researchers to harness the full potential of this critical reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. apexbt.com [apexbt.com]
- 5. nbinno.com [nbinno.com]
- 6. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. peptide.com [peptide.com]
- 9. 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]
- 10. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 21. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxybenzotriazole (HOBt) hydrate is a cornerstone additive in peptide synthesis, prized for its ability to enhance coupling efficiency and, most critically, to suppress racemization. This guide provides an in-depth exploration of HOBt hydrate for both novice and experienced researchers. It covers its fundamental chemical properties, mechanism of action, and practical application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols, safety and handling procedures, and a comparative analysis with alternative reagents are presented to equip scientists with the knowledge for its effective and safe use in the laboratory.
Introduction to 1-Hydroxybenzotriazole (HOBt) Hydrate
1-Hydroxybenzotriazole, commonly known as HOBt, is an organic compound widely employed as a coupling additive in the synthesis of peptides and other amides.[1][2][3] In the context of peptide synthesis, its primary role is to facilitate the formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another, while minimizing the loss of stereochemical integrity, a phenomenon known as racemization.[4] HOBt is typically used in its hydrated form, which contains water molecules within its crystal structure, rendering it more stable and less hazardous than its anhydrous counterpart.[1][2] The anhydrous form of HOBt is known to be explosive, making the hydrate the preferred and safer option for laboratory use.[5][6]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of HOBt hydrate is essential for its proper handling, storage, and application in peptide synthesis.
| Property | Value | Reference(s) |
| Chemical Name | 1-Hydroxybenzotriazole hydrate | [7] |
| Synonyms | HOBt hydrate, HOBt monohydrate | [2] |
| CAS Number | 123333-53-9 | [1][2][7] |
| Molecular Formula | C₆H₅N₃O · xH₂O (commonly monohydrate, C₆H₇N₃O₂) | [2][7] |
| Molecular Weight | 135.12 g/mol (anhydrous basis) | [8] |
| 153.14 g/mol (monohydrate) | [2][7] | |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 155-158 °C (decomposes) | [1][2] |
| Solubility | Soluble in DMF; slightly soluble in water | [1][5] |
| Stability | Hygroscopic | [1] |
Mechanism of Action in Peptide Synthesis
HOBt's efficacy in peptide synthesis stems from its role as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[9] This interception prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea and, more importantly, minimizes the formation of a 5(4H)-oxazolone intermediate, which is the primary pathway for racemization.[10]
The HOBt active ester is more stable than the O-acylisourea intermediate but sufficiently reactive to readily undergo nucleophilic attack by the free amino group of the incoming amino acid, leading to the formation of the desired peptide bond with high efficiency and minimal loss of chirality.[10]
References
- 1. This compound | 123333-53-9 [chemicalbook.com]
- 2. 123333-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. mainchem.com [mainchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
The Lynchpin of Peptide Synthesis: A Technical Guide to HOBt-Mediated Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the formation of the amide bond is the foundational step. The efficiency, fidelity, and purity of this crucial linkage dictate the success of synthesizing complex peptides and protein analogs. 1-Hydroxybenzotriazole (HOBt) has long been a cornerstone additive in coupling reactions, renowned for its ability to enhance reaction rates and, most critically, to suppress the persistent problem of racemization. This technical guide delves into the core theoretical principles of HOBt-mediated coupling reactions, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.
Core Principles of HOBt-Mediated Coupling
The primary role of HOBt in amide bond formation is as a synergistic additive, most commonly employed with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The carbodiimide activates the carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate.[2][3] However, this intermediate is unstable and prone to side reactions, including the formation of an unreactive N-acylurea and, more detrimentally, racemization of the chiral amino acid center through the formation of a planar oxazolone intermediate.[4]
This is where HOBt exerts its critical influence. It rapidly reacts with the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester.[5] This active ester is then readily attacked by the amino group of the incoming amino acid, forming the desired peptide bond with high efficiency.[1] The key to HOBt's efficacy lies in the fact that the formation of the HOBt-ester is kinetically favored over the pathways leading to racemization.[5] By diverting the reactive intermediate into a productive coupling pathway, HOBt effectively minimizes the loss of stereochemical integrity.[6]
Quantitative Performance Analysis
The selection of a coupling additive significantly impacts the purity and yield of the final peptide. While HOBt is a reliable and cost-effective choice, other additives, such as 1-Hydroxy-7-azabenzotriazole (HOAt), have been developed and, in some cases, demonstrate superior performance in suppressing racemization, particularly in challenging coupling scenarios.[7]
| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) |
| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% |
| HOAt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% |
Table 1: Comparison of Epimerization in a "Difficult" Solid-Phase Peptide Synthesis. This data highlights the significant reduction in epimerization when HOAt is substituted for HOBt in a challenging coupling reaction.[7]
| Coupling Reagent | Additive | % D/L Isomer |
| DIC | HOBt | Data Not Available |
| HATU | (HOAt) | 1.3% |
| HBTU | (HOBt) | 1.7% |
| PyBOP | (HOBt) | 3.8% |
Table 2: Influence of Coupling Reagent and Additive on Racemization. This data illustrates that the choice of both the coupling reagent and the additive significantly impacts the level of racemization.[8]
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps in HOBt-mediated coupling and a general workflow for solid-phase peptide synthesis.
Caption: Mechanism of HOBt-mediated amide bond formation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following are generalized protocols for HOBt-mediated coupling reactions. Optimization may be required based on the specific amino acids and peptide sequence.
Protocol 1: Solution-Phase Amide Bond Formation using HOBt and EDC
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equivalent)
-
4-Dimethylaminopyridine (DMAP) (1.0 equivalent)
-
Acetonitrile (anhydrous)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, amine, DMAP, and HOBt in acetonitrile.[2]
-
Stir the solution at room temperature.
-
Add EDC to the reaction mixture.[2]
-
Continue stirring at room temperature and monitor the reaction progress using an appropriate method such as thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HOBt and DIC
Materials:
-
Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid and HOBt in DMF. Add DIC to this solution and allow it to pre-activate for 5-10 minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Add DIPEA to the reaction vessel and agitate the mixture for 1-2 hours at room temperature.[9]
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation and Purification: Precipitate the peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
HOBt remains an indispensable tool in the arsenal of peptide chemists. Its ability to efficiently promote amide bond formation while effectively suppressing racemization has solidified its place in both research and industrial settings. Understanding the theoretical principles behind its mechanism of action, supported by quantitative data and robust experimental protocols, empowers researchers to optimize their synthetic strategies and achieve higher purity and yields of their target peptides. While newer additives may offer advantages in specific, challenging contexts, the cost-effectiveness and proven reliability of HOBt ensure its continued relevance in the synthesis of a vast array of peptide-based therapeutics and research tools.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Standard Protocol for Using HOBt with EDC in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for peptide synthesis. The EDC/HOBt coupling method is a cornerstone of both solid-phase and solution-phase peptide synthesis, valued for its efficiency, cost-effectiveness, and ability to minimize side reactions, particularly racemization.[1][2][3][4] These protocols are designed to offer a comprehensive guide for researchers, ensuring high-yield and high-purity peptide production.
Introduction
The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is a thermodynamically unfavorable process that requires the activation of the carboxylic acid.[5] Carbodiimides, such as EDC, are widely used coupling reagents that facilitate this activation.[1][3][6] However, the O-acylisourea intermediate formed during carbodiimide-mediated activation is highly reactive and susceptible to racemization and other side reactions, such as the formation of N-acylurea.[1][7]
To mitigate these issues, additives like HOBt are frequently employed. HOBt acts as a nucleophile that traps the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester. This active ester then reacts with the amine component to form the desired peptide bond with a significantly reduced risk of racemization.[2][8] The use of EDC is particularly advantageous in many protocols due to the water-solubility of its urea byproduct, which simplifies purification.[4][6][9]
Mechanism of EDC/HOBt Mediated Peptide Coupling
The coupling reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: EDC protonates on a nitrogen atom, making the central carbon atom highly electrophilic. The carboxylate group of the N-protected amino acid attacks this carbon, forming a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Active Ester: HOBt rapidly reacts with the O-acylisourea intermediate. This reaction forms an active OBt ester and releases the EDC-urea byproduct. This step is crucial for preventing racemization as the HOBt ester is more stable than the O-acylisourea intermediate.
-
Peptide Bond Formation: The free amino group of the second amino acid (or peptide) attacks the carbonyl carbon of the HOBt ester, forming the new peptide bond and releasing HOBt. The regenerated HOBt can then participate in another catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Preparation of Stable HOBt Solutions in DMF for SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxybenzotriazole (HOBt) is a crucial reagent in Solid-Phase Peptide Synthesis (SPPS), primarily utilized as an additive with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). Its principal function is to suppress racemization during amino acid coupling and to enhance the reaction rate by forming highly reactive O-acylisourea intermediates, which then convert to HOBt active esters. The use of a pre-prepared, stable solution of HOBt in N,N-dimethylformamide (DMF) is a common practice in automated and manual SPPS to improve efficiency and safety. Anhydrous HOBt is known to have explosive properties, and its use in solution mitigates this risk.[1][2]
This document provides detailed application notes and protocols for the preparation, storage, and handling of stable HOBt solutions in DMF for use in SPPS.
Solubility and Concentration
HOBt exhibits high solubility in DMF, making it an ideal solvent for preparing stock solutions for SPPS.[3][4] While precise quantitative data on mole fraction solubility at various temperatures is available in scientific literature, for practical laboratory purposes, it is sufficient to know that concentrations commonly used in SPPS are well below the saturation point under standard laboratory conditions.
Commercially available solutions and widely published protocols utilize concentrations ranging from 0.5 M to 20% (w/v). A 0.5 M solution is frequently used in automated peptide synthesizers.
Table 1: Commonly Used Concentrations of HOBt in DMF
| Concentration (Molarity) | Concentration (% w/v) | Grams of HOBt monohydrate (MW: 153.14 g/mol ) per 100 mL DMF | Grams of anhydrous HOBt (MW: 135.13 g/mol ) per 100 mL DMF |
| 0.5 M | ~7.7% | 7.66 g | 6.76 g |
| - | 15% | 15 g | 15 g |
| - | 20% | 20 g | 20 g |
Stability and Storage
The stability of HOBt solutions in DMF is critical for reproducible and successful peptide synthesis. The primary factors influencing stability are the purity of the DMF, the presence of water, and the storage conditions.
-
DMF Quality: The use of high-purity, anhydrous DMF is paramount. Aged or low-quality DMF can contain degradation products such as dimethylamine and formic acid.[5] Dimethylamine is basic and can react with HOBt, while formic acid can interfere with coupling reactions.
-
Water Content: While HOBt is often supplied as a monohydrate to improve safety, excess water in the DMF can lead to the hydrolysis of activated esters during the coupling reaction, reducing efficiency. Therefore, using anhydrous grade DMF is recommended.
-
Storage Conditions: To maximize shelf life, HOBt/DMF solutions should be stored in a tightly sealed, amber glass bottle to protect from light and atmospheric moisture. Storage at a cool temperature (2-8°C) is recommended for long-term stability.[1][2] Before use, the solution should be allowed to warm to room temperature to prevent water condensation into the solution. Under these conditions, a 0.5 M HOBt solution in high-quality DMF can be stable for several weeks.
Table 2: Recommended Storage Conditions and Stability Factors
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMF | Minimizes side reactions from impurities like dimethylamine and formic acid. |
| Container | Tightly sealed amber glass bottle | Prevents degradation from light and absorption of atmospheric moisture. |
| Temperature | 2-8°C | Slows down potential degradation processes. |
| Handling | Warm to room temperature before opening | Prevents condensation of water into the solution. |
| Atmosphere | Consider storage under an inert atmosphere (e.g., nitrogen or argon) | Minimizes oxidation and degradation from atmospheric components. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M HOBt Solution in DMF
This protocol describes the preparation of 100 mL of a 0.5 M HOBt solution.
Materials:
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O, MW: 153.14 g/mol ) or anhydrous HOBt (MW: 135.13 g/mol )
-
High-purity, anhydrous N,N-dimethylformamide (DMF)
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boat
-
Amber glass storage bottle
Procedure:
-
Weighing HOBt:
-
If using HOBt monohydrate, weigh out 7.66 g.
-
If using anhydrous HOBt, weigh out 6.76 g.
-
-
Dissolution:
-
Transfer the weighed HOBt to the 100 mL volumetric flask.
-
Add approximately 70-80 mL of anhydrous DMF to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the solution at room temperature until the HOBt is completely dissolved. The solution should be clear and may have a yellowish tint.
-
-
Final Volume Adjustment:
-
Once the HOBt is fully dissolved, carefully add anhydrous DMF to the 100 mL mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the solution to a clean, dry, and clearly labeled amber glass bottle.
-
For enhanced stability, flush the headspace of the bottle with an inert gas (nitrogen or argon) before sealing.
-
Store the solution at 2-8°C.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling HOBt and DMF.
-
Ventilation: Work in a well-ventilated area or a fume hood, as DMF is a volatile solvent with potential health risks.
-
HOBt Handling: Anhydrous HOBt is a potential explosive and should be handled with care, avoiding friction and shock. Using the monohydrate form or purchasing a pre-made solution is a safer alternative.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Diagrams
References
The Role of HOBt in the Synthesis of Complex and Sterically Hindered Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex and sterically hindered peptides presents a significant challenge in medicinal chemistry and drug development. Incomplete coupling reactions and racemization of amino acids are common hurdles that can lead to low yields and impure products. 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive in peptide synthesis for decades, effectively mitigating these issues when used in conjunction with coupling reagents. This document provides detailed application notes on the use of HOBt, comparative data with modern alternatives, and comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS).
Introduction
The formation of the amide bond is the fundamental reaction in peptide synthesis. In solid-phase peptide synthesis (SPPS), this is typically achieved by activating the C-terminal carboxylic acid of an incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain attached to a solid support.[1] However, for complex or sterically hindered sequences, this reaction can be sluggish, leading to deletion sequences. Furthermore, the activation process can promote racemization of the chiral α-carbon of the amino acid, compromising the stereochemical integrity of the final peptide.[2][3]
HOBt was introduced to address these challenges.[4] When added to carbodiimide-mediated coupling reactions, HOBt acts as a nucleophilic catalyst and a racemization suppressor.[2][5] It reacts with the highly reactive O-acylisourea intermediate to form a more stable HOBt-active ester.[2][6] This active ester is sufficiently reactive to couple efficiently with the amine but is less prone to racemization via oxazolone formation.[2]
Mechanism of Action of HOBt
The primary role of HOBt in peptide synthesis is to improve the efficiency and fidelity of peptide bond formation. When used with a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of the N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOBt intercepts this intermediate to form a benzotriazolyl active ester (OBt ester).[2][7] This OBt ester is more stable than the O-acylisourea, thus reducing the risk of racemization, yet remains highly reactive towards the amine component, ensuring efficient coupling.[2][7]
Figure 1: Mechanism of HOBt in carbodiimide-mediated peptide bond formation.
HOBt in Combination with Uronium/Aminium Salts
HOBt is also frequently used as an additive with uronium or aminium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU.[8] In these cases, HBTU itself activates the carboxylic acid to form the HOBt active ester directly.[2] The synergistic effect of HBTU and HOBt leads to high coupling efficiencies and rapid reaction times, making this combination particularly effective for the synthesis of long or difficult peptide sequences.[2][9]
Alternatives to HOBt for Sterically Hindered Peptides
While HOBt has been a reliable reagent, several alternatives have been developed that offer advantages, particularly in the synthesis of complex and racemization-prone peptides.
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt makes it more electron-withdrawing than HOBt. This results in the formation of a more reactive OAt-active ester, which accelerates the coupling reaction and provides superior racemization suppression.[10]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has emerged as a highly effective and safer alternative to benzotriazole-based additives.[7][11] It is not explosive, unlike HOBt and HOAt, and often demonstrates superior performance in terms of coupling efficiency and racemization suppression.[5][7]
Quantitative Data: HOBt vs. Alternatives in Racemization Suppression
The choice of coupling additive can significantly impact the stereochemical purity of the final peptide. The following tables summarize comparative data on the levels of epimerization observed with HOBt and its alternatives in challenging peptide couplings.
Table 1: Comparison of Epimerization in a "Difficult" Solid-Phase Peptide Synthesis [10]
| Coupling Reagent | Additive | % Epimerization |
| DIC | HOBt | 14.8 |
| DIC | HOAt | 5.9 |
| DIC | OxymaPure | 7.7 |
| DIC | Oxyma-B | 5.1 |
Data from a study on the coupling of a racemization-prone amino acid derivative.
Table 2: Racemization in the Coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin [12]
| Coupling Reagent | Base | % Racemization |
| PyBOP | DIEA | 3.8 |
| HBTU | DIEA | 1.7 |
| HATU (HOAt-based) | DIEA | 1.3 |
| HBTU | NMM | 0.6 |
| HATU (HOAt-based) | NMM | 0.4 |
This data highlights the influence of both the coupling reagent and the base on racemization levels.
These data indicate that for particularly challenging syntheses where racemization is a major concern, HOAt and Oxyma-based additives can offer superior performance compared to HOBt.[10][12]
Experimental Protocols
The following are detailed protocols for the use of HOBt in solid-phase peptide synthesis.
Protocol 1: Standard DIC/HOBt Coupling for Fmoc-SPPS
This protocol is suitable for routine peptide synthesis and for moderately difficult couplings.
Workflow Diagram:
Figure 2: Experimental workflow for DIC/HOBt coupling in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes. Drain and repeat the treatment for another 5-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (5 equivalents relative to resin loading) and HOBt (5.5 equivalents) in DMF. b. Add the amino acid/HOBt solution to the resin. c. Add DIC (5.5 equivalents) to the reaction vessel. d. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered amino acids, the reaction time may need to be extended.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).[13]
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: HBTU/HOBt Coupling for Difficult Sequences
This protocol is recommended for the synthesis of complex, long, or sterically hindered peptides.
Workflow Diagram:
Figure 3: Experimental workflow for HBTU/HOBt coupling in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (2-5 equivalents), HBTU (1.9-4 equivalents), and HOBt (2-5.5 equivalents) in DMF. Add DIPEA (4-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin and agitate for 10-60 minutes.[2] For particularly difficult couplings, the reaction time can be extended, or a double coupling (repeating steps 2 and 3) can be performed.[2]
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS. The composition may vary depending on the amino acid composition of the peptide.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[14]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion
HOBt remains a valuable and cost-effective additive for routine peptide synthesis, effectively improving coupling efficiency and suppressing racemization. However, for the synthesis of particularly complex, sterically hindered, or racemization-prone peptides, the use of more advanced additives such as HOAt or OxymaPure is recommended. The choice of coupling reagent, additive, and base should be carefully considered based on the specific peptide sequence to maximize yield and purity. The provided protocols offer a solid foundation for the successful synthesis of peptides using HOBt-mediated coupling strategies.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for DIC/HOBt Coupling on Resin for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a wide range of research, therapeutic, and diagnostic applications. The efficiency of the coupling step, where a protected amino acid is added to the growing peptide chain on a solid support, is critical for the overall success of the synthesis. The diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling method.[1][2][3][4] DIC is a carbodiimide that activates the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the free amine of the resin-bound peptide.[5][6] The addition of HOBt is crucial as it minimizes the risk of racemization, a common side reaction with carbodiimide reagents, by forming a more stable active ester intermediate.[5][6][7][8] This combination is particularly advantageous in automated SPPS because the urea byproduct formed from DIC is soluble in common solvents, simplifying the washing steps.[1]
These application notes provide a detailed protocol for performing DIC/HOBt coupling on a solid-phase resin, along with quantitative data to guide optimization and troubleshooting.
Chemical Mechanism of DIC/HOBt Coupling
The coupling reaction proceeds through a multi-step mechanism. Initially, the carbodiimide (DIC) activates the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOBt then rapidly reacts with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization. Finally, the deprotected N-terminal amine of the peptide on the resin attacks the HOBt-ester, forming the desired peptide bond and releasing HOBt.
Caption: Chemical mechanism of DIC/HOBt mediated peptide coupling.
Experimental Protocol
This protocol is a general guideline for manual DIC/HOBt coupling using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. Adjustments may be necessary based on the specific amino acid sequence, resin, and scale of the synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Diisopropylethylamine (DIPEA) (optional, for specific applications)
-
Reagents for monitoring the coupling reaction (e.g., Ninhydrin test kit)
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Resin Preparation
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DMF or DCM for at least 30 minutes before the first coupling step.[7]
Fmoc Deprotection
-
Drain the solvent from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
DIC/HOBt Coupling Procedure
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading) and HOBt (2-5 equivalents) in DMF.[7]
-
Add this solution to the deprotected resin in the reaction vessel.[7]
-
Add DIC (2-5 equivalents) to the reaction vessel.[7]
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (no color change) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and the diisopropylurea byproduct.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Experimental Workflow Diagram
Caption: Standard workflow for a single coupling cycle in SPPS.
Data Presentation: Reagent Equivalents and Reaction Conditions
The efficiency of the DIC/HOBt coupling can be influenced by the stoichiometry of the reagents and the reaction time. The following table summarizes typical ranges found in standard protocols.
| Parameter | Recommended Range | Notes |
| Fmoc-Amino Acid | 2 - 5 equivalents | Higher excess may be needed for sterically hindered amino acids or difficult couplings. |
| DIC | 2 - 5.5 equivalents | A slight excess relative to the amino acid can ensure complete activation. |
| HOBt | 2 - 5.5 equivalents | Generally used in equimolar amounts to DIC to effectively suppress racemization.[5] |
| Reaction Time | 1 - 4 hours | Reaction completion should be monitored. Longer times may be necessary for difficult couplings.[9] |
| Solvent | DMF or DCM | DMF is the most common solvent for both swelling the resin and the coupling reaction. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling reaction. | Repeat the coupling step. Consider increasing the reaction time or the equivalents of reagents. For particularly difficult sequences, a different, more potent coupling reagent might be necessary. |
| Low peptide yield | Incomplete coupling at one or more steps; aggregation of the peptide chain. | Optimize coupling times and reagent excess. Consider using chaotropic salts or alternative solvents to disrupt aggregation. |
| Racemization | Insufficient HOBt; prolonged activation time before addition of the resin-bound peptide. | Ensure HOBt is used in at least an equimolar amount to DIC. Pre-activation of the amino acid with DIC should be kept to a minimum before adding it to the resin. |
| Side reactions (e.g., aspartimide formation) | Sequence-dependent side reactions. | For sequences prone to aspartimide formation (e.g., Asp-Gly), consider using protecting groups like Dmb or Hmb on the preceding residue. |
Conclusion
The DIC/HOBt coupling method remains a robust and widely applicable strategy in solid-phase peptide synthesis. Its cost-effectiveness and the soluble nature of its byproduct make it a favorable choice for both manual and automated synthesis. By carefully controlling the stoichiometry of reagents, monitoring the reaction progress, and being aware of potential side reactions, researchers can achieve high-quality synthetic peptides for their diverse applications. For challenging sequences, further optimization of reaction times, reagent excesses, and the potential use of alternative additives may be required to ensure high purity and yield.
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: The Role of 1-Hydroxybenzotriazole Hydrate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxybenzotriazole hydrate (HOBt hydrate) is a crucial reagent in the synthesis of pharmaceutical intermediates, particularly in the construction of amide bonds.[1] Its primary role is to act as a coupling additive, enhancing reaction efficiency and, most critically, suppressing racemization during the formation of peptide linkages.[2] This is of paramount importance in the synthesis of chiral drugs, where the stereochemical integrity of the molecule is directly linked to its therapeutic efficacy and safety. HOBt hydrate is most commonly employed in conjunction with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of a more stable active ester intermediate, thereby minimizing the formation of undesirable side products.[2][3] These application notes provide an overview of the utility of HOBt hydrate in the synthesis of pharmaceutical intermediates, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
The efficacy of HOBt hydrate in amide bond formation stems from its ability to convert the highly reactive O-acylisourea intermediate, formed from the reaction of a carboxylic acid with a carbodiimide, into a more stable HOBt-active ester. This active ester is less prone to racemization and other side reactions, and it readily reacts with a nucleophilic amine to form the desired amide bond with high efficiency.
Data Presentation: Performance in Pharmaceutical Intermediate Synthesis
The following tables summarize quantitative data on the use of HOBt hydrate in the synthesis of key pharmaceutical intermediates.
| Intermediate | Coupling Reagents | Solvent | Reaction Time (hours) | Yield (%) | Purity/ee% | Reference(s) |
| Ubenimex Intermediate | DCC, HOBt | THF | 8 - 10 | 94.3 | 99.57 | [4] |
| Atazanavir Biaryl-Hydrazine Intermediate | Pd-catalyzed | Toluene-Ethanol | 20 (coupling) | 74 (overall) | - | [5][6][7] |
| Colistin Linear Peptide Fragment | DIC, HOBt | DCM/DMF | 2 | 99.4 (crude) | 57.2 (crude) | [8] |
| Coupling Additive | Peptide Sequence | Coupling Reagent | Yield (%) | Diastereomeric Ratio (L/D) | Reference(s) |
| HOBt | Acyl Carrier Protein (65-74) | TBTU | - | - | [9] |
| Cl-HOBt | Acyl Carrier Protein (65-74) | HCTU/TCTU | Higher | - | [9] |
| HOBt | "Difficult" Sequences | DCC/DIC | Lower | Lower | [10][11] |
| HOAt | "Difficult" Sequences | DCC/DIC | Higher | Higher | [10][11] |
Experimental Protocols
Synthesis of a Ubenimex Intermediate via DCC/HOBt Coupling
This protocol describes the synthesis of a key intermediate in the production of Ubenimex, an immunomodulator and anti-cancer agent.[12]
Materials:
-
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivative (1.0 eq)
-
L-leucine benzyl ester p-toluenesulfonate salt (1.1 eq)
-
This compound (HOBt) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
0.5N Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivative, L-leucine benzyl ester p-toluenesulfonate salt, and HOBt in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by a solution of DCC in THF.
-
Maintain the reaction mixture at 0°C and stir for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with 0.5N hydrochloric acid solution, water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add petroleum ether to the residue and stir for 2 hours to induce precipitation.
-
Collect the solid by filtration and dry under vacuum to obtain the desired Ubenimex intermediate.[4]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt
This protocol outlines a standard procedure for the manual solid-phase synthesis of a peptide on a resin support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang resin)
-
Fmoc-protected amino acids
-
This compound (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (e.g., 20%)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF or DCM for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with HOBt and DIC in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Conclusion
This compound remains a cornerstone reagent in the synthesis of pharmaceutical intermediates, particularly in peptide and amide bond formation. Its ability to enhance reaction efficiency while effectively suppressing racemization makes it an invaluable tool for ensuring the stereochemical purity of chiral drug molecules. While newer additives such as HOAt and Cl-HOBt may offer advantages in specific challenging syntheses, HOBt provides a robust and cost-effective solution for a wide range of applications. The protocols and data presented herein serve as a guide for researchers and drug development professionals to effectively utilize HOBt hydrate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. CN101891647B - Preparation method for ubenimex - Google Patents [patents.google.com]
- 5. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]
- 6. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103396475A - Pure-solid-phase synthesis method of polypeptide antibiotic Colistin - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
Application Notes and Protocols for Monitoring HOBt-Mediated Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a fundamental transformation in the synthesis of peptides and small molecule drugs. 1-Hydroxybenzotriazole (HOBt) is a widely used additive in peptide coupling reactions, primarily to suppress racemization and improve reaction efficiency when used in conjunction with a coupling reagent such as a carbodiimide (e.g., DCC, EDC) or a uronium/aminium salt (e.g., HBTU, HATU).[1][2] HOBt functions by forming a more stable and reactive active ester intermediate with the carboxylic acid, which is less prone to racemization and reacts efficiently with the amine component.[3]
Effective monitoring of these coupling reactions is critical to ensure high yields and purity of the final product. Incomplete coupling can lead to deletion sequences in peptides, while side reactions like racemization can compromise the biological activity of the target molecule.[4] This document provides detailed application notes and protocols for various methods to monitor the progress and completeness of HOBt-mediated coupling reactions.
Methods for Monitoring Coupling Reactions
A variety of qualitative and quantitative methods are available to monitor HOBt-mediated coupling reactions. The choice of method depends on the specific requirements of the synthesis (e.g., solid-phase vs. solution-phase), the available instrumentation, and the desired level of quantitative accuracy.
Qualitative Methods (Colorimetric Assays for Solid-Phase Peptide Synthesis): These tests are rapid, simple, and provide a visual indication of the presence of unreacted primary or secondary amines on the solid support.
-
Kaiser Test: Highly sensitive for primary amines.[5]
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: Sensitive for primary amines.
-
Chloranil Test: Used for the detection of secondary amines, such as proline.
Quantitative Methods: These techniques provide precise measurements of reaction kinetics, product formation, and impurity profiles.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing peptide purity and quantifying reaction components.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify products and byproducts.[4][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for real-time, non-invasive monitoring of reactions and structural elucidation.[9][10]
Data Presentation: Quantitative Comparison of Coupling Additives
The choice of coupling additive can significantly impact the efficiency of the coupling reaction and the degree of racemization. While HOBt is a cost-effective and widely used additive, alternatives like 1-Hydroxy-7-azabenzotriazole (HOAt) can offer superior performance in challenging cases.[3][11]
| Coupling Additive | Coupling Reagent | % Epimerization | Crude Peptide Purity (%) | Reference |
| HOBt | DIC | 4.8 | Not Reported | [3] |
| HOAt | DIC | 0.6 | Not Reported | [3] |
| HOBt | HBTU | Not Reported | ~85 | |
| HOAt | HATU | Not Reported | >90 | |
| None | DCC | High | Low | [12] |
| HOBt | DCC | <1 | High | [12] |
Table 1: Comparison of HOBt and HOAt in suppressing epimerization and influencing crude peptide purity.
| Monitoring Method | Detection Limit | Application | Advantages | Disadvantages |
| Kaiser Test | ~5 µmol/g resin | Qualitative detection of primary amines | High sensitivity, rapid | False positives with some amino acids, not for secondary amines |
| TNBS Test | ~5 µmol/g resin | Qualitative detection of primary amines | Good sensitivity, reliable | Can be slower than Kaiser test |
| Chloranil Test | Detects secondary amines | Qualitative detection of secondary amines | Specific for secondary amines | Not for primary amines |
| HPLC | ng to µg range | Quantitative analysis of purity and reaction progress | High resolution, accurate quantification | Requires cleavage from resin for SPPS, destructive |
| LC-MS | pg to ng range | Quantitative analysis and identification of products/byproducts | High sensitivity and specificity | Requires cleavage from resin for SPPS, destructive |
| NMR | mg range | Real-time quantitative monitoring, structural analysis | Non-invasive, provides structural information | Lower sensitivity, requires specialized equipment |
Table 2: Overview of monitoring methods for peptide coupling reactions.
Experimental Protocols
Qualitative Monitoring: Colorimetric Assays for SPPS
These protocols are for monitoring coupling reactions on a solid support.
Protocol 1: Kaiser Test (for Primary Amines)
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue: Positive result (presence of free primary amines), indicating incomplete coupling.
-
Yellow/Colorless: Negative result (absence of free primary amines), indicating complete coupling.
Protocol 2: TNBS Test (for Primary Amines)
Reagents:
-
Reagent A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
-
Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Take a small sample of resin beads (1-2 mg) and wash with DMF.
-
Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe the color.
Interpretation:
-
Orange/Red Beads: Positive result (presence of free primary amines).
-
Colorless Beads: Negative result (complete coupling).
Protocol 3: Chloranil Test (for Secondary Amines)
Reagents:
-
Reagent A: 2% acetaldehyde in DMF.
-
Reagent B: 2% p-chloranil in DMF.
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a test tube.
-
Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation:
-
Blue/Green Beads: Positive result (presence of free secondary amines).
-
Colorless/Yellow Beads: Negative result (complete coupling).
Quantitative Monitoring
Protocol 4: HPLC Analysis of Coupling Reaction Progress (SPPS)
This protocol involves cleaving a small amount of peptide from the resin to monitor the reaction.
Sample Preparation:
-
Withdraw a small aliquot of the peptide-resin (approx. 5-10 mg) from the reaction vessel.
-
Wash the resin sample thoroughly with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the dried resin and allow the cleavage to proceed for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).[13]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A typical gradient is 5-95% B over 30 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm (for the peptide bond).[13][14]
Data Analysis:
-
Integrate the peak areas of the starting material (uncoupled peptide) and the product (coupled peptide).
-
Calculate the percentage of completion by comparing the relative peak areas.
Protocol 5: LC-MS Analysis for Product and Byproduct Identification
The sample preparation for LC-MS is similar to that for HPLC. The use of a mass spectrometer allows for the identification of peaks based on their mass-to-charge ratio.
LC-MS Conditions:
-
Follow the HPLC conditions outlined in Protocol 4.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are typical.
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the starting material, product, and potential side products (e.g., racemized peptide, deletion sequences).
-
Confirm the identity of each peak by its mass spectrum.
Protocol 6: In-situ ¹H NMR Monitoring of Coupling Reactions
This method allows for real-time monitoring without the need for cleavage from the resin.
Sample Preparation:
-
Swell the peptide-resin in a deuterated solvent (e.g., DMF-d7) in an NMR tube.
-
Add the N-protected amino acid and HOBt to the NMR tube.
-
Initiate the reaction by adding the coupling reagent (e.g., DIC).
NMR Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signal corresponding to the α-proton of the free amino acid and the appearance of a new signal for the α-proton in the newly formed peptide bond.
Data Analysis:
-
Integrate the relevant peaks to determine the relative concentrations of reactants and products over time.
-
The chemical shift of the amide proton can also be monitored, which typically appears downfield upon peptide bond formation.[15]
Visualizations
HOBt-Mediated Coupling Reaction Mechanism
Caption: Mechanism of HOBt-mediated amide bond formation.
Experimental Workflow for HPLC Monitoring of SPPS
Caption: Workflow for monitoring SPPS coupling reactions by HPLC.
Logical Relationship of Monitoring Methods
Caption: Overview of methods for monitoring coupling reactions.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. peptide.com [peptide.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. gilson.com [gilson.com]
- 8. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
Application of 1-Hydroxybenzotriazole (HOBt) in Oligonucleotide Synthesis and Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, including diagnostics, therapeutics (e.g., antisense oligonucleotides, siRNA), and synthetic biology. The phosphoramidite method is the gold standard for solid-phase oligonucleotide synthesis, prized for its high efficiency and amenability to automation. A critical step in this method is the coupling of phosphoramidite monomers to the growing oligonucleotide chain. The efficiency of this coupling reaction directly impacts the yield and purity of the final product. 1-Hydroxybenzotriazole (HOBt) is a widely used additive that plays a crucial role in optimizing this coupling step. This document provides detailed application notes, protocols, and the underlying chemical principles for the use of HOBt in oligonucleotide synthesis.
The Role of HOBt in Phosphoramidite Coupling
In the phosphoramidite method, the coupling reaction involves the formation of a phosphite triester linkage between the 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer. This reaction is catalyzed by a weak acid, referred to as an activator. While early methods utilized activators like 1H-tetrazole, HOBt, often used in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), has been employed to enhance coupling efficiency and minimize side reactions.
The primary functions of HOBt in this context are:
-
In situ formation of a highly reactive intermediate: HOBt reacts with the phosphoramidite, which has been protonated by the activator, to form a more reactive phosphitylating agent. This intermediate readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Suppression of side reactions: By promoting the desired coupling reaction, HOBt helps to minimize undesired side reactions, such as the formation of P(V) species or modifications to the nucleobases.
-
Increased coupling rates: The formation of the HOBt-activated intermediate can lead to faster and more efficient coupling, which is particularly important for the synthesis of long oligonucleotides where high stepwise efficiency is paramount to achieving a good overall yield.
Quantitative Data on Coupling Efficiency
The efficiency of each coupling step is critical for the successful synthesis of long oligonucleotides. A seemingly small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product. The use of effective activators and additives like HOBt is therefore essential.
| Activator System | Average Stepwise Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) | Reference |
| Without Activator | ~48 | <1 | <<1 | [1] |
| With HOBt-based Activator | >99 | >82 | >60 | [1][2] |
| 1H-Tetrazole | ~98-99 | ~67-82 | ~36-60 | [3] |
| 5-Ethylthio-1H-tetrazole (ETT) | >99 | >82 | >60 | [3] |
| 4,5-Dicyanoimidazole (DCI) | >99 | >82 | >60 | [3][4] |
Note: The exact coupling efficiencies can vary depending on the specific phosphoramidite, solid support, synthesizer, and reaction conditions.
Experimental Protocols
Materials and Reagents
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Phosphoramidites of A, C, G, and T (or U for RNA)
-
Activator solution: e.g., 0.45 M 1H-Tetrazole in acetonitrile or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
-
HOBt solution (optional additive): 0.5 M HOBt in acetonitrile/pyridine (if used in conjunction with a carbodiimide)
-
Capping Solution A: Acetic anhydride in THF/Lutidine
-
Capping Solution B: 16% 1-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Ammonium hydroxide solution for cleavage and deprotection
Protocol for Solid-Phase Oligonucleotide Synthesis using the Phosphoramidite Method
This protocol describes a single cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.
1. Deblocking (Detritylation)
-
Purpose: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the coupling reaction.
-
Procedure:
-
Wash the CPG support with anhydrous acetonitrile.
-
Treat the support with the deblocking solution (3% TCA or DCA in DCM) for 60-180 seconds. The appearance of a bright orange color indicates the release of the DMT cation.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
2. Coupling
-
Purpose: To form a phosphite triester bond between the free 5'-hydroxyl group on the support and the incoming phosphoramidite monomer.
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution (e.g., 0.1 M in acetonitrile) and the activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile) to the synthesis column. If using HOBt as an additive with a carbodiimide, the pre-activated phosphoramidite solution is delivered.
-
Allow the coupling reaction to proceed for 30-120 seconds. The reaction time may need to be optimized depending on the specific phosphoramidite and activator used.
-
Wash the support with anhydrous acetonitrile to remove unreacted reagents.
-
3. Capping
-
Purpose: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, preventing the formation of deletion mutants (n-1 sequences).
-
Procedure:
-
Deliver Capping Solution A and Capping Solution B to the synthesis column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the support with anhydrous acetonitrile.
-
4. Oxidation
-
Purpose: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.
-
Procedure:
-
Deliver the oxidizing solution (Iodine solution) to the synthesis column.
-
Allow the oxidation to proceed for 30-60 seconds.
-
Wash the support with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
-
Post-Synthesis Cleavage and Deprotection
-
After the final coupling cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-12 hours).
Visualizing the Workflow and Mechanism
Experimental Workflow for Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Mechanism of HOBt in Phosphoramidite Coupling
Caption: Role of HOBt in the activation and coupling step.
Conclusion
HOBt plays a significant, albeit sometimes indirect, role as a coupling additive in modern oligonucleotide synthesis. By facilitating the formation of highly reactive intermediates, it enhances the efficiency and speed of the crucial coupling step in the phosphoramidite cycle. This leads to higher yields of the desired full-length oligonucleotide product and minimizes the formation of impurities. The protocols and principles outlined in this document provide a framework for researchers and developers to effectively utilize HOBt and other activators to achieve optimal results in their oligonucleotide synthesis endeavors. A thorough understanding of these chemical principles is essential for the successful production of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.
References
- 1. Rapid esterification of nucleosides to solid-phase supports for oligonucleotide synthesis using uronium and phosphonium coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols for Large-Scale Synthesis Involving 1-Hydroxybenzotriazole Hydrate (HOBt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxybenzotriazole hydrate (HOBt) is a critical reagent in organic synthesis, particularly in the large-scale production of pharmaceuticals and fine chemicals.[1][2] Its primary application lies in amide bond formation, most notably in peptide synthesis, where it serves as a coupling additive to enhance reaction efficiency, increase yields, and suppress side reactions, especially racemization.[3] HOBt is often used in conjunction with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or with uronium/phosphonium salt coupling reagents like HBTU and PyBOP.[4][5]
These application notes provide an overview of the role of HOBt in large-scale synthesis, with a focus on peptide and amide bond formation. Detailed protocols for representative laboratory-scale syntheses are provided, along with a discussion of the key considerations for process scale-up.
Mechanism of Action
In carbodiimide-mediated coupling reactions, the carboxylic acid is activated by reacting with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, a common side product. HOBt acts as an additive to intercept the O-acylisourea intermediate, forming an active HOBt-ester. This ester is more stable than the O-acylisourea, thus minimizing racemization, and is highly reactive towards the amine, leading to the desired amide bond with improved yield and purity.[3][6]
Caption: Mechanism of HOBt in carbodiimide-mediated amide bond formation.
Quantitative Data from Representative Syntheses
The following tables summarize quantitative data from laboratory-scale amide and peptide synthesis protocols using HOBt. It is important to note that these yields are from small-scale experiments and will likely require significant optimization during large-scale process development.
Table 1: Amide Synthesis using EDC/HOBt and Catalytic DMAP [7]
| Carboxylic Acid | Amine | Coupling Conditions | Yield (%) |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | 1 equiv EDC, 1 equiv DMAP, 0.1 equiv HOBt, 5 equiv DIPEA, CH3CN, 23°C, 42h | 72 |
| 2,5-dimethylthiazole-4-carboxylic acid | 4-amino-N-(4-methoxybenzyl)benzamide | 1 equiv EDC, 1 equiv DMAP, 0.1 equiv HOBt, CH3CN, 23°C, 18h | 80 |
| Naproxen | 4-amino-N-(4-methoxybenzyl)benzamide | 1 equiv EDC, 1 equiv DMAP, 0.1 equiv HOBt, CH3CN, 23°C, 18h | 57 |
Table 2: Representative Solid-Phase Peptide Synthesis (SPPS) Coupling
| Parameter | Value | Reference |
| Scale | Laboratory (e.g., 1g resin) | [8] |
| Amino Acid | 3 equivalents (relative to resin loading) | |
| HOBt | 3 equivalents (relative to resin loading) | |
| Coupling Reagent (DIC) | 3 equivalents (relative to resin loading) | |
| Base (DIPEA) | 6 equivalents (relative to resin loading) | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Reaction Time | 1-2 hours | |
| Coupling Efficiency | Typically >99% (monitored by Kaiser test) |
Experimental Protocols
The following are detailed protocols for laboratory-scale syntheses. These are intended as a starting point for process development and will require optimization for large-scale production.
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt[10]
This protocol describes a general method for the coupling of a carboxylic acid and an amine in solution phase.
Materials:
-
Carboxylic Acid (1 equivalent)
-
Amine (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 equivalents)
-
This compound (HOBt·H₂O) (0.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.2 equivalents)
-
Dichloromethane (DCM) (10 volumes)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1 eq.) in dichloromethane (10 vol) at 0°C, add the amine (1 eq.), HOBt (0.1 eq.), and DIPEA or Et₃N (1.2 eq).
-
Add EDCI·HCl (1.2 eq.) to the mixture in several portions over ten minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the organic layer with dichloromethane (10 vol) and wash successively with water (2 x 15 mL) and brine solution (15 mL).
-
Dry the resulting organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for a general amide synthesis using EDC/HOBt.
Protocol 2: Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/HOBt[3]
This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
This compound (HOBt·H₂O) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected amino acid
Procedure:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates successful coupling).
Caption: Workflow for an SPPS coupling step using DIC/HOBt.
Case Study: Large-Scale Synthesis of Enfuvirtide
Enfuvirtide (Fuzeon®) is a 36-amino acid peptide therapeutic used in the treatment of HIV.[1] Its large-scale manufacture represents a landmark in industrial peptide synthesis and provides a relevant case study for the application of HOBt.[9][10] The commercial synthesis of Enfuvirtide is a complex, multi-step process that has evolved from a linear solid-phase approach to a more efficient hybrid strategy combining solid-phase synthesis of peptide fragments with their subsequent coupling in solution.[11][12]
The initial linear solid-phase synthesis of the 36-residue peptide resulted in a crude product of only 30-40% purity, necessitating challenging and low-throughput purification.[10] The improved hybrid approach involves the solid-phase synthesis of protected peptide fragments, which are then cleaved from the resin and coupled in solution. HOBt is utilized as a critical additive in these solution-phase fragment condensations, often in combination with coupling reagents like HBTU, to ensure high coupling efficiency and minimize racemization at the C-terminal amino acid of the fragment.[12] This strategy significantly improves the overall yield and purity of the final active pharmaceutical ingredient.[11] The annual production of Enfuvirtide has been reported to be in the metric ton scale, underscoring the robustness of this synthetic strategy.[9]
Safety Considerations for Large-Scale Use of HOBt
While HOBt is a highly effective reagent, its large-scale handling requires strict safety protocols. Anhydrous HOBt is classified as an explosive and is thermally sensitive. Commercial HOBt is typically supplied as a hydrate (containing ~11-16% water), which desensitizes the compound and makes it safer to handle. However, it is crucial to avoid drying HOBt, as this can lead to the formation of the anhydrous, explosive form. Proper storage in airtight containers, away from heat and light, is essential. During process scale-up, a thorough hazard analysis should be conducted to assess the risks associated with the use of HOBt and to implement appropriate engineering controls and personal protective equipment.
Conclusion
This compound is an indispensable tool in modern, large-scale organic synthesis, particularly for the production of peptide-based therapeutics. Its ability to enhance coupling efficiency and suppress racemization leads to higher yields and purities of the final product. The successful multi-ton annual production of complex peptides like Enfuvirtide highlights the industrial importance and scalability of HOBt-mediated coupling strategies. While the provided protocols offer a foundation for laboratory-scale work, successful implementation on a large scale necessitates careful process development, optimization, and stringent safety management.
References
- 1. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 10. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 11. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: 1-Hydroxybenzotriazole Hydrate (HOBt) in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Hydroxybenzotriazole hydrate (HOBt) to minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HOBt) in peptide synthesis?
A1: this compound (HOBt) is an additive used in peptide synthesis to suppress racemization and enhance the efficiency of peptide bond formation. When used with a coupling agent like a carbodiimide (e.g., DCC, EDC), HOBt forms an active ester intermediate that is highly reactive towards the amine component of the incoming amino acid. This pathway is kinetically favored over the formation of oxazolone intermediates, which are a primary cause of racemization.
Q2: How does HOBt mechanistically prevent racemization?
A2: Racemization during peptide coupling often occurs through the formation of a planar oxazolone intermediate from the activated amino acid. HOBt minimizes racemization by reacting with the activated carboxylic acid to form a more stable active ester. This HOBt-ester is less prone to forming the problematic oxazolone intermediate, thus preserving the stereochemical integrity of the amino acid.
Q3: Is HOBt always necessary when using a coupling reagent like HBTU?
A3: While HBTU (a uronium-type coupling reagent) can facilitate peptide coupling on its own, the addition of HOBt is highly recommended to minimize racemization. HBTU's reaction with a carboxylic acid produces HOBt as a byproduct, but adding it from the start ensures that racemization is suppressed from the beginning of the reaction.
Q4: Are there any safety concerns associated with HOBt?
A4: Anhydrous HOBt is known to be explosive. For this reason, it is commercially available as a hydrate, which is significantly safer to handle. It is crucial to follow standard laboratory safety protocols when working with HOBt hydrate.
Q5: What are some common alternatives to HOBt for suppressing racemization?
A5: Several alternatives to HOBt are available, some of which may offer advantages in specific situations. These include:
-
1-Hydroxy-7-azabenzotriazole (HOAt): Often considered superior to HOBt in minimizing racemization due to its electron-withdrawing nitrogen atom, which leads to a more reactive active ester.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative that demonstrates high coupling rates and low racemization.
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): An HOBt derivative with an electron-withdrawing group that can lead to higher reaction rates.
Troubleshooting Guide
Issue: Unexpectedly high levels of racemization despite using HOBt.
| Possible Cause | Troubleshooting Step |
| Suboptimal Coupling Reagent | The choice of coupling reagent in conjunction with HOBt can impact racemization. For instance, Diisopropylcarbodiimide (DIC) combined with HOBt is often a good choice for minimizing racemization. |
| Inappropriate Base | The type and concentration of the base used can significantly affect racemization. Stronger bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization. Consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base. |
| High Reaction Temperature | Elevated temperatures can accelerate racemization. Perform coupling reactions at room temperature or below. |
| Prolonged Activation Time | Allowing the amino acid to remain in its activated state for an extended period can increase the likelihood of oxazolone formation and subsequent racemization. Minimize the pre-activation time before adding the amine component. |
| Impure HOBt | The purity of HOBt hydrate is crucial for its effectiveness. Impurities can interfere with the formation of the active ester. Ensure you are using high-purity HOBt hydrate (typically >99.0%). |
| Amino Acid Susceptibility | Certain amino acids, such as histidine and cysteine, are more prone to racemization. For these residues, consider using specialized protocols or alternative additives like HOAt. |
Data Presentation
Table 1: Comparison of Racemization Levels with Different Additives
| Coupling System | Peptide Sequence/Model | % Racemization (Epimer) | Reference |
| DCC/HOBt | Z-Gly-L-Val-OH + H-L-Val-OMe | Not detected | |
| DCC/HOAt | "Difficult" Solid-Phase Synthesis | Lower than HOBt | |
| DIC/HOBt | Fmoc-Cys(Trt)-OH coupling | Minimal | |
| HBTU | Model Peptide | Higher than HATU | |
| HATU | Model Peptide | Low |
Note: The exact percentage of racemization is highly dependent on the specific amino acids being coupled, the solvent, temperature, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with HOBt
This protocol outlines a general procedure for manual Fmoc-based SPPS, which can be adapted to compare the efficacy of different coupling additives.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Coupling:
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and the coupling reagent (e.g., DIC, 3 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Analysis of Racemization by HPLC
This protocol provides a general framework for the analytical separation and quantification of peptide diastereomers to determine the extent of racemization.
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically the initial mobile phase of the HPLC gradient.
-
HPLC System: Utilize a high-performance liquid chromatography system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Program a linear gradient of increasing Mobile Phase B concentration to elute the peptide diastereomers. The optimal gradient will depend on the specific peptide sequence.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm.
-
Quantification: Integrate the peak areas of the desired peptide and its diastereomeric impurity to calculate the percentage of racemization.
Visualizations
Technical Support Center: Troubleshooting Incomplete Coupling in HOBt-Mediated Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for incomplete coupling reactions mediated by 1-Hydroxybenzotriazole (HOBt). Below, you will find frequently asked questions (FAQs) addressing common issues, detailed experimental protocols, and data summaries to help you optimize your amide bond formation processes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete or failed amide coupling reactions when using HOBt?
Several factors can lead to low or no product yield in HOBt-mediated amide coupling reactions. The most common issues involve incomplete activation of the carboxylic acid, deactivation of the amine, steric hindrance, and suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: For an amide bond to form, the carboxylic acid must first be activated. If the coupling reagent (e.g., a carbodiimide like DCC or DIC) is used in insufficient amounts or is of poor quality, the activation process will be incomplete.[1]
-
Amine Deactivation: The nucleophilicity of the amine is crucial for the coupling reaction. Protonation of the amine, which can occur in an acid-base reaction with the carboxylic acid before coupling, will render it non-nucleophilic and unable to react.[1]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically obstruct the reaction site, leading to slow or incomplete coupling.[1][2] This is particularly common with beta-branched amino acids such as valine and isoleucine.[2]
-
Hydrolysis: The presence of water in the reaction can cause hydrolysis of the activated carboxylic acid intermediate, preventing the desired amide formation. It is critical to use anhydrous solvents and reagents to avoid this issue.[1]
-
Peptide Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold into secondary structures and aggregate on the resin. This aggregation can physically block the reactive N-terminus, making it inaccessible to the incoming activated amino acid.[2]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the base used can significantly impact the outcome of the reaction.[1]
Q2: How can I detect incomplete coupling during my synthesis?
Monitoring the progress of your coupling reaction at each step is essential for a successful synthesis. Several qualitative colorimetric tests can be used to detect the presence of unreacted primary amines, which indicates an incomplete reaction.
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive method for detecting primary amines.[2][3] A positive result, indicated by the appearance of a deep blue color (Ruhemann's Purple) on the resin beads, signifies the presence of free amines and an incomplete coupling.[2][3] A negative result (colorless or yellow beads) suggests the coupling is complete.[2][3]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is another sensitive method for detecting primary amines and is considered by some to be as sensitive as the Kaiser test and easier to perform.[2][4]
Q3: What should I do if I detect an incomplete coupling reaction?
If a positive Kaiser test or other monitoring method indicates an incomplete reaction, there are several steps you can take:
-
Recouple (Double Coupling): The most direct approach is to perform a second coupling reaction.[3][5] Prepare a fresh solution of the activated amino acid and repeat the coupling step.[6][7]
-
Capping: If the reaction remains incomplete after a second coupling, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptide sequences in subsequent steps.[3][6] This is typically achieved by acetylating the free amines with acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA).[3][6]
-
Optimize Reaction Conditions: For future syntheses or for particularly difficult couplings, consider optimizing the reaction conditions. This can include increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or increasing the reaction temperature.[5][6][8]
Q4: How can I improve coupling efficiency for difficult sequences, such as those with steric hindrance or aggregation?
Difficult sequences often require special strategies to achieve complete coupling.
-
Choice of Coupling Reagent: For sterically hindered amino acids or sequences prone to aggregation, switching to a more powerful coupling reagent can significantly improve yields.[2] Uronium/aminium salt-based reagents like HBTU, HATU, and HCTU are generally more reactive than carbodiimide-based methods.[8][9]
-
Solvent Choice: The choice of solvent can impact resin swelling and peptide aggregation.[2] Using more disruptive solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can help to break up secondary structures and improve reagent accessibility.[10][11]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide backbone can disrupt aggregation and improve coupling efficiency.[8][10]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help overcome the activation energy barrier for difficult couplings.[8]
Q5: What are some common side reactions in HOBt-mediated couplings and how can they be minimized?
Besides incomplete coupling, other side reactions can occur:
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities.[8] The use of HOBt as an additive is specifically intended to suppress racemization.[12] For particularly sensitive couplings, additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® may be more effective than HOBt in preventing racemization.[8] Running the reaction at a lower temperature can also help.[1][13]
-
N-acylurea Formation: With carbodiimide reagents, a side reaction can occur where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unable to participate in further coupling. The addition of HOBt helps to minimize this side reaction by rapidly trapping the O-acylisourea to form the desired HOBt-active ester.[13]
-
Dehydration of Asparagine and Glutamine Side Chains: The side chain amides of asparagine (Asn) and glutamine (Gln) can undergo dehydration to form a nitrile byproduct during the activation step.[13][14] Using side-chain protected derivatives of these amino acids is the most effective way to prevent this.[13][15]
Quantitative Data Summary
For difficult couplings, the choice of coupling reagent and additive is critical. The following tables summarize the performance and characteristics of various reagents.
Table 1: Comparison of Coupling Reagent Performance for Difficult Couplings
| Coupling Reagent Class | Examples | General Reactivity | Recommended for Difficult Couplings? |
| Carbodiimides | DIC, DCC[3] | Moderate | With additives like HOBt or OxymaPure®[3] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU[3][8] | High to Very High | Yes, especially HATU and COMU[8][9] |
| Phosphonium Salts | PyBOP, PyAOP[1][8] | High | Yes, particularly for N-methyl amino acids[8][13] |
Table 2: Common Additives for Racemization Suppression
| Additive | Full Name | Key Features |
| HOBt | 1-Hydroxybenzotriazole | The classic and most widely used additive to suppress racemization and improve coupling efficiency.[12][13] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Generally more effective than HOBt at suppressing racemization and increasing reaction rates.[13][16] |
| Oxyma Pure® | Ethyl 2-cyano-2-(hydroximino)acetate | A non-explosive and highly effective alternative to HOBt and HOAt, with comparable or superior performance in suppressing racemization.[13][16] |
Experimental Protocols
Protocol 1: General Procedure for HOBt/DIC Mediated Amide Coupling in SPPS
This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide using HOBt and DIC.
-
Deprotection: The N-terminal Fmoc protecting group is removed from the resin-bound peptide using a 20% piperidine solution in DMF.[3]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.[3]
-
Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of HOBt in a minimal amount of DMF.[3]
-
Coupling: Add the activated amino acid solution to the resin, followed by the addition of 3-5 equivalents of DIC.[3]
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[3]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[3] If the test is positive, repeat steps 4 and 5.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF to remove excess reagents and byproducts.[3]
Protocol 2: Capping of Unreacted Amines
This protocol is for the acetylation of unreacted primary amines after a failed coupling attempt.
-
Preparation: After a failed coupling and subsequent washing of the resin with DMF, prepare a capping solution. A common capping solution consists of acetic anhydride, DIPEA, and DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture at room temperature for approximately 30 minutes.[2]
-
Washing: Thoroughly wash the resin with DMF to remove the capping reagents.[2]
-
Verification: Perform a Kaiser test to confirm that all free amines have been acetylated. The test should yield a negative result.[2]
Visualizations
Troubleshooting Workflow for Incomplete Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
identifying and reducing byproducts in HOBt peptide synthesis
Welcome to the technical support center for HOBt-mediated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and reduce common byproducts encountered during peptide synthesis when using 1-Hydroxybenzotriazole (HOBt) as an additive. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems observed during HOBt-mediated peptide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC, close to the main product peak. | Racemization/Epimerization: Formation of diastereomers due to the loss of stereochemical integrity of the α-carbon of the activated amino acid.[1] | 1. Use HOAt instead of HOBt: 1-Hydroxy-7-azabenzotriazole (HOAt) is more acidic and a better acylating agent than HOBt, which significantly suppresses racemization, especially for sterically hindered or racemization-prone amino acids like Cys and His.[1] 2. Optimize reaction temperature: Lower temperatures are generally recommended for carbodiimide-mediated couplings to minimize side reactions, including racemization.[2] 3. Consider alternative coupling reagents: For particularly sensitive amino acids, using phosphonium-based reagents like PyBOP® may be beneficial.[3] 4. Employ base-free conditions: For amino acids prone to racemization, such as Fmoc-Cys(Trt)-OH, the combination of DIC and HOBt (or HOAt) without an external base is a preferred method.[2] |
| A significant byproduct peak is observed with a mass increase of +18 Da relative to the starting carboxylic acid. | N-Acylurea Formation: An O-to-N acyl migration of the activated carboxylic acid intermediate when using carbodiimide coupling reagents like DCC or DIC.[2] This forms a stable byproduct that cannot participate in further coupling reactions.[2] | 1. Ensure addition of HOBt: HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-ester, which is less prone to N-acylurea formation.[2] 2. Control reaction temperature: Lower temperatures can help to reduce the rate of this side reaction.[2] 3. Use pre-formed active esters: If N-acylurea formation is persistent, using pre-formed and purified active esters can circumvent this issue. |
| Mass spectrometry reveals a mass increase of +98 Da on the N-terminus of the peptide, leading to chain termination. | Guanidinylation: This occurs when using aminium/uronium-based coupling reagents (e.g., HBTU, HATU) in the presence of HOBt. Excess coupling reagent can react with the free N-terminal amine of the peptide, forming a stable guanidinium group.[4] | 1. Control stoichiometry: Use a close to 1:1 molar ratio of the coupling reagent to the carboxylic acid.[4] 2. Pre-activate the amino acid: Activate the carboxylic acid with the coupling reagent for a short period before adding it to the peptide-resin. This minimizes the exposure of the free N-terminal amine to the coupling reagent.[4] 3. Order of addition: Add the pre-activated amino acid solution to the resin-bound peptide. Avoid adding the uronium/aminium reagent directly to the resin when the N-terminal amine is deprotected. |
| Appearance of byproducts related to Asp, Asn, or Gln residues. | Aspartimide Formation: Base-catalyzed cyclization of aspartic acid residues, leading to the formation of a succinimide ring. This can subsequently open to form both α- and β-aspartyl peptides.[5] Dehydration of Asn/Gln: Formation of a nitrile byproduct from the side chain amide of asparagine or glutamine during activation.[3] | For Aspartimide Formation: 1. Add HOBt to the deprotection solution: Adding HOBt to the piperidine solution used for Fmoc removal can suppress aspartimide formation.[5] 2. Use sterically bulky protecting groups: Employing protecting groups such as O-3-methylpent-3-yl (OMpe) for the aspartic acid side chain can hinder the cyclization reaction. 3. Backbone protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid's backbone nitrogen can prevent aspartimide formation.[5] For Asn/Gln Dehydration: 1. Use side-chain protected derivatives: Employing Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH, where the trityl (Trt) group protects the side-chain amide, is the most effective way to prevent dehydration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of HOBt in peptide synthesis?
A1: The primary role of HOBt is to act as a racemization suppressor and a reaction rate enhancer when used in conjunction with carbodiimide coupling reagents like DCC or EDC.[3][6] It reacts with the highly reactive O-acylisourea intermediate to form a more stable HOBt-active ester. This intermediate is less prone to racemization and still highly reactive towards the amine component, leading to a higher yield and purity of the desired peptide.[6]
Q2: How does HOBt suppress racemization?
A2: Racemization during peptide synthesis often occurs through the formation of a planar oxazolone intermediate from the activated amino acid.[1] HOBt suppresses this by converting the initial activated carboxylic acid into a more stable active ester.[1] This HOBt-ester is less susceptible to forming the oxazolone intermediate, thus preserving the stereochemical integrity of the amino acid.[1]
Q3: What are the main byproducts when using HOBt with carbodiimides (e.g., DCC, DIC)?
A3: The main byproducts are racemized peptides (epimers) and N-acylurea.[2] HOBt is added to minimize racemization. N-acylurea is formed by the rearrangement of the O-acylisourea intermediate and is a dead-end product.[2]
Q4: Can HOBt be used with uronium/aminium reagents like HBTU or HATU?
A4: Yes, HOBt is often used as an additive with reagents like HBTU. While these reagents already contain a HOBt moiety, adding extra HOBt can further enhance coupling efficiency and suppress racemization, particularly in difficult couplings.[7] However, it's important to be aware of the potential for guanidinylation of the N-terminal amine as a side reaction.[4]
Q5: Are there safer and more efficient alternatives to HOBt?
A5: Yes, several alternatives to HOBt have been developed. HOAt (1-Hydroxy-7-azabenzotriazole) is a more effective racemization suppressor than HOBt due to its higher acidity.[1] Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt and HOAt that offers high coupling rates and low racemization when used with carbodiimides.[2]
Quantitative Data on Racemization Suppression
The choice of additive can significantly impact the level of racemization during peptide synthesis. The following table summarizes comparative data on the effectiveness of HOBt and HOAt in suppressing epimerization.
| Additive | pKa | % Epimerization (Difficult Coupling) |
| HOBt | 4.60[1] | 10.4 |
| HOAt | 3.28[1] | 1.2 |
| Data from a comparative study on a challenging solid-phase peptide synthesis. The lower percentage of epimerization indicates superior performance in suppressing racemization.[1] |
Experimental Protocols
Protocol 1: HPLC Analysis for the Detection and Quantification of Racemization
This protocol outlines a general method for separating and quantifying peptide diastereomers to assess the extent of racemization.
1. Sample Preparation:
-
Dissolve the crude or purified peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
System: A high-performance liquid chromatography system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A slow, linear gradient is often required to separate diastereomers. For example, 5-45% B over 40 minutes. The gradient should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.[8]
-
Column Temperature: Maintain a constant, controlled temperature (e.g., 30 °C) as temperature can affect retention times.
3. Data Analysis:
-
Identify the peaks corresponding to the desired peptide and its epimer. The epimer typically elutes very close to the main product peak.
-
Integrate the peak areas of both the main product and the epimer.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)] * 100
Protocol 2: Minimizing Aspartimide Formation
This protocol provides a method to reduce the formation of aspartimide byproducts during the Fmoc deprotection step.
1. Reagent Preparation:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add HOBt to this solution to a final concentration of 0.1 M.[9] It is important to note that anhydrous HOBt is explosive and is typically supplied wetted with water.[9]
2. Fmoc Deprotection Step:
-
During your standard solid-phase peptide synthesis (SPPS) cycle, use the 20% piperidine/0.1 M HOBt solution in DMF for the Fmoc deprotection step.
-
Allow the deprotection reaction to proceed for the standard time (e.g., 2 x 10 minutes).
3. Monitoring:
-
After synthesis and cleavage, analyze the crude peptide by HPLC and mass spectrometry to quantify the reduction in aspartimide-related byproducts (e.g., α- and β-aspartyl peptides).
Visualizing Reaction Pathways
The following diagrams illustrate key mechanisms in HOBt-mediated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. color | Graphviz [graphviz.org]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
optimizing HOBt and carbodiimide molar ratios for efficient coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing 1-Hydroxybenzotriazole (HOBt) and carbodiimide (e.g., EDC, DIC) molar ratios for efficient amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of HOBt in carbodiimide-mediated coupling reactions?
A1: HOBt acts as a coupling additive that offers a dual benefit in amide bond formation. When a carboxylic acid is activated by a carbodiimide like EDC or DCC, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt intercepts this unstable intermediate to form a more stable HOBt-ester. This new intermediate is still highly reactive towards the amine but is significantly less susceptible to racemization, thereby improving the yield and stereochemical purity of the final peptide.[1]
Q2: What are the typically recommended molar ratios for carbodiimide and HOBt?
A2: A common starting point for many coupling reactions is to use equimolar amounts of the carboxylic acid, carbodiimide, and HOBt (1:1:1 ratio). Often, a slight excess of the carbodiimide and HOBt (e.g., 1.2 equivalents each) is used to drive the reaction to completion.[2] However, the optimal ratios can be substrate-dependent, and in some cases, particularly in the presence of alcoholic solvents, using less than an equimolar amount of HOBt has been shown to be more effective in suppressing side reactions and increasing peptide yield.[3]
Q3: Can HOBt be used in catalytic amounts?
A3: While stoichiometric amounts are more common, some protocols, particularly for the synthesis of functionalized amide derivatives with electron-deficient amines, have successfully employed catalytic amounts of HOBt (e.g., 0.1 equivalents) in conjunction with an acyl transfer agent like DMAP.[4] The reaction mechanism involves the regeneration of HOBt, allowing for its catalytic use in certain contexts.
Q4: When should I consider using an alternative to HOBt?
A4: While HOBt is effective, for particularly challenging couplings, such as those involving sterically hindered amino acids or sequences prone to racemization, more advanced additives may offer superior performance. Additives like 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) have been shown to be more effective than HOBt at suppressing racemization and can lead to higher coupling efficiencies and yields.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | - Increase the equivalents of carbodiimide and HOBt (e.g., from 1.1 to 1.5 eq).- Ensure your reagents are fresh and anhydrous. |
| Steric hindrance of the amino acids. | - Switch to a more powerful coupling reagent system like HATU or HBTU in combination with a suitable base.- Increase the reaction time and/or temperature. | |
| Formation of N-acylurea byproduct. | - Ensure HOBt is added to the reaction mixture to form the more stable active ester, minimizing the rearrangement of the O-acylisourea intermediate. | |
| Significant Racemization | The O-acylisourea intermediate is too long-lived. | - Ensure at least an equimolar amount of HOBt is used to rapidly convert the O-acylisourea to the less racemization-prone HOBt-ester.[8] - For highly sensitive amino acids, consider using a more effective racemization suppressor like HOAt or OxymaPure.[5][6][7] |
| The presence of a strong base. | - If a base is required, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary. | |
| Difficulty Removing Byproducts | The urea byproduct from DCC (dicyclohexylurea) is insoluble in many organic solvents. | - If performing solid-phase peptide synthesis, use a soluble carbodiimide like DIC, as the resulting diisopropylurea is easier to wash away.[8] - For solution-phase synthesis, EDC is a good choice as its urea byproduct is water-soluble and can be removed by aqueous workup.[8] |
Quantitative Data on Molar Ratios
The optimal molar ratios of carbodiimide and HOBt are highly dependent on the specific substrates and reaction conditions. The following tables summarize commonly employed molar ratios found in the literature for both solution-phase and solid-phase peptide synthesis.
Table 1: Commonly Used Molar Ratios in Solution-Phase Peptide Synthesis
| Carboxylic Acid (eq) | Amine (eq) | Carbodiimide (EDC/DCC) (eq) | HOBt (eq) | Base (e.g., DIPEA) (eq) | Typical Yield | Reference |
| 1.0 | 1.1 | 1.2 | 1.2 | 2.5 | Good to Excellent | [9] |
| 1.0 | 1.46 | 1.46 | 1.46 | 2.92 | Not specified | [10] |
| 1.2 | 1.0 | 1.0 | 0.1 | 1.0 | 57-80% | [4] |
| 1.0 | 1.0 | 1.1 - 1.5 | 1.1 - 1.5 | 2.0 - 3.0 | Not specified | [2] |
Table 2: Commonly Used Molar Ratios in Solid-Phase Peptide Synthesis (SPPS)
| Amino Acid (eq) | Carbodiimide (DIC) (eq) | HOBt (eq) | Base (e.g., DIPEA) (eq) | Coupling Time | Reference |
| 5 | 5.5 | 5.5 | - | 4 hours (monitor with ninhydrin test) | [9] |
| 1.5 | - | 1.5 | 1.5 | 5-15 min (with HBTU) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Coupling using EDC/HOBt
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Addition of Amine: Add the amine (1.1 eq) to the solution. If the amine is in the form of a salt, add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Carbodiimide Addition: Slowly add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents. The desired amide product can then be purified by crystallization or column chromatography.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt
-
Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF or DCM).
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (5 eq) by dissolving it with HOBt (5.5 eq) in DMF. b. Add the activated amino acid solution to the resin. c. Add DIC (5.5 eq) to the resin suspension. d. Agitate the mixture at room temperature for at least 2 hours.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and the diisopropylurea byproduct.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
Caption: Workflow for a typical solution-phase peptide coupling reaction using EDC and HOBt.
Caption: A logical decision tree for troubleshooting low peptide coupling yields.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20) - Google Patents [patents.google.com]
Technical Support Center: 1-Hydroxybenzotriazole (HOBt) Hydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and use of 1-Hydroxybenzotriazole (HOBt) hydrate solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 1-Hydroxybenzotriazole (HOBt) hydrate and why is it used in my experiments?
A1: 1-Hydroxybenzotriazole (HOBt) hydrate is a common additive used in peptide synthesis and other amide bond formation reactions.[1][2] Its primary functions are to enhance the efficiency of coupling reactions and, most importantly, to suppress racemization—the loss of stereochemical integrity—of amino acids during the coupling process.[3][4] It is typically used with a carbodiimide, such as EDC or DIC, to form a more stable activated ester intermediate, which leads to higher yields and purer products.[3][4]
Q2: Why is HOBt supplied as a hydrate, and does the water content affect my reaction?
A2: HOBt is supplied as a monohydrate to improve its safety profile, as the anhydrous form is potentially explosive.[3][5] For most standard peptide coupling reactions, the small amount of water of hydration does not negatively interfere with the process.[5] In fact, research suggests that a minimal amount of water is necessary for the formation of the HOBt active ester, a key intermediate in the coupling reaction.[6]
Q3: How long can I store a prepared HOBt solution?
A3: While solutions of HOBt in DMF, when stored properly, are considered stable for several weeks, it is highly recommended to use freshly prepared solutions for critical applications to ensure optimal performance.[1] We do not recommend long-term storage of prepared HOBt solutions.[7]
Q4: My HOBt solution has turned yellow. Is it still usable?
A4: A yellowish discoloration of HOBt solutions, particularly in DMF, is a common observation. This is often due to the slow decomposition of the solvent itself, which can form impurities like dimethylamine.[4] While a faint yellow color may not significantly impact the reaction, a dark or intensely colored solution may indicate substantial degradation of the solvent or the HOBt and should be discarded.[4] Using high-purity, peptide-synthesis-grade solvents can help minimize this issue.[4]
Q5: Can I use an excess of HOBt in my coupling reaction?
A5: In solid-phase peptide synthesis, using an excess of HOBt is generally not problematic and is common practice.[2] The excess reagent can be easily washed away from the resin-bound product. However, in solution-phase synthesis, removing excess HOBt can be challenging during purification.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Degraded HOBt Solution | Prepare a fresh solution of HOBt hydrate immediately before use. Visually inspect the solution for significant color change or precipitation. |
| Inactive HOBt Active Ester | Ensure that the solvent has not been overly dried (e.g., with molecular sieves), as a trace amount of water is necessary for active ester formation.[6] |
| Inefficient Coupling | For sterically hindered amino acids, consider increasing the HOBt concentration (up to 3 equivalents) and extending the reaction time.[4] Pre-activating the carboxylic acid with HOBt and the coupling agent for 10-15 minutes before adding the amine is also recommended.[4] |
| Hydrolysis of Active Ester | While some water is needed, excess moisture in the reaction can lead to the hydrolysis of the active ester.[6] Ensure solvents and other reagents are of appropriate quality. |
Issue 2: Presence of Unexpected Peaks or Impurities in HPLC
| Possible Cause | Troubleshooting Step |
| Racemization of Amino Acids | This is the primary issue HOBt is meant to prevent. If racemization is still observed, ensure that the HOBt solution is fresh and active. Consider using alternative additives like HOAt, which can be more effective at suppressing racemization.[4] |
| Side Reactions from Solvent Degradation | If using DMF, its degradation to dimethylamine can cause premature Fmoc deprotection in SPPS, leading to side products.[4] Use high-purity, peptide-grade DMF and prepare solutions fresh.[4] |
| Precipitation of HOBt | HOBt has lower solubility in some organic solvents. If precipitation is observed, ensure the concentration is within the solubility limits for the chosen solvent and reaction temperature. |
Data Presentation
Table 1: Solubility of 1-Hydroxybenzotriazole in Various Solvents
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | High |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Moderate |
| n-Propanol | Moderate |
| Isopropanol | Moderate |
| Methanol | Moderate |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Ethyl Acetate | Low |
| Acetonitrile | Poor |
| Toluene | Low |
| Water | Slightly Soluble |
This table provides a qualitative summary of HOBt solubility in common laboratory solvents.[1][3][8]
Experimental Protocols
Protocol 1: Preparation of a Standard HOBt Stock Solution (e.g., 0.5 M in DMF)
Materials:
-
1-Hydroxybenzotriazole (HOBt) hydrate
-
High-purity N,N-Dimethylformamide (DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of HOBt hydrate for the desired volume and concentration. For a 0.5 M solution, this is 76.57 g per 1 L of solvent.
-
Weigh the calculated amount of HOBt hydrate and transfer it to the volumetric flask.
-
Add approximately 70-80% of the final volume of DMF to the flask.
-
Place the magnetic stir bar in the flask and stir on a magnetic stir plate until the HOBt is completely dissolved. The solution should be clear and colorless to pale yellow.
-
Once dissolved, carefully add DMF to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed container, protected from light. For best results, use the solution promptly after preparation.[1]
Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling
Materials:
-
Carboxylic acid
-
Amine
-
Prepared HOBt solution (e.g., 0.5 M in DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Appropriate reaction solvent (e.g., DMF, DCM)
-
Non-nucleophilic base (e.g., DIPEA), if the amine is a salt
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1 equivalent) and HOBt (1-1.2 equivalents) in the chosen solvent.
-
Add the amine (1 equivalent) to the solution. If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1-2 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1-1.2 equivalents) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with the appropriate workup and purification steps to isolate the desired amide product.
Visualizations
Caption: Troubleshooting workflow for HOBt solution-related issues.
Caption: Recommended workflow for preparing and using HOBt solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
managing solubility issues of HOBt in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1-Hydroxybenzotriazole (HOBt) in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is HOBt and what is its primary function in experiments?
A1: 1-Hydroxybenzotriazole (HOBt) is an organic compound widely used as a coupling additive in peptide synthesis. Its main role is to enhance the efficiency of amide bond formation and, crucially, to suppress side reactions, including the racemization (loss of stereochemical purity) of amino acids during the coupling process. It is typically used in conjunction with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The monohydrate form of HOBt is often preferred due to its improved handling characteristics and better solubility in common organic solvents.
Q2: In which organic solvents is HOBt most soluble?
A2: HOBt exhibits the highest solubility in polar aprotic solvents. The general order of solubility in common laboratory solvents is: N,N-dimethylformamide (DMF) > dimethyl sulfoxide (DMSO) > ethanol > n-propanol > isopropanol > methanol > butanone > acetone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene. It has poor solubility in acetonitrile and limited solubility in water.
Q3: Why is my HOBt precipitating out of the reaction mixture?
A3: Precipitation of HOBt can occur for several reasons:
-
Solvent Choice: Using a solvent in which HOBt has low solubility, such as acetonitrile, is a common cause.
-
Concentration: The concentration of HOBt may have exceeded its solubility limit in the chosen solvent system.
-
Temperature: A decrease in temperature can lower the solubility of HOBt, leading to precipitation.
-
Complex Media: In complex biological media or buffers, components like salts or changes in pH can reduce HOBt solubility.
Q4: Are there safer or more soluble alternatives to HOBt?
A4: Yes, several alternatives have been developed to address the potential hazards (anhydrous HOBt can be explosive) and solubility limitations of HOBt. Some common alternatives include:
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive alternative that often shows coupling efficiencies comparable or superior to HOBt.
-
HOAt (1-Hydroxy-7-azabenzotriazole): A more reactive substitute for HOBt, which can lead to greater reactivity in peptide coupling.
-
COMU: A coupling reagent that incorporates OxymaPure, offering high coupling efficiency and improved solubility in a range of solvents compared to HBTU/HATU.
Data Presentation: HOBt Solubility in Organic Solvents
The following table summarizes the mole fraction solubility of HOBt in various organic solvents at different temperatures. A higher mole fraction indicates greater solubility.
| Solvent | Mole Fraction (x10³) at 283.15 K (10°C) | Mole Fraction (x10³) at 313.15 K (40°C) |
| High Solubility | ||
| N,N-Dimethylformamide (DMF) | 363.31 | 599.16 |
| Dimethyl Sulfoxide (DMSO) | 280.45 | 451.12 |
| Moderate Solubility | ||
| Ethanol | 163.88 | 321.15 |
| n-Propanol | 148.56 | 290.11 |
| Isopropanol | 134.12 | 268.14 |
| Methanol | 129.97 | 240.12 |
| Butanone | 93.11 | 196.21 |
| Acetone | 81.19 | 169.17 |
| 1,4-Dioxane | 65.11 | 138.23 |
| Low Solubility | ||
| Ethyl Acetate | 20.15 | 48.11 |
| Acetonitrile | 10.11 | 22.15 |
| Toluene | 1 |
side reactions of HOBt with specific amino acid residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Hydroxybenzotriazole (HOBt) in peptide synthesis. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is HOBt known to cause side reactions with the side chains of specific amino acid residues?
A1: Currently, there is a lack of substantial evidence in scientific literature to suggest that HOBt directly causes significant side reactions with the side chains of amino acids such as tryptophan, tyrosine, methionine, or cysteine under standard peptide synthesis conditions. HOBt is primarily recognized for its role in suppressing side reactions, most notably racemization, when used as an additive with coupling reagents like carbodiimides (e.g., DCC, DIC) and uronium/aminium salts (e.g., HBTU, TBTU).[1][2]
Q2: What is the primary role of HOBt in peptide synthesis?
A2: The main function of HOBt is to act as a coupling additive that enhances the efficiency and reduces undesirable side reactions during peptide bond formation.[1][2] Its key roles include:
-
Racemization Suppression: HOBt reacts with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable and less prone to racemization than the intermediates formed by many coupling reagents alone.[1]
-
Improved Coupling Efficiency: The HOBt active ester is highly reactive towards the amine component, which can lead to faster and more complete coupling reactions, ultimately improving the yield of the desired peptide.
Q3: Are there any documented side reactions where HOBt is implicated, even indirectly?
A3: While HOBt itself is not the primary cause, it is a component in coupling reagent mixtures where side reactions can occur. It's important to understand that these are typically attributed to the coupling agent or other reaction conditions, and HOBt is often included to minimize them. Examples include:
-
Guanidinylation: When using uronium-based coupling reagents like HBTU, a potential side reaction is the guanidinylation of the N-terminal amine of the peptide, which terminates chain elongation. This is a reaction of HBTU itself, and the presence of HOBt is part of the standard coupling cocktail designed to promote the desired peptide bond formation over such side reactions.[3][4]
-
Aspartimide Formation: In Fmoc-based solid-phase peptide synthesis, aspartic acid residues are prone to forming a cyclic aspartimide intermediate, which can lead to side products. Adding HOBt to the piperidine solution used for Fmoc deprotection can help to suppress this side reaction.[5]
-
Dehydration of Asparagine and Glutamine: Carbodiimide reagents can sometimes cause the dehydration of the side chain amides of asparagine and glutamine to form nitriles. While HOBt is used with carbodiimides to prevent racemization, the primary cause of dehydration is the carbodiimide itself.[6]
Q4: I am observing unexpected modifications on my peptide containing sensitive residues like Trp, Tyr, Met, or Cys. Could HOBt be the cause?
A4: It is unlikely that HOBt is the direct cause of modifications to these residues. Other factors are more probable culprits:
-
Tryptophan: The indole side chain of tryptophan can be susceptible to alkylation by carbocations generated during the cleavage of protecting groups from other residues, particularly during trifluoroacetic acid (TFA) cleavage. This is typically mitigated by using scavengers in the cleavage cocktail.[5]
-
Tyrosine: The phenolic hydroxyl group of tyrosine is generally stable during coupling reactions. Modifications are more likely to occur under harsh cleavage conditions or due to reactions with other reagents.
-
Methionine: The thioether side chain of methionine is prone to oxidation to methionine sulfoxide, especially under acidic conditions used for cleavage.[5] The use of antioxidants or reducing agents in the cleavage cocktail is the standard method to prevent this.
-
Cysteine: The thiol group of cysteine is highly reactive and is typically protected during synthesis to prevent unwanted side reactions such as oxidation or alkylation.[5] Any observed modifications are likely due to incomplete protection or issues during deprotection and cleavage.
Troubleshooting Guide
| Problem | Potential Cause (Unrelated to direct HOBt reaction) | Recommended Solution |
| Unexpected mass addition on Trp-containing peptide | Alkylation of the indole ring by carbocations during TFA cleavage. | Incorporate scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail. |
| Oxidation of Met-containing peptide | Oxidation of the thioether side chain during synthesis or, more commonly, during acidic cleavage. | Add reducing agents like dithiothreitol (DTT) to the cleavage mixture. Consider using Met(O) during synthesis and reducing it post-synthesis.[5] |
| Racemization of amino acids | Formation of oxazolone or other unstable intermediates during carboxyl group activation. | Ensure an adequate amount of HOBt (or a more advanced additive like HOAt or Oxyma) is used in the coupling reaction.[5][7] |
| Low coupling efficiency | Steric hindrance, aggregation of the peptide chain. | Optimize coupling time and temperature. Use a coupling cocktail known for high efficiency, such as HBTU/HOBt or HATU/HOAt. |
| Aspartimide formation | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, during Fmoc deprotection. | Add HOBt (0.1 M) to the piperidine deprotection solution.[5] |
| Guanidinylation of N-terminus | Reaction of excess uronium salt (e.g., HBTU) with the free N-terminal amine. | Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. Pre-activate the carboxylic acid before adding it to the resin.[3][4] |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis
This protocol outlines a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide using Diisopropylcarbodiimide (DIC) and HOBt.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HOBt in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add 3-5 equivalents of DIC to the resin slurry.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Detection of Potential Side Products by HPLC-MS
This protocol provides a general workflow for analyzing the crude peptide product to identify any potential side products.
-
Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra across the elution profile.
-
Compare the observed masses with the theoretical mass of the target peptide.
-
Investigate any unexpected masses for potential side products (e.g., +16 Da for oxidation, +56 Da for t-butylation).
-
Perform tandem MS (MS/MS) on the parent ions of interest to confirm the sequence and locate the modification.
-
Visualizations
Caption: Mechanism of HOBt in suppressing racemization during peptide bond formation.
Caption: Logical workflow for troubleshooting unexpected peptide modifications.
References
Technical Support Center: Optimizing Peptide Synthesis with HOBt Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you refine your 1-Hydroxybenzotriazole (HOBt) protocols and improve peptide synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of HOBt in peptide synthesis?
A1: 1-Hydroxybenzotriazole (HOBt) is a crucial additive in peptide synthesis, primarily acting as a racemization inhibitor. During the activation of the carboxylic acid of an amino acid, there is a risk of losing the stereochemical integrity at the alpha-carbon, a process known as racemization. HOBt minimizes this by reacting with the activated amino acid to form an active ester intermediate. This intermediate is highly reactive towards the amine group of the next amino acid but is less prone to forming the oxazolone intermediates that lead to racemization. This ensures the synthesis of peptides with the correct three-dimensional structure, which is vital for their biological activity. Additionally, HOBt can enhance the overall efficiency of the coupling reaction, leading to faster reaction times and higher yields.
Q2: How does HOBt help in suppressing common side reactions?
A2: HOBt is effective in minimizing several yield-reducing side reactions. One of the most significant is aspartimide formation . This occurs when an aspartic acid residue cyclizes, leading to a mixture of α- and β-peptides and potential chain termination. Adding HOBt to the piperidine solution used for Fmoc deprotection has been shown to significantly reduce aspartimide formation. Another common issue, particularly at the dipeptide stage, is the formation of diketopiperazines , which cleaves the growing peptide from the resin. While less directly addressed by HOBt during coupling, maintaining efficient and rapid coupling with HOBt can help mitigate the conditions that favor this side reaction.
Q3: What is the difference between HOBt and its analogue, HOAt?
A3: 7-Aza-1-hydroxybenzotriazole (HOAt) is an analogue of HOBt that is generally considered more effective at preventing racemization. The nitrogen atom at the 7-position of the triazole ring in HOAt has an electron-withdrawing effect, making the resulting active ester more reactive and accelerating the coupling reaction. This increased reactivity further minimizes the time the activated amino acid is susceptible to racemization. Coupling reagents that incorporate HOAt, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), often exhibit superior performance, especially for challenging or sterically hindered amino acid couplings.[1]
Q4: Can HOBt be used with any coupling reagent?
A4: HOBt is most commonly used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[2] It is also a component of some onium salt coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), where it is pre-packaged within the reagent. While HBTU can be used alone, the addition of external HOBt can sometimes further enhance coupling efficiency and suppress racemization.[3] Newer generations of coupling reagents, like those based on Oxyma Pure, have been developed as alternatives to HOBt-based reagents due to safety considerations, as anhydrous HOBt can be explosive.[4][5]
Q5: When should I choose a HOBt-based protocol over other methods?
A5: HOBt-based protocols, particularly DIC/HOBt, are a cost-effective and reliable choice for many standard peptide synthesis applications.[6] They are effective at minimizing racemization for most amino acids. For more challenging syntheses, such as those involving sterically hindered amino acids, long peptide sequences prone to aggregation, or amino acids highly susceptible to racemization (e.g., His, Cys), more potent coupling reagents like HATU (which contains a HOAt moiety) may be a better choice, despite the higher cost.[6]
Troubleshooting Guides
Issue 1: Low Peptide Yield
Symptom: The final quantity of purified peptide is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Coupling: The peptide bond formation is not going to completion at each step.
-
Solution:
-
Monitor Coupling Reactions: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after each coupling step. A positive result (blue beads) indicates incomplete coupling.
-
Extend Reaction Time: Increase the coupling reaction time. For DIC/HOBt, this can be 60-120 minutes, while for HBTU/HOBt, 10-60 minutes is typical.[6][7]
-
Double Coupling: If the Kaiser test is still positive, repeat the coupling step with fresh reagents. This is particularly useful for sterically hindered amino acids.
-
Optimize Reagent Concentration: Ensure you are using an appropriate excess of amino acid and coupling reagents (typically 2-5 equivalents relative to the resin loading).[3][7]
-
-
-
Racemization: Loss of stereochemical purity can lead to diastereomers that are difficult to separate, reducing the yield of the desired peptide.
-
Solution:
-
Ensure Adequate HOBt: Use at least one equivalent of HOBt for every equivalent of coupling reagent. For DIC/HOBt protocols, a slight excess of HOBt is often recommended.[7]
-
Consider a More Potent Additive: For racemization-prone amino acids, switching from HOBt to HOAt (or using a HOAt-based coupling reagent like HATU) can significantly reduce epimerization.[6]
-
Avoid Pre-activation for Sensitive Residues: For amino acids like Cysteine, pre-activating the amino acid with the coupling reagent and HOBt before adding it to the resin can sometimes increase racemization. In-situ activation may be a better approach.
-
-
-
Side Reactions: The formation of byproducts like aspartimide or diketopiperazines reduces the amount of the target peptide.
-
Solution:
-
For Aspartimide Formation: Add 0.1 M HOBt to the 20% piperidine in DMF solution used for Fmoc deprotection.
-
For Diketopiperazine Formation: This is most common with Proline as the second amino acid. Ensure the first coupling is highly efficient and consider using a resin with a more sterically hindered linker, such as 2-chlorotrityl chloride resin.
-
-
Issue 2: Poor Peptide Purity
Symptom: HPLC analysis of the crude peptide shows multiple peaks, indicating the presence of impurities.
Possible Causes & Solutions:
-
Deletion Sequences: Failure to complete a coupling reaction before the next deprotection and coupling cycle leads to peptides missing one or more amino acids.
-
Solution: Implement the solutions for "Incomplete Coupling" mentioned above, especially the use of the Kaiser test to confirm reaction completion at every step.
-
-
Racemization: The presence of diastereomers will appear as separate peaks in the HPLC chromatogram.
-
Solution: Follow the recommendations for reducing racemization outlined in the previous section.
-
-
Incomplete Deprotection: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.
-
Solution:
-
Ensure Sufficient Deprotection Time: Use a two-step deprotection with 20% piperidine in DMF (e.g., 5 minutes followed by 15 minutes with fresh solution).[3]
-
Check for Aggregation: Peptide aggregation on the resin can hinder the access of the deprotection solution. If aggregation is suspected, consider using chaotropic salts or alternative solvents.
-
-
Data Presentation: Quantitative Comparison of Coupling Reagents
The choice of coupling reagent and additive significantly impacts the final yield and purity of the synthesized peptide. The following tables provide a summary of quantitative data for comparing different HOBt-related protocols.
Table 1: Performance Comparison of Coupling Reagents for a Sterically Hindered Amino Acid (Fmoc-D-Leu-OH)
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[6] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[6] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[6] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[6] |
| Disclaimer: This data is extrapolated from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[6] |
Table 2: Purity of Aib-enkephalin Pentapeptide with Different Coupling Reagents and Solvents
| Resin | Coupling Reagent | Solvent | Purity (%) |
| PS | DIC/Oxyma Pure | 2-MeTHF | 97.0 |
| PS | DIC/Oxyma Pure | DMF | 42.8 |
| ChemMatrix® | DIC/Oxyma Pure | 2-MeTHF | 81.9 |
| ChemMatrix® | DIC/Oxyma Pure | DMF | 53.0 |
| PS | HBTU | 2-MeTHF | Poor |
| ChemMatrix® | HBTU | 2-MeTHF | Poor |
| Data adapted from a study on greening peptide synthesis. Oxyma Pure is a HOBt analogue.[4] |
Experimental Protocols
Below are detailed, step-by-step methodologies for common HOBt-based coupling protocols in solid-phase peptide synthesis (SPPS).
Protocol 1: Standard DIC/HOBt Coupling
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5-15 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (5 equivalents based on resin substitution) in DMF.
-
In another vial, dissolve HOBt (5.5 equivalents) in the minimum volume of DMF required for complete dissolution.[7]
-
Add the amino acid and HOBt solutions to the deprotected resin.
-
Add DIC (5.5 equivalents) to the resin suspension.[7]
-
Agitate the mixture at room temperature for 60-120 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3-5 times).
-
Protocol 2: Standard HBTU/HOBt Coupling
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Pre-activation of Amino Acid:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 10-60 minutes at room temperature.[3]
-
-
Monitoring and Washing:
-
Perform a Kaiser test. If positive, extend the reaction time or perform a double coupling.
-
Once the test is negative, drain the solution and wash the resin thoroughly with DMF (5-7 times).[3]
-
Protocol 3: HATU Coupling (HOAt-based)
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Activation and Coupling:
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[6]
-
Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A flowchart illustrating the key steps in a standard solid-phase peptide synthesis cycle.
Diagram 2: Mechanism of HOBt in Suppressing Racemization
Caption: The role of HOBt in directing the reaction towards a chiral active ester, avoiding the racemization-prone oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
effect of temperature on the efficiency of HOBt coupling reactions
Welcome to the technical support center for HOBt (1-Hydroxybenzotriazole) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a HOBt-mediated coupling reaction?
A1: The optimal temperature for a HOBt-mediated coupling reaction represents a balance between reaction rate and the suppression of side reactions. For standard carbodiimide couplings (e.g., with DIC or EDC) where minimizing racemization and other side reactions is critical, low temperatures (0 °C to room temperature) are generally recommended [1]. Room temperature (typically 20-25 °C) is often sufficient for most coupling reactions to proceed to completion within a reasonable timeframe (a few hours to overnight)[2][3].
Q2: Why are low temperatures often recommended for HOBt couplings?
A2: Low temperatures are recommended primarily to minimize temperature-dependent side reactions[1]. The most significant of these are:
-
Racemization: The loss of stereochemical integrity of the chiral amino acid, particularly through the formation of an oxazolone intermediate[4]. Higher temperatures can increase the rate of this side reaction[5].
-
N-acylurea Formation: An O-to-N acyl migration in the carbodiimide-activated intermediate can form a stable N-acylurea, which is unable to participate further in the coupling reaction, thus reducing the yield[1]. This side reaction is also temperature-dependent[1].
Q3: Can HOBt coupling reactions be performed at elevated temperatures?
A3: Yes, HOBt couplings can be performed at elevated temperatures (e.g., 35-50 °C or even higher with microwave assistance), which can significantly increase the reaction rate and help overcome difficult couplings, such as those involving sterically hindered amino acids[6]. However, this approach comes with an increased risk of racemization and other side reactions[5]. If elevated temperatures are used, it is crucial to carefully monitor the reaction and consider using additives that are more effective at suppressing epimerization at higher temperatures, such as HOAt or OxymaPure®[7][8][9].
Q4: How does temperature affect the reaction time of HOBt couplings?
A4: As with most chemical reactions, increasing the temperature will increase the rate of the coupling reaction, leading to shorter reaction times. Conversely, running the reaction at 0 °C will slow down the reaction, potentially requiring longer reaction times to achieve complete coupling.
Q5: What is the role of HOBt in the coupling reaction?
A5: HOBt acts as an additive in carbodiimide-mediated couplings. Its primary roles are to:
-
Suppress Racemization: HOBt reacts with the carbodiimide-activated carboxylic acid to form an HOBt-ester intermediate. This intermediate is more reactive towards the amine component than it is to racemization, thus preserving the stereochemistry of the amino acid[10].
-
Improve Efficiency: By converting the initial activated species into a more stable and highly reactive HOBt-ester, it minimizes the formation of N-acylurea and other byproducts, leading to higher yields and purity[10].
-
Act as a Catalyst: The HOBt is regenerated after the HOBt-ester reacts with the amine, allowing it to participate in the reaction cycle again[11].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to low temperature and insufficient reaction time.2. Formation of N-acylurea byproduct at elevated temperatures.3. Degradation of reagents. | 1. If reacting at 0 °C, allow the reaction to proceed overnight. If at room temperature, extend the reaction time.2. Consider performing the reaction at a lower temperature (0 °C or room temperature) to minimize N-acylurea formation[1].3. Ensure all reagents (carbodiimide, HOBt, solvents) are fresh and anhydrous. |
| Presence of Diastereomeric Impurities (Racemization) | 1. Reaction temperature is too high.2. Prolonged reaction time at an elevated temperature.3. Inappropriate base used (if any), especially at higher temperatures. | 1. Lower the reaction temperature. Perform the coupling at 0 °C or room temperature[1][5].2. Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that promote racemization.3. If a base is required, consider using a weaker base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA), which can promote racemization. |
| Formation of an Unexpected Side Product with a Mass Corresponding to N-acylurea | The reaction temperature was too high, promoting the O-to-N acyl migration in the O-acylisourea intermediate. | Lower the reaction temperature. Running the reaction at 0 °C is highly effective at minimizing this side reaction[1]. |
| Slow Reaction Rate with Sterically Hindered Amino Acids | Steric hindrance slows down the nucleophilic attack of the amine on the activated ester. | 1. Increase the reaction temperature cautiously (e.g., to 40-50 °C) while monitoring for epimerization.2. Consider using a more potent activating agent in combination with HOBt, or switching to an alternative additive like HOAt, which is known to accelerate coupling reactions[1][4].3. Allow for a significantly longer reaction time. |
Data Presentation
Table 1: Illustrative Effect of Temperature on DIC/HOBt Coupling Efficiency
| Temperature | Typical Reaction Time | Expected Yield | Expected Purity | Risk of Racemization |
| 0 °C | 6 - 24 hours | Good to Excellent | High to Excellent | Very Low |
| Room Temp (~25 °C) | 2 - 12 hours | Excellent | High | Low |
| Elevated Temp (50 °C) | 0.5 - 2 hours | Good to Excellent | Moderate to High | Moderate to High |
| Microwave (70-90 °C) | 5 - 15 minutes | Good | Variable | High |
Disclaimer: This table provides illustrative data to demonstrate trends. Actual results can vary significantly depending on the specific amino acids being coupled, the solvent, the base used, and other reaction conditions.
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling at Room Temperature
This protocol is suitable for most standard peptide couplings.
-
Resin Preparation: If performing solid-phase peptide synthesis (SPPS), deprotect the N-terminal protecting group of the resin-bound peptide using standard procedures and wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC (3-5 equivalents).
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction for completion using a qualitative method like the ninhydrin test. The reaction is typically complete within 2-4 hours.
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF, followed by DCM and methanol, to remove excess reagents and byproducts.
Protocol 2: Low-Temperature DIC/HOBt Coupling for Racemization-Prone Residues
This protocol is recommended when coupling amino acids that are particularly susceptible to racemization (e.g., His, Cys) or when synthesizing peptides where stereochemical purity is paramount.
-
Resin and Reagent Preparation: Prepare the deprotected resin as described above. Pre-cool the resin slurry and solutions of the amino acid, HOBt, and DIC to 0 °C in an ice bath.
-
Amino Acid Activation: In a separate, pre-cooled vessel, dissolve the N-protected amino acid (3 equivalents) and HOBt (3 equivalents) in cold DMF.
-
Coupling: Add the cold amino acid/HOBt solution to the cold resin slurry. Then, add the cold DIC solution (3 equivalents).
-
Reaction: Agitate the mixture while maintaining the temperature at 0 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and continue to agitate for an additional 2-4 hours or overnight.
-
Monitoring and Washing: Monitor the reaction and wash the resin as described in the standard protocol.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
preventing guanidinylation side reactions when using HOBt with HBTU
This guide provides troubleshooting advice and frequently asked questions regarding side reactions, specifically guanidinylation, that can occur when using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with HOBt (1-Hydroxybenzotriazole) for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the guanidinylation side reaction when using HBTU?
A1: Guanidinylation is an undesirable reaction where the HBTU coupling reagent directly reacts with a nucleophilic group on the peptide, most commonly the free N-terminal amine of the growing chain or the guanidino group of an arginine (Arg) side chain. This reaction forms a stable tetramethylguanidinium (Tmg) cap, which terminates peptide elongation.[1][2][3][4] This side reaction is often observed as an unexpected mass increase on the final peptide product.
Q2: Why does this side reaction occur specifically with HBTU/HOBt?
A2: HBTU belongs to the aminium/uronium class of reagents.[1][5] The reactive species responsible for guanidinylation is formed from the HBTU molecule itself. While HOBt is added to suppress racemization and form a more stable active ester intermediate, the guanidinylation reaction can still occur if there is excess HBTU or if the activation of the carboxylic acid is slow, allowing the HBTU to react with other available nucleophiles like the peptide's N-terminus.[2][6]
Q3: I see an unexpected modification to my arginine residue. Is this related to HBTU/HOBt?
A3: Yes, this is a known issue. The nucleophilic guanidino group of the arginine side chain must be protected during synthesis to avoid side reactions.[7][8][9] If the protecting group is labile or absent, the guanidino group can be modified by the HBTU reagent. This modification can interfere with the peptide's structure and function.
Q4: How can I prevent or minimize this guanidinylation side reaction?
A4: Several strategies can be employed:
-
Stoichiometry Control: Use a molar ratio of HBTU to the carboxylic acid that is close to 1:1. Using a large excess of HBTU significantly increases the risk of the side reaction.[2][10]
-
Order of Reagent Addition: Pre-activating the carboxylic acid with HBTU/HOBt for a short period (5-15 minutes) before adding the mixture to the resin-bound peptide can be beneficial.[11][12] Avoid adding the coupling reagent directly to the resin before the amino acid.[10]
-
Use Alternative Additives: Substituting HOBt with an additive that creates a more reactive active ester can speed up the desired coupling reaction, thereby reducing the time available for the side reaction to occur.
Q5: Are there better alternatives to HOBt to use with HBTU?
A5: Yes. Using 6-Chloro-HOBt (6-Cl-HOBt) is a highly effective strategy. The electron-withdrawing chlorine atom makes 6-Cl-HOBt a better leaving group and increases the reactivity of the active ester.[13][14][15] This leads to faster, more efficient coupling and suppresses racemization more effectively than HOBt, minimizing the opportunity for guanidinylation.[6][15] HOAt (1-Hydroxy-7-azabenzotriazole), found in the coupling reagent HATU, also forms a more reactive ester than HOBt.[1][16]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Mass spectrometry shows a +42 Da or related mass addition on Arginine. | Guanidinylation of the Arginine side chain by the HBTU reagent. | 1. Ensure your Arginine is properly protected with a stable protecting group (e.g., Pbf, Tos).[8][9] 2. Switch from HOBt to 6-Cl-HOBt as the additive to accelerate the desired amide bond formation.[6][13][14] 3. Reduce the equivalents of HBTU used to just under 1 equivalent relative to the amino acid.[10] |
| Peptide sequencing fails, and MS shows a terminated product. | N-terminal guanidinylation, capping the peptide chain. This occurs when excess HBTU reacts with the free N-terminal amine.[3][4] | 1. Strictly control stoichiometry; do not use an excess of HBTU relative to the carboxylic acid.[5][10] 2. Pre-activate the acid with HBTU/HOBt before adding it to the peptide.[12] 3. Consider using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[4][11] |
| Low coupling efficiency for Arginine residues. | Slow reaction kinetics allowing side reactions to compete with amide bond formation. | 1. Replace HOBt with 6-Cl-HOBt or HOAt to increase the reaction rate.[6][15] 2. Use a more powerful coupling reagent system like HATU (which contains HOAt).[1][5] |
Quantitative Data Summary
The use of halogenated HOBt derivatives demonstrably improves coupling efficiency and reduces side reactions compared to standard HOBt.
| Additive Used with Coupling Reagent | Relative Reactivity | Racemization Suppression | Key Advantage |
| HOBt | High | Good | Standard, cost-effective additive.[17] |
| 6-Cl-HOBt | Very High | Excellent | Increased acidity and leaving group effectiveness leads to higher yields and purity.[13][14][15] |
| HOAt (in HATU) | Very High | Excellent | Generally superior performance, especially for difficult couplings, due to anchimeric assistance from the pyridine nitrogen.[1][16] |
Experimental Protocols
Protocol: Minimizing Guanidinylation by Substituting HOBt with 6-Cl-HOBt
This protocol describes a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step, highlighting the substitution of HOBt with 6-Cl-HOBt.
Materials:
-
Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
6-Cl-HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Fmoc-deprotected resin-bound peptide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to free the N-terminal amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and 6-Cl-HOBt (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the mixture from step 2. Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid mixture to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. A negative test indicates a free primary amine is no longer present.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Cycle Repetition: Proceed to the next Fmoc deprotection and coupling cycle.
Visualizations
Reaction Pathway: HBTU/HOBt Coupling and Side Reaction
This diagram illustrates the desired reaction pathway for peptide bond formation versus the competing guanidinylation side reaction.
Caption: HBTU activation leads to the desired active ester or an unwanted guanidinylation side reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving issues related to guanidinylation.
Caption: A decision-making workflow for troubleshooting guanidinylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. 6cl-HOBt coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Validation & Comparative
HOBt vs. HOAt: A Comparative Analysis of Racemization Suppression in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, maintaining the stereochemical integrity of amino acids is critical. Racemization, the loss of chirality at the α-carbon, can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity and safety of the final peptide product. The choice of coupling additives is a key factor in minimizing racemization. This guide provides a comprehensive, data-driven comparison of two of the most common additives used for this purpose: 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt).
Mechanism of Racemization Suppression
Racemization during peptide bond formation primarily occurs through the formation of a planar oxazolone intermediate from the activated amino acid. This intermediate is susceptible to attack from either side by the amine component, leading to a loss of stereochemical purity. Both HOBt and HOAt work by intercepting the highly reactive activated carboxylic acid intermediate to form a more stable active ester. This active ester is less prone to oxazolone formation, thereby reducing the extent of racemization.[1]
The superior performance of HOAt in suppressing racemization can be attributed to its chemical structure. HOAt contains a nitrogen atom in the 7-position of the benzotriazole ring, which has a significant electron-withdrawing effect.[1][2] This structural feature confers two key advantages over HOBt:
-
Increased Acidity: The electron-withdrawing nitrogen makes HOAt more acidic (pKa of 3.28) than HOBt (pKa of 4.60).[1][3] This leads to the formation of a more reactive active ester, which accelerates the rate of the desired coupling reaction and minimizes the time the activated amino acid is susceptible to racemization.[1]
-
Enhanced Reactivity: The resulting active ester from HOAt is more reactive, further promoting a faster and more efficient coupling reaction.[4]
Quantitative Performance Data
Head-to-head comparisons in various experimental settings have consistently demonstrated the superiority of HOAt over HOBt in minimizing epimerization.[1] The following tables summarize key quantitative data from published studies.
| Coupling Additive | Coupling Reagent | Base | Pre-activation | % Racemization (D:L ratio) |
| HOBt or HOAt | BOP/HBTU/HATU | DIEA/NMM | 5 minutes | 5-33% |
| HOBt or HOAt | BOP/HBTU/HATU | TMP | No | <1% |
| HOBt or HOAt | DIPCDI | - | 5 minutes | <1% |
Table 1: Comparison of Epimerization in a "Difficult" Solid-Phase Peptide Synthesis. This study highlights the significant reduction in racemization when using a less nucleophilic base like TMP or when pre-activation times are managed.[1]
| Coupling Reagent/Additive | % Epimerization (D-Phg) |
| DCC/HOBt | 10.2 |
| DCC/HOAt | 1.8 |
Table 2: Epimerization in the Synthesis of Z-Phg-Val-OMe. This data illustrates the significant reduction in epimerization when HOAt is used in place of HOBt under the same reaction conditions.[2]
| Coupling Reagent/Additive | Base | % Epimerization |
| HBTU/HOBt | DIEA | >10% |
| HATU/HOAt | DIEA | ~2-3% |
| DIC/HOAt | TMP | <1% |
Table 3: Epimerization During the Coupling of Fmoc-Ser(Ac₃GalNAcα)-OH. This table highlights the impact of both the coupling additive and the base on the level of epimerization for a sterically hindered glycosylated amino acid.[2]
Experimental Protocols
To aid researchers in their experimental design, the following are representative protocols for solid-phase peptide synthesis (SPPS) with a focus on minimizing racemization, and a general procedure for the analysis of peptide diastereomers by HPLC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Racemization Studies
This protocol outlines a general procedure for manual Fmoc-based SPPS, which can be adapted to compare the efficacy of HOAt and HOBt.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 1-2 hours.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1]
-
Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.[1]
-
Coupling:
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), the coupling additive (HOAt or HOBt, 3 equivalents), and the coupling reagent (e.g., DIC, 3 equivalents) in DMF.[1]
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. For difficult couplings, the reaction time may be extended, or a second coupling may be performed.[1]
-
-
Washing: Wash the resin as described in step 3.[1]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.[1]
-
Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[1]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. The crude peptide can then be purified by preparative reverse-phase HPLC.[1]
Protocol 2: Analysis of Peptide Diastereomers by HPLC
This protocol provides a general framework for the analytical separation and quantification of peptide diastereomers to determine the extent of racemization.
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically the initial mobile phase of the HPLC gradient.[1]
-
HPLC System: Utilize a high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 column is a good starting point. For challenging separations, a chiral stationary phase (CSP) column may be necessary.[2]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The gradient conditions will need to be optimized for the specific peptide.
-
Analysis: Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm). The desired peptide and its diastereomer should elute as distinct peaks.
-
Quantification: Integrate the peak areas of the desired product and the diastereomeric impurity to determine the percentage of racemization.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of racemization and the key interception step by HOBt and HOAt, as well as a typical experimental workflow.
References
HOBt vs. HBTU: A Comprehensive Performance Comparison for Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision that directly influences the efficiency, purity, and stereochemical integrity of synthesized peptides. This guide provides an objective, data-driven comparison of two widely utilized reagents: 1-Hydroxybenzotriazole (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
At a Glance: Key Performance Differences
| Feature | HOBt (typically with a carbodiimide like DCC/DIC) | HBTU |
| Role | Additive to suppress racemization and improve yield | Stand-alone coupling agent |
| Reaction Efficiency | Lower compared to HBTU.[1] | Higher, especially for long or "difficult" peptide sequences.[1][2] |
| Reaction Speed | Slower.[2] | Faster coupling times, as short as six minutes.[3] |
| Racemization Suppression | Highly effective at minimizing racemization.[1][3][4] | Effective, but may show slightly higher racemization than DIC/HOBt.[5] |
| Side Reactions | Can form insoluble byproducts (e.g., dicyclohexylurea with DCC).[3] | Can cause guanidinylation of the N-terminal amine if used in excess.[3][6] |
| Cost-Effectiveness | Generally more cost-effective, making it suitable for large-scale synthesis.[1] | More expensive, often preferred for small-scale lab synthesis and challenging sequences.[1] |
| Ease of Use | Requires combination with another activating agent (e.g., carbodiimide).[1] | Used as a single reagent, often with a base, simplifying the coupling step.[1] |
Delving Deeper: Mechanism of Action
The fundamental difference in performance between HOBt and HBTU lies in their mechanism of activating the carboxylic acid group for amide bond formation.
HOBt is not a direct coupling agent but rather an additive used in conjunction with carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. HOBt intervenes by reacting with the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and readily reacts with the amine to form the desired peptide bond.[3][7]
HBTU , on the other hand, is a uronium salt-based coupling reagent that directly activates the carboxylic acid.[1] In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxyl group to form a highly reactive HOBt active ester.[8][9] This active ester is then rapidly attacked by the free amine of the peptide chain to form the peptide bond.[10] The byproducts of this reaction are generally soluble, which simplifies the purification process, a notable advantage in solid-phase peptide synthesis (SPPS).
Quantitative Performance Data
Racemization Levels
The suppression of racemization is a critical parameter for any coupling reagent. The following table summarizes the percentage of D-isomer (epimer) formation for HBTU and the classic DIC/HOBt method under comparable experimental conditions for a model peptide.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| HBTU | 1.5 - 5.0% | [5] |
| DIC/HOBt | 0.5 - 2.5% | [5] |
Key Observation: While HBTU is highly efficient, the traditional DIC/HOBt method can offer superior suppression of racemization.[5] For syntheses where stereochemical purity is of the utmost importance, this is a significant consideration. Newer reagents, such as HATU and COMU, have been developed that exhibit even lower levels of racemization compared to HBTU.[5]
Experimental Protocols
The following are representative protocols for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
HBTU Coupling Protocol
-
Resin Preparation: Swell the Fmoc-protected resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[9][11]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[2][11]
-
Amino Acid Activation and Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading), HBTU (2-5 equivalents), and a tertiary base such as DIPEA (4-10 equivalents) in DMF.[9] Adding HOBt (2-5 equivalents) is optional but recommended to further reduce racemization.[11] Agitate the activation mixture for 1-2 minutes.[11]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 30-60 minutes.[2][11]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[11]
-
Repeat: Continue with the synthesis cycle for the subsequent amino acids.
DIC/HOBt Coupling Protocol
-
Resin Preparation: Swell the Fmoc-protected resin in DMF as described for the HBTU protocol.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF and wash the resin.
-
Amino Acid Coupling:
-
Coupling Reaction: Agitate the mixture for 1-2 hours. Monitor the reaction for completion (e.g., using the Kaiser test).[9]
-
Washing: Wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct and other excess reagents.[9]
-
Repeat: Continue with the synthesis cycle.
Conclusion: Making the Right Choice
The decision between using HOBt (with a carbodiimide) and HBTU depends on the specific requirements of the peptide synthesis.
Choose HOBt/DIC when:
-
Cost-effectiveness is a primary concern , especially for large-scale synthesis.[1]
-
Minimizing racemization is the highest priority , as this combination can offer superior stereochemical integrity.[5]
Choose HBTU when:
-
High coupling efficiency and rapid reaction times are essential , particularly for the synthesis of long or challenging peptide sequences.[1][2]
-
Ease of use and simplified purification are desired , as HBTU is a single reagent and its byproducts are generally soluble.[1]
For many applications, HBTU offers a robust and efficient solution.[11] However, for syntheses where the risk of racemization must be minimized as much as possible, the classic and cost-effective DIC/HOBt method remains a highly reliable option.[5] It is also worth noting that the combination of HBTU with HOBt as an additive is a common strategy to leverage the high reactivity of HBTU while further suppressing potential racemization.[1][11]
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Peptide Purity by HPLC Following HOBt Coupling
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of the final product is paramount. The choice of coupling reagent and the method of purity validation are critical steps that significantly influence the reliability and reproducibility of experimental results. This guide provides an objective comparison of peptide synthesis outcomes using 1-Hydroxybenzotriazole (HOBt) as a coupling additive versus other common alternatives, supported by experimental data. Furthermore, it offers detailed protocols for the validation of peptide purity using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in peptide analysis.
This guide will delve into the intricacies of HOBt-mediated coupling, compare its performance with other reagents, and provide a robust framework for HPLC-based purity assessment. From experimental design to data interpretation and troubleshooting, the following sections will equip researchers with the necessary knowledge to confidently validate the purity of their synthesized peptides.
Performance Comparison of Coupling Reagents
The efficiency of peptide coupling reagents is a determining factor in the final purity of the synthesized peptide. HOBt is traditionally used as an additive with carbodiimides (e.g., DCC, DIC) to suppress racemization and improve coupling efficiency.[1][2] Modern advancements have introduced a range of standalone coupling reagents, often uronium or phosphonium salts, that offer distinct advantages. Below is a comparative analysis of crude peptide purity achieved with various coupling reagents.
Table 1: Comparison of Crude Peptide Purity for the Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74) [2]
| Coupling Reagent | Crude Peptide Purity (%) | Key Advantages | Common Side Reactions |
| DIC/HOBt | Good | Cost-effective, low risk of racemization.[3] | Slower reaction kinetics compared to uronium salts. |
| HBTU | Lower Purity (more deletion products observed) | High coupling efficiency, cost-effective.[2][3] | Guanidinylation of the N-terminal amine.[3] |
| HATU | Higher Purity (fewer deletion products observed) | Generally superior to HBTU in difficult couplings, faster reaction speed.[2] | More expensive than HBTU.[3] |
| HCTU | High | Similar purity to HATU, more cost-effective.[3] | Potential for side reactions at the 6-chloro position.[3] |
| PyBOP | Good | Effective for sterically hindered couplings. | Byproducts can be difficult to remove.[3] |
| COMU | Very High | Safer (non-explosive), high solubility, and efficiency comparable to HATU.[4] | |
| DIC/Oxyma | Good to High | Cost-effective, reduced risk of explosions compared to HOBt.[3] | Slower reaction kinetics compared to uronium salts.[3] |
Note: Purity and yield are highly dependent on the specific peptide sequence, synthesis conditions, and purification methods.[3]
Experimental Protocols
Accurate validation of peptide purity requires meticulous experimental procedures for both the synthesis and the subsequent analysis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines a general procedure for manual Fmoc-based SPPS.[5]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (with HOBt): a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HOBt (3-5 equivalents), and a carbodiimide coupling agent like Diisopropylcarbodiimide (DIC) (3-5 equivalents) in DMF. b. Pre-activate the mixture for 5-15 minutes. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Protocol for Peptide Purity Validation by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general starting point for the RP-HPLC analysis of a synthetic peptide.[6]
-
Sample Preparation: a. Dissolve the lyophilized crude peptide in an appropriate solvent, typically Mobile Phase A (see below) or a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL. b. Vortex briefly to ensure complete dissolution. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System and Column:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase analytical column is standard for peptide analysis. Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3-5 µm.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 214-220 nm (for the peptide backbone).[6]
-
Injection Volume: 10-20 µL.
-
Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate the peptide purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizing Key Processes
To better understand the chemical and logical workflows involved in peptide synthesis and purity validation, the following diagrams have been generated using Graphviz.
Caption: HOBt-mediated peptide coupling mechanism.
Caption: Workflow for SPPS and HPLC Purity Validation.
Caption: Decision tree for troubleshooting HPLC results.
Interpreting HPLC Data and Troubleshooting
A successful HPLC analysis provides a chromatogram where the primary peak corresponds to the target peptide. The percentage purity is calculated based on the area of this main peak relative to the total area of all peaks detected at the specified wavelength. However, various issues can arise, leading to ambiguous or misleading results.
Common Impurities in Peptide Synthesis:
-
Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.
-
Deletion Sequences: Peptides missing one or more amino acids from the target sequence.
-
Incompletely Deprotected Peptides: Peptides that still retain some of their side-chain protecting groups.
-
Racemized Products: Peptides containing one or more amino acids with the incorrect stereochemistry (D- instead of L-amino acid, or vice-versa).
-
Products of Side-Chain Reactions: Modifications to amino acid side chains, such as oxidation of methionine or deamidation of asparagine and glutamine.
Troubleshooting Common HPLC Issues:
-
Broad Peaks: This can be caused by a variety of factors including poor sample solubility, column degradation, or a mobile phase pH that is too close to the peptide's isoelectric point. Consider adjusting the mobile phase composition, using a new column, or ensuring the sample is fully dissolved.
-
Split Peaks: This may indicate column overloading, a partially clogged frit, or co-elution of closely related impurities. Try injecting a smaller sample volume, reversing and flushing the column, or optimizing the gradient to improve separation.
-
Ghost Peaks: These are peaks that appear in blank runs and are indicative of system contamination or carryover from previous injections. Thoroughly flushing the system and injector with a strong solvent is recommended.[7][8]
-
Shifting Retention Times: Inconsistent retention times can result from fluctuations in mobile phase composition, temperature, or flow rate. Ensure the mobile phase is well-mixed and degassed, and that the column oven and pump are functioning correctly.
By understanding the principles of HOBt-mediated coupling, comparing it with alternative methods, and mastering the techniques of HPLC validation, researchers can significantly enhance the quality and reliability of their synthetic peptides. This comprehensive approach, from synthesis to analysis, is fundamental to the advancement of peptide-based research and development.
References
A Comparative Guide to LC-MS Methods for Analyzing Products from HOBt-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction products mediated by 1-Hydroxybenzotriazole (HOBt). HOBt is a common additive in peptide synthesis and other amide bond formations, used to suppress racemization and improve coupling efficiency. Monitoring these reactions is crucial for process optimization, impurity profiling, and ensuring the quality of the final product. This document outlines various LC-MS strategies, presents detailed experimental protocols, and offers a comparative analysis of their performance.
Introduction to HOBt-Mediated Reactions and the Need for LC-MS Analysis
HOBt is frequently used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). It acts by forming an active ester intermediate that is more reactive and less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone. The general mechanism is illustrated below.
However, these reactions are not always perfectly efficient and can lead to the formation of various byproducts, including unreacted starting materials, epimers (racemized products), and side-products from the coupling reagents themselves. LC-MS is an indispensable analytical technique for monitoring these complex reaction mixtures, offering the ability to separate components chromatographically and identify them based on their mass-to-charge ratio. This allows for the simultaneous quantification of the desired product, starting materials, and impurities.
Comparison of LC-MS Methodologies
The choice of LC-MS methodology depends on the specific analytical goal, whether it is routine reaction monitoring, in-depth impurity profiling, or quantitative analysis of racemization. The two main components of the method, the liquid chromatography separation and the mass spectrometry detection, can be varied to achieve the desired outcome.
Liquid Chromatography Approaches: Reversed-Phase vs. HILIC
Reversed-Phase (RP) Chromatography is the most common approach for peptide and small molecule analysis. It separates molecules based on their hydrophobicity.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.
| Feature | Reversed-Phase (RP) LC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide) |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol gradient) | Apolar (e.g., high organic content with a small amount of aqueous buffer) |
| Analyte Elution | Polar analytes elute first | Non-polar analytes elute first |
| Advantages | Robust, reproducible, wide range of column chemistries available, excellent for peptides and many organic molecules. | Better retention of very polar compounds (e.g., HOBt, EDC byproducts), can provide orthogonal selectivity to RP. |
| Disadvantages | Poor retention of very polar analytes. | Can have longer equilibration times, may be more sensitive to the sample matrix. |
Mass Spectrometry Approaches: Quadrupole vs. High-Resolution Mass Spectrometry (HRMS)
The choice of mass analyzer impacts the sensitivity, selectivity, and type of information that can be obtained.
| Feature | Triple Quadrupole (QqQ) MS | High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) |
| Mode of Operation | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Full Scan MS and MS/MS |
| Mass Resolution | Low | High |
| Primary Use | Targeted quantification | Identification of unknowns, impurity profiling, high-confidence confirmation |
| Advantages | Excellent sensitivity and selectivity for target analytes, wide dynamic range, robust for quantitative applications.[1] | High mass accuracy allows for elemental composition determination, can detect unexpected impurities, provides high-confidence identification. |
| Disadvantages | Not ideal for identifying unknown compounds, requires prior knowledge of the analytes and their fragmentation. | Generally lower sensitivity in full scan mode compared to SRM, more complex data analysis.[1] |
Experimental Protocols
Below are detailed protocols for two common LC-MS methods for analyzing HOBt-mediated reaction products.
Protocol 1: Rapid Reaction Monitoring using UPLC-Quadrupole MS
This method is suitable for quickly assessing the progress of a coupling reaction by monitoring the consumption of starting materials and the formation of the desired product.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot 1:100 in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
-
Vortex the sample and centrifuge to pellet any precipitated solids.
-
Transfer the supernatant to an LC-MS vial.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
HOBt: Monitor the transition for the protonated molecule.
-
Starting Amine: Monitor a specific transition for the starting amine.
-
Starting Carboxylic Acid: Monitor a specific transition for the starting carboxylic acid.
-
Product Peptide: Monitor a specific transition for the desired product.
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Protocol 2: In-depth Impurity Profiling and Racemization Analysis using UPLC-HRMS (Q-TOF)
This method is designed for comprehensive analysis of the reaction mixture to identify known and unknown impurities, including the detection and quantification of diastereomers resulting from racemization.
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
UPLC Conditions:
-
Column: Acquity UPLC Peptide CSH C18, 1.7 µm, 2.1 x 100 mm (a longer column for better resolution of isomers)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient optimized for the separation of the product and its potential diastereomers (e.g., 20-40% B over 20 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Q-TOF):
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects both precursor and fragment ion data)
-
Mass Range: m/z 50-2000
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy: Low energy (e.g., 6 eV) for precursor ions and a high energy ramp (e.g., 15-40 eV) for fragmentation.
Performance Comparison
The following tables summarize the expected performance of the different LC-MS methods for key analytical parameters. The values are illustrative and can vary depending on the specific analytes and instrument tuning.
Table 1: Comparison of LC-MS Methods for Quantitative Analysis of Major Reaction Components
| Method | Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Precision (%RSD) |
| UPLC-QqQ (MRM) | HOBt | 1 | >0.995 | <5% |
| Starting Peptide | 5 | >0.99 | <5% | |
| Product Peptide | 5 | >0.99 | <5% | |
| UPLC-HRMS (Full Scan) | HOBt | 10 | >0.99 | <10% |
| Starting Peptide | 20 | >0.98 | <10% | |
| Product Peptide | 20 | >0.98 | <10% |
Table 2: Comparison of LC-MS Methods for Impurity and Racemization Analysis
| Method | Parameter | Performance |
| UPLC-QqQ (MRM) | Known Impurity Detection | Excellent, provided MRM transitions are known. |
| Unknown Impurity Detection | Not suitable. | |
| Racemization Analysis | Possible if diastereomers are chromatographically separated and MRM transitions are established for both. | |
| UPLC-HRMS (MS^E) | Known Impurity Detection | Very good, with high confidence in identification due to accurate mass. |
| Unknown Impurity Detection | Excellent, allows for the identification of unexpected byproducts. | |
| Racemization Analysis | Excellent, high-resolution separation and mass accuracy aid in the confident identification and quantification of diastereomers. |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: HOBt-mediated amide bond formation pathway.
References
A Head-to-Head Battle of Peptide Coupling Reagents: COMU vs. HOBt
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. For researchers, scientists, and professionals in drug development, navigating the vast landscape of available reagents can be a daunting task. This guide provides an objective, data-driven comparison between a third-generation uronium salt, COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), and the classic additive, HOBt (1-Hydroxybenzotriazole), typically used in conjunction with a carbodiimide such as DCC or DIC.
Quantitative Performance Analysis
The efficacy of a coupling reagent is determined by several key metrics, including coupling efficiency (yield), the degree of racemization, reaction kinetics, and safety. The following table summarizes the quantitative and qualitative performance of COMU and HOBt-based coupling methods based on available data.
| Feature | COMU | HOBt (with Carbodiimide, e.g., DIC) | Key Observations |
| Coupling Efficiency | High to very high; comparable to or exceeding HATU in some cases.[1][2] | Generally lower reaction efficiency compared to uronium salts like COMU.[3] | COMU is often favored for rapid synthesis and difficult couplings due to its high reactivity.[1] HOBt/carbodiimide methods can be less efficient, especially for sterically hindered amino acids, and may require longer reaction times.[4] |
| Racemization Suppression | Very low racemization, often less than 1%.[5] | Effective at suppressing racemization, with D-isomer formation typically between 0.5 - 2.5%.[5][6] | While both methods are effective, COMU is noted for exceptionally low levels of epimerization.[7][5] HOBt's primary role when used with carbodiimides is to inhibit racemization.[3] |
| Safety Profile | Excellent; based on the non-explosive OxymaPure.[1][2] | HOBt is known to have explosive properties, posing a significant handling and safety concern.[1][2] | The superior safety profile of COMU is a significant advantage, eliminating the risks associated with the potentially explosive nature of HOBt.[2][8] |
| Byproducts & Solubility | Water-soluble byproducts, facilitating easier purification.[3] High solubility in a broad range of solvents. | Byproducts like dicyclohexylurea (from DCC) are often insoluble and require filtration for removal.[3] | The water-soluble byproducts of COMU simplify the workup process compared to the precipitation issues often seen with DCC/HOBt.[3] |
| Reaction Conditions | Can be used alone under mild conditions and requires only 1 equivalent of base.[3] | Requires combination with a carbodiimide reagent to be effective.[3] | COMU's ability to function with a single equivalent of base and its standalone nature streamline the reaction setup.[9] |
| Cost | Generally more expensive.[3] | Cost-effective, particularly for large-scale synthesis.[3][5] | The lower cost of HOBt and carbodiimides makes this combination an attractive option for large-scale industrial applications where cost is a primary driver.[4] |
Experimental Protocols
A standardized experimental workflow is crucial for the objective comparison of coupling reagents. Below is a general protocol for solid-phase peptide synthesis (SPPS), followed by the specific activation steps for COMU and HOBt/DIC.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like Dimethylformamide (DMF).[4]
-
Fmoc-Deprotection: The terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF to expose the free amine.[4]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[1]
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the deprotected peptide-resin. This is the critical step where COMU or HOBt/DIC is used.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The cycle is repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).[4]
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.[1]
Activation and Coupling Methods
Method A: COMU Coupling [4]
-
Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and COMU (e.g., 3.9 equivalents) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIEA) (e.g., 6 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin and allow it to react for the designated coupling time (often shorter than HOBt methods).
Method B: HOBt/DIC Coupling [4]
-
Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and HOBt (e.g., 4 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (e.g., 4 equivalents) to the solution.
-
Add the solution immediately to the deprotected peptide-resin and allow it to react. This method often requires longer coupling times compared to COMU.[4]
Visualizing the Workflow and Comparison
To further clarify the processes and the relationship between the reagents, the following diagrams are provided.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Logical comparison of key attributes for COMU and HOBt.
Conclusion
The selection between COMU and HOBt-based coupling methods involves a trade-off between speed, safety, cost, and specific application requirements.
COMU stands out as a modern, highly efficient, and safer alternative.[2][9] Its high reactivity, minimal racemization, excellent safety profile, and generation of water-soluble byproducts make it an excellent choice for the rapid synthesis of a wide range of peptides, including complex and sterically hindered sequences.[1][7][4] It is particularly well-suited for research and development settings where performance and safety are paramount.
HOBt , when paired with a carbodiimide like DIC, remains a reliable and cost-effective option, especially for large-scale industrial synthesis where economic factors are critical.[3][4] Its primary strength lies in its ability to effectively suppress racemization at a lower cost point.[5][9] However, users must contend with potential handling hazards due to its explosive nature, lower reaction efficiency for challenging sequences, and a more cumbersome purification process to remove insoluble byproducts.[1][3]
Ultimately, the optimal choice depends on the specific priorities of the synthesis project. For high-throughput synthesis, difficult sequences, and environments where safety is a top concern, COMU is a superior choice. For routine, large-scale manufacturing where cost-minimization is the primary driver, the classic HOBt/carbodiimide method, when properly optimized, remains a viable and widely used strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
Assessing the Effectiveness of HOBt in Difficult Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of success, particularly when dealing with "difficult" sequences prone to aggregation, steric hindrance, or racemization. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive in peptide synthesis, primarily used in conjunction with carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Its primary role is to suppress racemization and improve coupling efficiency.[1][2][3] This guide provides an objective comparison of HOBt's performance with other alternatives, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
The Role of HOBt in Peptide Synthesis
HOBt functions by reacting with the activated carboxylic acid of an amino acid to form an active ester intermediate. This intermediate is more stable than the O-acylisourea intermediate formed with carbodiimides alone and is less prone to racemization.[1][4] The HOBt-activated ester then readily reacts with the free amine of the growing peptide chain to form the desired peptide bond.[4] This mechanism significantly enhances the purity and yield of the final peptide.[1]
Key advantages of using HOBt include:
-
Inhibition of Racemization: HOBt is highly effective at minimizing the loss of stereochemical integrity during peptide coupling.[1][5]
-
Cost-Effectiveness: It is a relatively inexpensive additive, making it suitable for large-scale synthesis.[5]
-
Formation of Stable Intermediates: The formation of a stable active ester prevents premature hydrolysis and other side reactions.[5]
However, HOBt also has limitations. Its reaction efficiency can be lower compared to more modern reagents, especially for sterically hindered amino acids or long peptide sequences.[5] Additionally, the byproducts of carbodiimide reactions where HOBt is used, such as dicyclohexylurea (DCU), can be difficult to remove.[5]
Comparative Performance of Coupling Reagents
The landscape of peptide synthesis has evolved, offering a range of alternatives to the classic carbodiimide/HOBt approach. These alternatives often provide higher coupling efficiency and are better suited for particularly challenging sequences. The following table summarizes the performance of HOBt in comparison to other common coupling additives and reagents.
| Coupling Reagent/Additive | Difficult Sequence Type | Coupling Efficiency/Yield | Racemization Suppression | Key Advantages | Key Disadvantages |
| DIC/HOBt | General, Racemization-prone | Good | Excellent | Cost-effective, well-established.[5] | Lower efficiency in sterically hindered couplings, byproduct removal can be problematic.[5] |
| HBTU/HOBt | Long peptides, general | High | Good | Fast reaction times, high efficiency.[5][6] | Can be more expensive than DIC/HOBt. |
| HATU | Sterically hindered, N-methyl amino acids | Very High | Excellent | Highly efficient for difficult couplings.[3] | More expensive than HOBt-based reagents. |
| PyBOP | General, sterically hindered | High | Good | Effective for sterically demanding couplings.[7] | Can generate toxic byproducts (HMPA).[3] |
| COMU | General, microwave-assisted SPPS | Very High | Excellent | High solubility, safer handling (non-explosive).[3][8] | Higher cost. |
| OxymaPure | General, racemization-prone | High | Excellent | Safer alternative to HOBt (non-explosive), high efficiency.[9] | Newer reagent, may have less historical data. |
| Cl-HOBt (e.g., in HCTU) | Aggregation-prone, sterically hindered | Very High | Excellent | Enhanced reactivity leads to higher yields.[3][10] | More expensive than HOBt.[10] |
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using different coupling reagents. Specific parameters may need to be optimized based on the particular peptide sequence and scale of the synthesis.
Standard DIC/HOBt Coupling Protocol [11]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 20-30 minutes.[12]
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5.5 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3-5.5 equivalents) to the reaction vessel.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor coupling completion with a ninhydrin test.[11]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers.[10]
HBTU/HOBt Coupling Protocol [6]
-
Follow steps 1-3 from the DIC/HOBt protocol.
-
Amino Acid Activation and Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), HOBt (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the reaction to proceed for 30-60 minutes.
-
-
Follow steps 5-7 from the DIC/HOBt protocol.
Visualizing the Chemistry and Logic
To better understand the underlying processes, the following diagrams illustrate the mechanism of HOBt in peptide coupling and a decision-making framework for selecting an appropriate coupling reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. bachem.com [bachem.com]
- 4. fiveable.me [fiveable.me]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
A Head-to-Head Comparison of HOBt Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is the cornerstone of peptide synthesis. The choice of coupling additives is critical in ensuring high efficiency, minimizing side reactions, and preserving the stereochemical integrity of the final peptide product. For decades, 1-Hydroxybenzotriazole (HOBt) has been a foundational additive in peptide synthesis, prized for its ability to suppress racemization when used with carbodiimide coupling reagents. However, the landscape of peptide synthesis has evolved, leading to the development of several HOBt derivatives and alternatives, each with distinct advantages and applications.
This guide provides an objective, data-driven comparison of HOBt and its prominent derivatives, including 1-Hydroxy-7-azabenzotriazole (HOAt), 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and the non-benzotriazole alternative, OxymaPure®. This comparison aims to equip researchers with the necessary information to select the optimal additive for their specific synthetic challenges.
Key Performance Indicators: A Comparative Overview
The efficacy of a coupling additive is evaluated based on several key performance indicators. These include its ability to accelerate the coupling reaction, suppress racemization, and its safety profile. While HOBt has been a reliable standard, its derivatives often offer enhanced performance in specific areas.
| Additive | Key Advantages | Disadvantages |
| HOBt | Cost-effective, effective at suppressing racemization in many cases.[1][2] | Potential explosive hazard (anhydrous form), lower efficiency in challenging couplings compared to derivatives.[3][4] |
| HOAt | Superior racemization suppression, especially for hindered or sensitive amino acids.[2][5] Higher reactivity leading to faster coupling.[5] | Higher cost compared to HOBt.[2][5] Potential explosive hazard.[3] |
| 6-Cl-HOBt | Increased reactivity compared to HOBt.[3][6] A good compromise in terms of reactivity and price between HOBt and HOAt.[6][7] | Potential explosive hazard. |
| OxymaPure® | Non-explosive, enhancing laboratory safety.[8] Excellent racemization suppression, often comparable or superior to HOAt.[8][9] High coupling efficiency and yields.[8][10] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the performance of each additive in specific peptide coupling reactions.
Racemization Suppression
The suppression of racemization is a critical parameter, especially when coupling optically active amino acids. The data below showcases the percentage of the undesired D-isomer formed during the coupling of a racemization-prone amino acid derivative.
| Coupling Reaction | Additive | % D-Isomer (Epimerization) | Reference |
| Z-Phg-OH + H-Pro-NH₂ | HOBt | 9.3% | [9] |
| HOAt | 3.3% | [9] | |
| OxymaPure® | 1.1% | [9] | |
| Z-Phe-Val-OH + H-Pro-NH₂ | HOBt | 8.9% | [9] |
| OxymaPure® | 3.8% | [9] | |
| Stepwise formation of Z-L-Phg-Pro-NH₂ | HOBt | 3.7% | [11] |
| HOAt | <1-2% | [11] | |
| OxymaPure® | 0.1% | [11] |
Coupling Efficiency
While direct comparative data on yields for a wide range of peptides is dispersed, the general consensus from multiple sources indicates the following trend in coupling efficiency:
HOAt ≈ OxymaPure® > 6-Cl-HOBt > HOBt
OxymaPure® and its derivatives have been shown to be superior to HOBt derivatives and in some cases very close to the HOAt derivatives in terms of yield and minimization of racemization.[10][12]
Mechanism of Action and Reaction Pathways
The primary role of HOBt and its derivatives is to react with the activated carboxylic acid (often an O-acylisourea intermediate when using carbodiimides) to form a more stable and reactive active ester. This active ester is less prone to racemization via oxazolone formation and reacts efficiently with the amine component to form the desired peptide bond.
Caption: General mechanism of peptide coupling with HOBt derivatives.
The electron-withdrawing nature of the substituents on the benzotriazole ring influences the reactivity of the resulting active ester. The nitrogen atom at the 7-position in HOAt and the chlorine atom in 6-Cl-HOBt increase the acidity of the hydroxyl group, leading to a better leaving group and consequently, a more reactive active ester.[5][7]
Experimental Protocols
Below are representative experimental protocols for peptide coupling using a carbodiimide with an HOBt derivative as an additive.
Materials
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Additive (HOBt, HOAt, 6-Cl-HOBt, or OxymaPure®)
-
Carbodiimide (e.g., N,N'-Diisopropylcarbodiimide - DIC)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, for uronium/aminium salt-based couplings)
General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with the coupling additive (3-5 equivalents) and DIC (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Caption: Experimental workflow for a single coupling cycle in SPPS.
Conclusion and Recommendations
The choice of a coupling additive is a critical parameter in peptide synthesis that directly impacts the quality and viability of the final product. While HOBt remains a cost-effective and suitable option for many routine syntheses, its derivatives and alternatives offer significant advantages in more demanding applications.
-
For standard peptide synthesis: HOBt provides a good balance of performance and cost-effectiveness.
-
For challenging couplings involving sterically hindered or racemization-prone amino acids: HOAt is the superior choice, providing a higher degree of stereochemical purity.[5]
-
As a safer and highly effective alternative: OxymaPure® offers performance comparable, and in some cases superior, to HOAt without the associated explosive risk of benzotriazole-based additives.[8][13]
-
For a balance of enhanced reactivity and moderate cost: 6-Cl-HOBt presents a viable option between HOBt and HOAt.[6][7]
Ultimately, the selection should be guided by the specific requirements of the synthesis, the nature of the amino acids involved, and laboratory safety considerations. For the synthesis of complex, high-purity peptides for therapeutic and research applications, the use of advanced additives like HOAt and OxymaPure® is often justified by the improved outcomes and reduced need for extensive purification.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
The Enduring Value of HOBt in an Era of Advanced Coupling Additives: A Comparative Guide
For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone of solid-phase peptide synthesis (SPPS), facilitating the formation of amide bonds with reliability and efficiency. While a host of newer, more advanced coupling additives have since emerged, HOBt continues to hold its place in the modern laboratory. This guide provides an objective comparison of HOBt with its contemporary counterparts, offering experimental data and protocols to justify its continued use in specific applications.
Performance Comparison: HOBt vs. Newer Coupling Additives
The selection of a coupling additive is a critical decision in peptide synthesis, directly influencing yield, purity, and cost. While newer reagents often boast superior performance in challenging syntheses, HOBt remains a viable and cost-effective option for many applications. The following tables summarize the performance of HOBt in comparison to popular modern additives.
| Coupling Additive/Method | Primary Function | Key Advantages | Notable Disadvantages |
| HOBt | Coupling Additive | Cost-effective, effective at suppressing racemization, widely used and well-documented.[1][2] | Potentially explosive nature, can be less efficient than newer additives for difficult sequences.[1][2][3][4] |
| OxymaPure | Coupling Additive | Excellent racemization suppression, high coupling efficiency, non-explosive, good solubility.[2][4][5] | May be less effective than COMU for extremely hindered couplings.[2] |
| HATU | Stand-alone Coupling Reagent | High coupling efficiency, rapid reaction kinetics, excellent racemization suppression.[6][7][8] | Higher cost, potential for side reactions like guanidinylation.[6] |
| HBTU | Stand-alone Coupling Reagent | High reactivity and coupling efficiency, especially for long peptides.[1] | Can cause moderate levels of racemization, potential for guanidinylation side reactions.[9][10] |
| COMU | Stand-alone Coupling Reagent | High coupling efficiency (comparable to HATU), very low racemization, based on non-explosive OxymaPure, requires only one equivalent of base.[2][10][11] | Higher cost compared to using a carbodiimide with an additive.[2] |
Quantitative Data Summary
The following table provides a quantitative comparison of racemization levels observed with different coupling reagents. This data is crucial for applications where stereochemical purity is paramount.
| Coupling Reagent/Method | % D-Isomer (Epimerization) |
| HBTU | 1.5 - 5.0%[9] |
| HATU | 0.5 - 2.0%[9] |
| COMU | < 1.0%[9] |
| DIC/HOBt | 0.5 - 2.5%[9] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemical mechanisms is key to selecting the appropriate coupling additive. The following diagrams illustrate the activation and coupling pathways for HOBt and a representative modern additive, Oxyma.
Mechanism of HOBt in carbodiimide-mediated peptide coupling.
Mechanism of Oxyma in carbodiimide-mediated peptide coupling.
A generalized workflow for comparing the efficacy of different coupling additives is presented below. This protocol can be adapted to specific peptide sequences and synthesis conditions.
General workflow for comparing peptide coupling reagents.
Experimental Protocols
General Protocol for Comparative Coupling Efficiency Study in SPPS
This protocol outlines a general procedure for comparing the performance of HOBt with a newer coupling additive (e.g., Oxyma) in the context of a carbodiimide-mediated coupling.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Parallel Synthesis):
-
Vial A (HOBt): In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Vial B (Oxyma): In another vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
-
Coupling:
-
To both vials, add DIC (3-5 equivalents) and DIPEA (6-10 equivalents). Allow the activation mixtures to stand for a few minutes.
-
Add the contents of Vial A to one portion of the deprotected resin and the contents of Vial B to another portion. Allow the coupling reactions to proceed for 1-2 hours.
-
-
Monitoring and Washing: Monitor the completion of the coupling reactions using the Kaiser test. Once complete, wash the resins thoroughly with DMF and DCM.
-
Cleavage: Treat the resins with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Product Isolation and Analysis: Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize. Analyze the purity and identity of the peptides by RP-HPLC and mass spectrometry. Compare the yields and purity profiles obtained from the HOBt and Oxyma-mediated couplings.
Justifying the Use of HOBt
Despite the impressive performance of newer coupling additives, HOBt remains a valuable tool in the peptide chemist's arsenal for several reasons:
-
Cost-Effectiveness: For large-scale synthesis or for routine, non-challenging peptide sequences, the significantly lower cost of HOBt compared to reagents like HATU or COMU can be a major advantage.[1]
-
Established and Reliable: HOBt has been used for decades, and its performance characteristics are well-understood and extensively documented in the scientific literature. This wealth of historical data provides a high degree of confidence in its application for standard coupling protocols.
-
Sufficient for Many Applications: For the synthesis of simple, non-hindered peptides, the coupling efficiency and racemization suppression offered by the DIC/HOBt method are often perfectly adequate, rendering the use of more expensive reagents unnecessary.[9]
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Safeguarding Stereochemistry: A Comparative Guide to Analytical Techniques for Assessing Peptide Integrity Post-HOBt Coupling
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of synthetic peptides is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, and the loss of stereochemical integrity at even a single amino acid residue can lead to a significant reduction or complete loss of function, and in some cases, can introduce unintended biological effects. The use of 1-Hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated peptide coupling is a widely adopted strategy to suppress racemization, the unwanted inversion of stereochemistry at the α-carbon of an amino acid. This guide provides a comprehensive comparison of key analytical techniques to confirm the stereochemical integrity of peptides following HOBt-mediated coupling reactions, supported by experimental data and detailed protocols.
The addition of HOBt to a coupling reaction mixture effectively minimizes racemization by converting the highly reactive O-acylisourea intermediate into a less reactive HOBt-ester. This active ester is more susceptible to aminolysis and less prone to oxazolone formation, which is a primary pathway for racemization. While HOBt is highly effective, it does not entirely eliminate the risk of epimerization, particularly with sensitive amino acid residues or under non-optimized reaction conditions. Therefore, robust analytical methods are essential to quantify the extent of racemization and ensure the quality of the synthesized peptide.
Comparative Analysis of Analytical Techniques
The primary analytical methods for assessing the stereochemical integrity of peptides include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. More recently, Liquid Chromatography-Mass Spectrometry (LC-MS) has also emerged as a powerful tool for this purpose. Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and experimental complexity.
| Analytical Technique | Principle | Sensitivity | Resolution | Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | High (ng/mL range) | High | Moderate | Direct separation and quantification of stereoisomers. Robust and widely available. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers/diastereomers in an electric field, often with a chiral selector in the buffer. | Very High (LOD as low as 0.05%)[1] | Very High | High | High separation efficiency, minimal sample and solvent consumption.[1] | Can be sensitive to matrix effects. Chiral selectors may not be compatible with MS detection.[2] |
| NMR Spectroscopy | Distinguishes diastereomers based on differences in their chemical environments, which result in distinct NMR signals. | Moderate (µg-mg range) | Moderate to High | Low to Moderate | Provides detailed structural information. Non-destructive. Can quantify without separation. | Lower sensitivity compared to chromatographic methods. Complex spectra for large peptides. |
| LC-MS/MS | Separation of stereoisomers by HPLC followed by mass spectrometric detection and fragmentation analysis. | High | High | High | Combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. Can identify the specific site of racemization. | Indirect method for stereochemical analysis unless coupled with chiral chromatography. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the desired peptide from its diastereomeric epimer.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices include cyclodextrin-based, macrocyclic antibiotic-based, or protein-based columns. The selection will depend on the specific peptide being analyzed.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid). The exact composition and gradient will need to be optimized for the specific separation.
-
Sample Preparation: Dissolve the peptide sample in the initial mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filter if necessary.
-
Chromatographic Conditions:
-
Flow rate: 0.5-1.0 mL/min for a standard analytical column (e.g., 4.6 mm I.D.).
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detection at 214 nm or 220 nm is typically used for peptides.
-
-
Data Analysis: The two diastereomers (the desired L-peptide and the epimerized D-peptide) should elute as separate peaks. The percentage of the epimer can be calculated by integrating the peak areas.
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of peptide diastereomers.
Methodology:
-
Capillary Preparation: Use a fused-silica capillary (typically 50-75 µm I.D.). Condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally the running buffer.
-
Background Electrolyte (BGE) Preparation: The BGE typically consists of a low pH buffer (e.g., phosphate or citrate buffer) to ensure the peptides are positively charged. For chiral separations, a chiral selector (e.g., a cyclodextrin derivative) is added to the BGE.
-
Sample Preparation: Dissolve the peptide sample in deionized water or a diluted BGE solution at a concentration of 0.1-0.5 mg/mL.
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: 15-30 kV.
-
Capillary Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at 200 nm or 214 nm.
-
-
Data Analysis: The diastereomers will migrate at different velocities, resulting in separate peaks. Quantification is performed by comparing the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify peptide diastereomers based on their distinct NMR signals.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the peptide sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be high enough to obtain a good signal-to-noise ratio.
-
NMR Experiment: Acquire a high-resolution 1D ¹H NMR spectrum. For more complex peptides, 2D NMR experiments such as COSY and TOCSY may be necessary to assign the proton signals.
-
Data Analysis: The presence of a diastereomer will result in a second set of peaks for the protons adjacent to the epimerized chiral center. The ratio of the epimers can be determined by integrating the corresponding distinct proton signals. For example, the α-proton signals are often well-resolved for diastereomers.
Visualizing the Chemistry and the Workflow
To better understand the processes involved, the following diagrams illustrate the HOBt-mediated coupling mechanism, the potential pathway for racemization, and a typical analytical workflow for assessing stereochemical integrity.
Caption: HOBt-mediated peptide coupling mechanism.
Caption: Primary racemization pathway via oxazolone formation.
Caption: General analytical workflow for confirming stereochemical integrity.
Conclusion
The selection of an appropriate analytical technique to confirm the stereochemical integrity of a peptide post-HOBt coupling depends on several factors, including the specific properties of the peptide, the available instrumentation, and the desired level of sensitivity and resolution. Chiral HPLC is a robust and widely used method, while Capillary Electrophoresis offers superior resolution and requires minimal sample. NMR spectroscopy provides valuable structural information and allows for direct quantification without chromatographic separation. LC-MS/MS is a powerful tool for identifying the exact location of racemization within a peptide sequence. For comprehensive and unambiguous confirmation of stereochemical purity, a combination of these orthogonal techniques is often the most effective approach. By implementing these rigorous analytical strategies, researchers can ensure the quality and reliability of their synthetic peptides for downstream applications in research and drug development.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Hydroxybenzotriazole Hydrate (HOBt) Waste
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Hydroxybenzotriazole hydrate (HOBt), a common reagent in peptide synthesis and other organic reactions. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. HOBt, particularly in its anhydrous form, is a potentially explosive compound and must be handled with extreme caution.
Primary Disposal Method: Professional Incineration
The safest and most recommended method for the disposal of this compound, whether in solid form or as concentrated waste, is through a licensed hazardous waste disposal company.[1] This ensures that the material is handled and destroyed in a controlled environment equipped to manage its potentially explosive properties.
Key Actions:
-
Collect all HOBt waste, including contaminated labware (e.g., weighing boats, gloves, pipette tips), in a clearly labeled, dedicated hazardous waste container.
-
Ensure the waste container is kept closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
Secondary Disposal Method: Chemical Neutralization for Small-Scale Aqueous Waste
For dilute, aqueous waste streams containing HOBt, chemical neutralization to form the more stable sodium salt can be performed as a pre-treatment step before final disposal, provided your institutional and local regulations permit it. This procedure should only be carried out by trained personnel in a controlled laboratory setting. This method is not suitable for solid HOBt or highly concentrated solutions.
Quantitative Parameters for Neutralization
| Parameter | Guideline | Rationale |
| Waste Stream Concentration | < 5% (w/v) HOBt in aqueous solution | To ensure a manageable and non-violent reaction. |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) solution | A common laboratory base that effectively forms the sodium salt of HOBt.[2] |
| Target pH | 9.0 - 10.0 | Ensures complete conversion to the non-explosive salt form. |
| Reaction Temperature | Maintained at or below 25°C (Room Temperature) | To prevent exothermic reactions and potential hazards. |
| Final Dilution | At least 20 parts water to 1 part neutralized solution | To meet typical requirements for aqueous waste disposal.[3] |
Experimental Protocol for Neutralization
Safety Precautions:
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.
-
Have a spill kit and appropriate fire extinguisher readily available.
-
Never handle dry HOBt, as it is explosive.[4] If the hydrate appears dry, it should be handled as a shock-sensitive explosive and your EHS office should be contacted immediately.
Procedure:
-
Preparation:
-
Neutralization:
-
Slowly add 1 M sodium hydroxide (NaOH) solution dropwise to the stirring HOBt waste.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution is stable between 9.0 and 10.0.
-
-
Post-Neutralization:
-
Once the target pH is reached and stable, stop adding NaOH and allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.
-
The resulting solution contains the sodium salt of HOBt, which is not explosive.[2]
-
-
Final Disposal:
-
Consult your local and institutional regulations for the proper disposal of the neutralized aqueous waste. In many cases, after further dilution (at least 20:1 with water), it may be permissible for drain disposal.[3][5] However, you must confirm this with your EHS office.
-
If drain disposal is not permitted, collect the neutralized waste in a properly labeled aqueous waste container for professional disposal.
-
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. severnbiotech.com [severnbiotech.com]
- 2. US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents [patents.google.com]
- 3. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 5. esd.uga.edu [esd.uga.edu]
Personal protective equipment for handling 1-Hydroxybenzotriazole hydrate
Essential Safety and Handling Guide for 1-Hydroxybenzotriazole Hydrate
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-Hydroxybenzotriazole (HOBt) hydrate. Adherence to these procedures is critical due to the compound's hazardous properties, including its flammability and explosive potential when dry.
Hazard Summary
This compound is a flammable solid that can cause serious eye irritation.[1][2][3] A significant and critical hazard is its potential to explode when dry, heated under confinement, or exposed to shock, friction, or ignition sources.[3][4][5] Therefore, it is imperative to prevent the material from drying out.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment based on safety data sheet recommendations.
| Protection Type | Equipment Specification | Rationale & Citations |
| Eye/Face Protection | Chemical splash and impact-rated safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary. | Protects against dust, splashes, and eye irritation.[1][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and impervious protective clothing. Fire/flame resistant lab coats are recommended. | Prevents skin contact and absorption.[1][4][5][6] Gloves must be inspected prior to use.[1][3][5] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator is required if irritation occurs or when engineering controls are insufficient. A full-face particle respirator (Type N100/P3) or a supplied-air respirator may be necessary for higher-risk tasks. | Minimizes inhalation of irritating and potentially harmful dust.[3][4][5] |
Exposure Control
Currently, there are no established occupational exposure limits for this compound from major regulatory bodies.
| Parameter | Limit | Agency |
| Permissible Exposure Limit (PEL) | None Listed | OSHA[4] |
| Threshold Limit Value (TLV) | None Listed | ACGIH[4] |
| Recommended Exposure Limit (REL) | None Listed | NIOSH[4] |
Given the absence of defined limits, engineering controls and vigilant operational procedures are paramount. Facilities must be equipped with an eyewash station and a safety shower.[4] Use adequate, explosion-proof ventilation to maintain airborne concentrations at the lowest possible level.[3][4]
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of HOBt hydrate from receipt to use.
-
Preparation and Inspection:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Work in a designated area such as a chemical fume hood with adequate, explosion-proof ventilation.[1][3][4]
-
Confirm that an eyewash station and safety shower are accessible.[4]
-
Remove all potential ignition sources from the handling area, including sparks, open flames, and hot surfaces.[1][3][4]
-
-
Dispensing and Weighing:
-
Use in Reactions:
-
When adding to a reaction, do so in a controlled manner to avoid splashing and aerosol formation.
-
Maintain awareness of incompatibilities. Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[4]
-
-
Post-Handling:
Disposal Plan: Waste and Spill Management
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Protocol
-
Segregation: Do not mix HOBt hydrate waste with other chemical waste streams.[2] Keep it in its original or a clearly labeled, suitable container.[2][3]
-
Collection: Collect surplus and non-recyclable HOBt hydrate in a designated, closed container for disposal.
-
Professional Disposal: Arrange for disposal through a licensed and qualified hazardous waste disposal company.[3][5] The material must be disposed of in accordance with all applicable federal, state, and local regulations.[2]
-
Container Decontamination: Uncleaned containers should be treated as hazardous waste.[2] They can be triple-rinsed, with the rinsate collected as hazardous waste, before being offered for recycling.[1]
Spill Response Protocol
-
Immediate Actions:
-
Containment and Cleanup:
-
Prevent the spill from entering drains or waterways.[1][3][5]
-
For small, contained spills, carefully sweep or vacuum the material using spark-proof tools and an explosion-proof vacuum cleaner.[4][5] Avoid any actions that generate dust.[4]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[4][5]
-
If the material is dry, do not attempt to clean it up. Wet the area to prevent it from becoming airborne, and contact explosives safety experts for disposal.[4]
-
For large spills, contain the material with sand, earth, or vermiculite and await assistance from trained emergency responders.
-
-
Post-Cleanup:
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials (including PPE) as hazardous waste.
-
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely managing HOBt hydrate in a laboratory setting.
Caption: Workflow for the safe handling and disposal of HOBt hydrate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. indenta.com [indenta.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. globechemie.com [globechemie.com]
- 6. peptide.com [peptide.com]
- 7. This compound | CAS No: 123333-53-9 [aquigenbio.com]
- 8. chemdmart.com [chemdmart.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
